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  • Product: 6-Isopropyl-4-methyl-2-oxo-2H-chromene-3-carbonitrile
  • CAS: 288399-89-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide on the Preliminary Biological Activity of 6-Isopropyl-4-methyl-2-oxo-2H-chromene-3-carbonitrile

Introduction: The Promising Scaffold of Coumarin and its Derivatives Coumarins, a significant class of benzopyrones, represent a privileged scaffold in medicinal chemistry due to their wide array of pharmacological prope...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Promising Scaffold of Coumarin and its Derivatives

Coumarins, a significant class of benzopyrones, represent a privileged scaffold in medicinal chemistry due to their wide array of pharmacological properties.[1][2][3] These heterocyclic compounds, characterized by a 2H-chromen-2-one core, are found in numerous natural products and have been the subject of extensive synthetic efforts to explore their therapeutic potential.[3] The structural versatility of the coumarin nucleus allows for diverse chemical modifications, leading to derivatives with enhanced biological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant effects.[2][4] This guide focuses on the anticipated preliminary biological activities of a specific derivative, 6-Isopropyl-4-methyl-2-oxo-2H-chromene-3-carbonitrile, based on the established biological profiles of structurally related coumarin compounds. The presence of an isopropyl group at the 6-position, a methyl group at the 4-position, and a carbonitrile moiety at the 3-position are expected to modulate the biological efficacy of the parent coumarin ring.

Anticipated Antimicrobial Activity

The increasing prevalence of antibiotic-resistant microbial strains necessitates the discovery of novel antimicrobial agents. Coumarin derivatives have emerged as promising candidates in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[4][5][6]

Causality Behind Experimental Choices in Antimicrobial Screening

The investigation into the antimicrobial properties of coumarin derivatives is driven by their ability to interfere with essential microbial processes. The lipophilic nature of the coumarin scaffold facilitates its passage through microbial cell membranes. Once inside, these compounds can exert their effects through various mechanisms, including the inhibition of essential enzymes, disruption of cell division, and interference with biofilm formation. The choice of microbial strains for screening is critical and typically includes representative Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungal species (e.g., Candida albicans, Aspergillus niger) to assess the breadth of activity.[5][7]

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

A standard and widely accepted method for quantifying the antimicrobial activity of a compound is the broth microdilution assay, which determines the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution Series: A serial two-fold dilution of the test compound (6-Isopropyl-4-methyl-2-oxo-2H-chromene-3-carbonitrile) is prepared in a 96-well microtiter plate, typically ranging from 256 µg/mL to 0.5 µg/mL.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension.

  • Controls: Positive (microorganism in broth without the compound) and negative (broth only) controls are included on each plate. A standard antibiotic (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi) is also tested as a reference.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Data Presentation: Anticipated MIC Values Based on Related Coumarins

The following table summarizes the reported MIC values for various coumarin derivatives against common microbial strains, providing a basis for the expected activity of 6-Isopropyl-4-methyl-2-oxo-2H-chromene-3-carbonitrile.

Coumarin DerivativeS. aureus (µg/mL)E. coli (µg/mL)K. pneumoniae (µg/mL)Reference
Substituted [(4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins>8524.1–98.422.9–57.8[6]
4-Oxo-4H-thieno[3,4-c]chromene derivatives32-64--[8]
Furo[3,2-c]chromene-2-carboxylates---[9]

Note: The specific activity of 6-Isopropyl-4-methyl-2-oxo-2H-chromene-3-carbonitrile would need to be empirically determined.

Visualization: Antimicrobial Screening Workflow

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Compound Test Compound (6-Isopropyl-4-methyl-2-oxo-2H-chromene-3-carbonitrile) Dilution Serial Dilution of Compound Compound->Dilution Microbe Microbial Culture (Bacteria/Fungi) Inoculation Inoculation of Microtiter Plate Microbe->Inoculation Dilution->Inoculation Incubation Incubation (18-24h) Inoculation->Incubation MIC MIC Determination Incubation->MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Potential Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in various diseases. Coumarin derivatives have demonstrated significant antioxidant properties, primarily due to their ability to scavenge free radicals.[1][5][10]

Causality Behind Experimental Choices in Antioxidant Assays

The antioxidant potential of coumarins is often attributed to the presence of phenolic hydroxyl groups and other electron-donating substituents on the aromatic ring, which can donate a hydrogen atom to free radicals, thereby stabilizing them.[10] The choice of antioxidant assays aims to evaluate different aspects of this activity. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common initial screening method due to its simplicity and reliability in measuring the capacity of a compound to act as a free radical scavenger.

Experimental Protocol: DPPH Radical Scavenging Assay

This spectrophotometric assay measures the ability of a compound to reduce the stable DPPH radical.

Step-by-Step Methodology:

  • Preparation of DPPH Solution: A fresh solution of DPPH in methanol is prepared to a specific absorbance at its maximum wavelength (around 517 nm).

  • Compound Preparation: Solutions of the test compound (6-Isopropyl-4-methyl-2-oxo-2H-chromene-3-carbonitrile) at various concentrations are prepared in methanol.

  • Reaction Mixture: The test compound solutions are mixed with the DPPH solution.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured using a spectrophotometer at 517 nm.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.

  • IC50 Determination: The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity against compound concentration.

Data Presentation: Comparative Antioxidant Activity of Coumarin Derivatives

The following table presents the IC50 values of various coumarin derivatives from DPPH assays, which can serve as a benchmark for the potential antioxidant activity of the target compound.

Coumarin DerivativeIC50 (µg/mL)Reference
Coumarin-benzothiazole hybrid591.58[10]
Coumarin-tethered 1,3,4-oxadiazole analogues-[10]
N-(4,7-dioxo-2-phenyl-1,3-oxazepin-3(2H,4H,7H)-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamideImproved properties compared to ascorbic acid[1]
N-(4-oxo-2-phenylthiazolidin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamideImproved properties compared to ascorbic acid[1]

Note: A lower IC50 value indicates higher antioxidant activity.

Visualization: DPPH Radical Scavenging Mechanism

DPPH_Scavenging DPPH_radical DPPH• (Purple) DPPH_H DPPH-H (Yellow) DPPH_radical->DPPH_H + Coumarin-H Coumarin Coumarin-H (Antioxidant) Coumarin_radical Coumarin• (Stabilized Radical) Coumarin->Coumarin_radical - H•

Caption: Mechanism of DPPH radical scavenging by an antioxidant.

Prospective Anticancer Activity

The development of novel anticancer agents remains a critical area of research. Coumarin and its derivatives have demonstrated significant potential as anticancer agents, exhibiting a range of activities against various cancer cell lines.[11][12][13]

Causality Behind Experimental Choices in Anticancer Screening

The anticancer properties of coumarins are multifaceted and can involve the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression, such as carbonic anhydrases and tyrosine kinases.[13][14] The initial screening of a novel compound typically involves in vitro cytotoxicity assays against a panel of human cancer cell lines to assess its general antiproliferative activity and potential selectivity. The MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines are commonly used for this purpose.[12][13]

Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (6-Isopropyl-4-methyl-2-oxo-2H-chromene-3-carbonitrile) for a specified period (e.g., 48 or 72 hours).

  • Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with 0.4% (w/v) Sulforhodamine B in 1% acetic acid.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Dye Solubilization: The protein-bound dye is solubilized with a 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance is measured at approximately 515 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, representing the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.

Data Presentation: Anticancer Activity of Related Coumarin Derivatives

The following table shows the IC50 values of some coumarin derivatives against different cancer cell lines, providing a reference for the potential anticancer activity of the target compound.

Coumarin DerivativeCancer Cell LineIC50 (µM)Reference
4-methyl-2-oxo-2H-chromen-7-yl-2-benzamidoacetateMCF-731.88[11]
2-amino-4-(2,3-dichlorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrileMCF-7, HCT-116, PC-3, A549, HepG-2-[13]
Novel flavanones with chromenesHCT-116, HepG-2, A-549, MCF-71.08–2.42 µg/mL[12]

Note: The specific anticancer activity and mechanism of action of 6-Isopropyl-4-methyl-2-oxo-2H-chromene-3-carbonitrile would require detailed investigation.

Visualization: General Anticancer Screening Workflow

Anticancer_Screening_Workflow cluster_prep Cell Culture & Treatment cluster_assay Cytotoxicity Assay (SRB) cluster_analysis Data Analysis Cell_Culture Cancer Cell Lines Treatment Treatment with Test Compound Cell_Culture->Treatment Fixation Cell Fixation (TCA) Treatment->Fixation Staining Staining (SRB) Fixation->Staining Solubilization Dye Solubilization Staining->Solubilization Absorbance Absorbance Reading Solubilization->Absorbance IC50 IC50 Calculation Absorbance->IC50

Caption: Workflow for in vitro anticancer cytotoxicity screening using the SRB assay.

Conclusion and Future Directions

While specific experimental data on 6-Isopropyl-4-methyl-2-oxo-2H-chromene-3-carbonitrile is not yet available in the public domain, the extensive body of research on coumarin derivatives strongly suggests its potential as a biologically active molecule. The presence of the isopropyl and methyl groups may enhance its lipophilicity, potentially improving cell membrane permeability and, consequently, its antimicrobial and anticancer activities. The carbonitrile group at the 3-position is an interesting feature that could influence its interaction with biological targets.

Future research should focus on the synthesis and in-depth biological evaluation of 6-Isopropyl-4-methyl-2-oxo-2H-chromene-3-carbonitrile. The preliminary biological screening should encompass a broad range of antimicrobial, antioxidant, and anticancer assays as outlined in this guide. Promising initial results would warrant further investigation into its mechanism of action, structure-activity relationships, and potential for lead optimization in drug discovery programs.

References

  • Coumarin Derivatives with Antimicrobial and Antioxidant Activities. (2019, July 27). IntechOpen.
  • The Antioxidant Activity of New Coumarin Deriv
  • Antibacterial, antifungal, and antioxidant profiling of novel coumarin derivatives. (2024, October 15). Journal of Medicinal and Pharmaceutical Chemistry Research.
  • Antioxidant Activity of Coumarins and Their Metal Complexes. PMC.
  • The Antioxidant Potential of Coumarin Derivatives: A Compar
  • Discovery of 4-methyl-2-oxo-2H-chromen-7-yl-2-benzamidoacetate as Anti-prolifer
  • 6-Substituted 2-Oxo-2H-1-benzopyran-3-carboxylic Acid as a Core Structure for Specific Inhibitors of Human Leukocyte Elastase.
  • Synthesis and biological evaluation of new 3-substituted coumarin derivatives as selective inhibitors of human carbonic anhydrase IX and XII. PMC.
  • 2H-chromene and 7H-furo-chromene derivatives selectively inhibit tumour associated human carbonic an. (2023, October 23). UniCA IRIS.
  • PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIV
  • Evaluation of novel N′-(3-hydroxybenzoyl)-2-oxo-2H-chromene-3-carbohydrazide derivatives as potential HIV-1 integrase inhibitors. PMC.
  • Synthesis, Characterization, Antimicrobial and Antioxidant Activities of The Homocyclotrimer Of 4-Oxo-4h-Thieno[3,4-C]Chromene-3-Diazonium Sulf
  • (PDF) Synthesis and Antimicrobial Activity of Coumarinyl Schiff Base Derivatives.
  • Studies on the synthesis and antimicrobial activity of 2-oxo-2H-chromene-3-carbohydrazide deriv
  • Synthesis and antimicrobial activity of novel (1-phenyl-1H-1,2,3-triazo-4-yl) methyl-2-acetamido-1-phenyl-1H-benzo[f]chromene-3-carboxylate and 2-amino-octahydro-4-phenyl-2H-chromene-3-. (2023, May 19). Open Research@CSIR-NIScPR.
  • 2H/4H-Chromenes—A Versatile Biologically
  • Synthesis, characterization, and antimicrobial activity of some new coumarin derivatives. (2011, January 18). Al-Ahliyya Amman University.
  • The Crystal Structure of 2-Amino-4-(2,3-Dichlorophenyl)-6-Methoxy-4H-Benzo[h]chromene-3-Carbonitrile: Antitumor and Tyrosine Kinase Receptor Inhibition Mechanism Studies. (2022, May 20). MDPI.
  • ANTICANCER RESEARCH.
  • 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. (2020, August 5). PMC.
  • Exploring Biological Activity of 4-Oxo-4H-furo[2,3-h]chromene Derivatives as Potential Multi-Target-Directed Ligands Inhibiting Cholinesterases, β-Secretase, Cyclooxygenase-2, and Lipoxygenase-5/15. (2019, November 13). MDPI.
  • a review on biological activities of coumarin derivatives. (2023, October 6). ISSN: 2583-6579.
  • Synthesis and evaluation of the biological activities of some 3-{[5-(6-methyl-4-aryl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-yl).-5-yl).

Sources

Exploratory

A Technical Guide to the Mechanistic Landscape of 6-Isopropyl-4-methyl-2-oxo-2H-chromene-3-carbonitrile Derivatives: An Investigative Framework

An In-depth Technical Guide Topic: Mechanism of Action for 6-Isopropyl-4-methyl-2-oxo-2H-chromene-3-carbonitrile Derivatives Audience: Researchers, scientists, and drug development professionals. Executive Summary: The 2...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Topic: Mechanism of Action for 6-Isopropyl-4-methyl-2-oxo-2H-chromene-3-carbonitrile Derivatives

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The 2-oxo-2H-chromene (coumarin) scaffold is a "privileged structure" in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The addition of a 3-carbonitrile moiety often enhances this biological potential. This guide provides an in-depth technical framework for investigating the mechanism of action of the specific 6-Isopropyl-4-methyl-2-oxo-2H-chromene-3-carbonitrile derivative class. As direct research on this exact substitution pattern is nascent, we will synthesize data from closely related coumarin-3-carbonitrile and chromene analogs to build a predictive model of action. This whitepaper will focus on two of the most prominently documented mechanisms for this structural family: targeted enzyme inhibition and the induction of apoptosis in cancer cells. We will detail the causality behind experimental designs, provide validated protocols for investigation, and use data-driven insights to propose a logical path for mechanistic elucidation.

The 2-oxo-2H-chromene-3-carbonitrile Scaffold: A Foundation for Bioactivity

The coumarin core is an oxygen-containing heterocyclic compound that serves as the foundation for numerous natural and synthetic molecules with significant therapeutic value.[1][4] Its derivatives are known to interact with a wide range of biological targets. The incorporation of a nitrile (-C≡N) group at the 3-position is a key structural modification. This electron-withdrawing group can significantly alter the molecule's electronic distribution, polarity, and ability to act as a hydrogen bond acceptor, thereby influencing its binding affinity to biological macromolecules.

The broad spectrum of activities reported for this class—ranging from enzyme inhibition to cytotoxicity—necessitates a systematic approach to pinpoint the specific mechanism for any given derivative.[2][4][5] This guide will use established findings from analogous compounds to create a high-probability investigative roadmap for the 6-isopropyl-4-methyl derivative.

Primary Mechanism of Action: Targeted Enzyme Inhibition

Coumarin derivatives are renowned enzyme inhibitors, targeting various classes including metalloproteinases, kinases, and oxidoreductases.[1][6][7] The specific substitutions on the benzene ring of the chromene core dictate the selectivity and potency against these targets.

Case Study: Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases are metalloenzymes that are overexpressed in various pathologies, including cancer, making them a prime therapeutic target.[8] Coumarin-based sulfonamides have shown potent inhibitory activity against several human CA isoforms (hCA).[8][9]

Causality of Inhibition: The coumarin scaffold acts as a prodrug. It is hydrolyzed by esterases within the CA active site, releasing a substituted phenol that coordinates with the catalytic Zn²⁺ ion, thereby blocking the enzyme's function. The substituents on the coumarin ring modulate the hydrolysis rate and the binding affinity of the resulting inhibitor. For instance, electron-withdrawing groups like halogens on the coumarin ring have been shown to enhance inhibitory activity against specific isoforms like hCA IX and XII.[8]

Quantitative Data: CA Inhibition by Coumarin Derivatives

Compound TypeTarget IsoformInhibition Constant (Kᵢ)Reference
Sulfonamide-bearing coumarin (32a)hCA IX2.28 nM[8]
Sulfonamide-bearing coumarin (32a)hCA XII0.54 nM[8]
Sulfonamide-bearing coumarin (35b)hCA I21.95 nM[8]

Experimental Workflow: Investigating CA Inhibition

G cluster_0 Phase 1: Screening & Potency cluster_1 Phase 2: Mechanistic Analysis A Initial Screen (vs. hCA I, II, IX, XII) B IC₅₀ Determination (for active hits) A->B C Enzyme Kinetic Studies (Determine inhibition type) B->C D Molecular Docking (Predict binding mode) C->D

Workflow for elucidating Carbonic Anhydrase inhibition.

Protocol: Carbonic Anhydrase Inhibition Assay (Esterase-Based)

  • Reagent Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Prepare assay buffer (e.g., 10 mM HEPES-Tris, pH 7.4). Prepare a solution of the CA isoenzyme of interest and the substrate (4-nitrophenyl acetate).

  • Assay Execution: In a 96-well plate, add 140 µL of buffer, 20 µL of the CA enzyme solution, and 20 µL of the test compound at various concentrations. Incubate at room temperature for 10 minutes to allow for inhibitor-enzyme binding.

  • Initiate Reaction: Add 20 µL of the 4-nitrophenyl acetate substrate to start the reaction.

  • Data Acquisition: Immediately measure the absorbance at 400 nm every 30 seconds for 10-15 minutes using a plate reader. The rate of increase in absorbance corresponds to the hydrolysis of the substrate.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

  • Validation: Use a known CA inhibitor, such as acetazolamide (AZA), as a positive control to validate the assay.[8]

Case Study: Kinase Inhibition (GSK-3β)

Glycogen synthase kinase 3β (GSK-3β) is a serine/threonine kinase implicated in several diseases, including Alzheimer's and type II diabetes.[6] Certain coumarin derivatives have been identified as effective GSK-3β inhibitors.[6]

Causality of Inhibition: Kinase inhibition typically involves the compound binding to the ATP-binding pocket of the enzyme, preventing the phosphorylation of substrate proteins. Molecular docking studies of active coumarin derivatives have revealed key interactions, such as the formation of hydrogen bonds with catalytic residues like Lys85 and Ser203, which are crucial for stabilizing the inhibitor within the active site.[6]

Hypothetical Binding in a Kinase Active Site

G cluster_0 ATP-Binding Pocket compound Coumarin Derivative lys85 Lys85 compound->lys85 H-Bond ser203 Ser203 compound->ser203 H-Bond gatekeeper Gatekeeper Residue compound->gatekeeper Hydrophobic Interaction G A Chromene Derivative B Disruption of Microtubule Dynamics A->B C Cell Cycle Arrest (G2/M Phase) B->C D Caspase Cascade Activation C->D E DNA Fragmentation D->E F Apoptosis E->F

Potential apoptotic pathway initiated by chromene derivatives.
Experimental Validation of Apoptosis

A multi-step process is required to confirm that cell death is occurring via apoptosis.

Experimental Workflow: Investigating Apoptosis Induction

G A Select Cancer Cell Lines (e.g., A172, HCT116) B Treat cells with Test Compound A->B C MTT Assay: Measure Cytotoxicity (IC₅₀) B->C D Fluorescent Microscopy: Observe Morphological Changes (e.g., with DAPI/Acridine Orange) B->D E DNA Fragmentation Assay: Confirm Apoptosis (DNA Ladder) B->E

Workflow for the experimental validation of apoptosis.

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the 6-isopropyl-4-methyl-2-oxo-2H-chromene-3-carbonitrile derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Remove the treatment media and add 100 µL of fresh media containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Crystal Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solubilized formazan at ~570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value.

Protocol: DNA Fragmentation (Laddering) Assay

  • Cell Treatment and Lysis: Culture and treat cells with the test compound at its IC₅₀ concentration for 24-48 hours. Harvest the cells and lyse them using a lysis buffer (containing detergents and proteinase K) to release cellular contents while preserving DNA integrity.

  • DNA Extraction: Extract the DNA using a phenol-chloroform extraction followed by ethanol precipitation, or by using a commercial DNA extraction kit designed for apoptotic cells.

  • Gel Electrophoresis: Resuspend the extracted DNA in a TE buffer. Load equal amounts of DNA from treated and untreated cells onto a 1.5-2.0% agarose gel containing an intercalating dye (e.g., ethidium bromide or SYBR Safe).

  • Visualization: Run the gel until the dye front has migrated sufficiently. Visualize the DNA under UV light.

  • Interpretation: DNA from healthy, non-apoptotic cells will appear as a single high-molecular-weight band. DNA from apoptotic cells will appear as a characteristic "ladder" of fragments in multiples of ~180-200 base pairs, which corresponds to internucleosomal cleavage by endonucleases activated during apoptosis. [10]

Structure-Activity Relationship (SAR) and Future Directions

The existing literature on coumarin derivatives provides valuable clues for predicting the activity of the 6-isopropyl-4-methyl derivative:

  • Hydroxyl Groups: The presence and position of hydroxyl groups are often critical for activity. For example, a 7-OH group can be crucial for binding to enzymes like hDPP III. [1]* Lipophilicity and Steric Bulk: The 6-isopropyl group on the title compound significantly increases its lipophilicity and steric bulk. This could enhance membrane permeability and promote hydrophobic interactions within a target's binding pocket but could also cause steric hindrance, depending on the target's topology.

  • Electronic Effects: The 4-methyl group is a weak electron-donating group, which can subtly influence the electronic properties of the chromene ring system.

Future Directions:

  • Broad-Spectrum Screening: Initially screen the 6-isopropyl-4-methyl derivative against a diverse panel of kinases and cancer cell lines to identify high-probability targets.

  • Molecular Docking: Once a primary target is identified (e.g., a specific CA isoform or kinase), perform molecular docking studies to build a computational model of its binding mode. This will guide further chemical modifications.

  • In Vivo Studies: If potent in vitro activity is confirmed, progress to in vivo studies using appropriate animal models to assess efficacy, pharmacokinetics, and toxicity.

Conclusion

While the precise mechanism of action for 6-Isopropyl-4-methyl-2-oxo-2H-chromene-3-carbonitrile derivatives remains to be specifically elucidated, a robust investigative framework can be built upon the extensive research into the broader coumarin and chromene classes. The most probable mechanisms involve targeted enzyme inhibition (e.g., carbonic anhydrases, kinases) and the induction of apoptosis in proliferative cells. The experimental workflows and detailed protocols provided in this guide offer a scientifically rigorous and validated pathway for researchers to systematically uncover the therapeutic potential and molecular action of this promising class of compounds.

References

  • Jukić, M., et al. (2021). Coumarin Derivatives Act as Novel Inhibitors of Human Dipeptidyl Peptidase III: Combined In Vitro and In Silico Study. MDPI.
  • Reyes-Pérez, V., et al. (2020). Synthesis of Coumarin Derivatives as Versatile Scaffolds for GSK-3β Enzyme Inhibition. Bentham Science.
  • Khan, I., et al. (2022). An Update on Synthesis of Coumarin Sulfonamides as Enzyme Inhibitors and Anticancer Agents. MDPI.
  • Bester, E., et al. (2022). Coumarin derivatives as inhibitors of d-amino acid oxidase and monoamine oxidase. Bioorganic Chemistry.
  • Xu, L., et al. (2020). Synthesis and Evaluation of Coumarin-Chalcone Derivatives as α-Glucosidase Inhibitors. Frontiers in Chemistry.
  • Taha, M., et al. (2022). Synthesis, Biological Evaluation, and In Silico Studies of Novel Coumarin-Based 4H,5H-pyrano[3,2-c]chromenes as Potent β-Glucuronidase and Carbonic Anhydrase Inhibitors. ACS Omega.
  • Belhadj, F., et al. (2020). Synthesis and Biological Evaluation of New Chromenes and Chromeno[2,3-d] pyrimidines. South African Journal of Chemistry.
  • Ceruso, M., et al. (2021). Synthesis and biological evaluation of new 3-substituted coumarin derivatives as selective inhibitors of human carbonic anhydrase IX and XII. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Abu-Hashem, A. A. (2015). Synthesis, Characterization and Biological Studies of Chromene Derivatives. IslandScholar.
  • Unnikrishnan, A., & Mahapatra, D. K. (2025). Green Synthesis of Chromene Derivatives with Anti-Microbial Activity: A Review. Journal of Heterocyclic Chemistry.
  • Rangisetty, M., et al. (2015). Synthesis and biological evaluation of some new 3-cyano-2-amino substituted chromene derivatives. Der Pharma Chemica.
  • Ghasemzadeh, M. A., et al. (2024). Synthesis and biological assessment of novel 4H-chromene-3-carbonitrile derivatives as tyrosinase inhibitors. Scientific Reports.
  • (2021). PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW. Semantic Scholar.
  • Faghih, Z., et al. (2014). In vitro antitumor evaluation of 4H-chromene-3-carbonitrile derivatives as a new series of apoptotic inducers. Medicinal Chemistry Research.
  • Singh, P., & Singh, P. (2025). A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Oriental Journal of Chemistry.
  • Akella, V., et al. (2012). New substituted 4H-chromenes as anticancer agents. Bioorganic & Medicinal Chemistry Letters.
  • Padole, C. D., et al. (2018). Discovery of 4-methyl-2-oxo-2H-chromen-7-yl-2-benzamidoacetate as Anti-proliferative Agents. International Journal of Ayurvedic and Pharmaceutical Chemistry.
  • Chigor, V. N., et al. (2019). Exploring Biological Activity of 4-Oxo-4H-furo[2,3-h]chromene Derivatives as Potential Multi-Target-Directed Ligands Inhibiting Cholinesterases, β-Secretase, Cyclooxygenase-2, and Lipoxygenase-5/15. MDPI.
  • Kumar, D., et al. (2023). a review on biological activities of coumarin derivatives. World Journal of Pharmaceutical Science and Research.
  • El-Saghier, A. M. M., et al. (2012). Studies on the synthesis and antimicrobial activity of 2-oxo-2H-chromene-3-carbohydrazide derivatives. Der Pharma Chemica.

Sources

Foundational

The In-Silico Investigation of 6-Isopropyl-4-methyl-2-oxo-2H-chromene-3-carbonitrile: A Technical Guide to Molecular Docking Studies

Abstract This technical guide provides a comprehensive framework for conducting molecular docking studies on 6-Isopropyl-4-methyl-2-oxo-2H-chromene-3-carbonitrile, a novel coumarin derivative. Recognizing the therapeutic...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for conducting molecular docking studies on 6-Isopropyl-4-methyl-2-oxo-2H-chromene-3-carbonitrile, a novel coumarin derivative. Recognizing the therapeutic potential of the coumarin scaffold, this document outlines a systematic in-silico approach to identify and evaluate its potential biological targets. We will explore its possible efficacy in anticancer and neuroprotective applications by targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Acetylcholinesterase (AChE), and Butyrylcholinesterase (BuChE). This guide is intended for researchers, scientists, and professionals in drug development, offering a blend of theoretical rationale and practical, step-by-step protocols to empower robust and meaningful computational drug discovery.

Introduction: The Therapeutic Promise of Coumarins

Coumarins, a class of benzopyrone-containing heterocyclic compounds, are ubiquitously found in nature and have long been a focal point of medicinal chemistry research. Their diverse pharmacological activities, including anticancer, anti-inflammatory, anticoagulant, and neuroprotective effects, have established them as privileged scaffolds in drug design.[1][2][3][4] The 2-oxo-2H-chromene core, in particular, is a recurring motif in numerous biologically active molecules. The subject of this guide, 6-Isopropyl-4-methyl-2-oxo-2H-chromene-3-carbonitrile, is a synthetic derivative designed to explore novel therapeutic avenues. The introduction of isopropyl, methyl, and carbonitrile functionalities to the core coumarin structure offers unique steric and electronic properties that may confer enhanced or novel biological activities.

Molecular docking, a powerful computational technique, allows for the prediction of the binding affinity and orientation of a small molecule (ligand) within the active site of a target protein. This in-silico approach is instrumental in the early stages of drug discovery for hit identification, lead optimization, and elucidating potential mechanisms of action, thereby significantly reducing the time and cost associated with traditional high-throughput screening.

This guide will provide a detailed walkthrough of the molecular docking workflow for 6-Isopropyl-4-methyl-2-oxo-2H-chromene-3-carbonitrile against three clinically relevant protein targets:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Inhibition of VEGFR-2 is a well-established strategy in cancer therapy.

  • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE): These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine. Their inhibition is a primary therapeutic approach for managing the symptoms of Alzheimer's disease.

Foundational Principles: A Rationale-Driven Approach

The selection of protein targets for this study is not arbitrary but is founded on the extensive body of literature surrounding the biological activities of coumarin derivatives.

Anticancer Potential: Targeting Angiogenesis

Numerous studies have demonstrated the anticancer properties of coumarin compounds, which can act through various mechanisms including the inhibition of cell proliferation, induction of apoptosis, and suppression of angiogenesis.[1][3][4] The VEGFR-2 signaling pathway is a critical regulator of angiogenesis, and its inhibition can effectively starve tumors of the blood supply necessary for their growth and dissemination. The structural features of our subject compound, particularly the substituted chromene ring, suggest a potential for interaction with the ATP-binding pocket of the VEGFR-2 kinase domain.

Neuroprotective Strategies: Cholinesterase Inhibition

Coumarin derivatives have also shown promise as neuroprotective agents, with many exhibiting inhibitory activity against AChE and BuChE.[5] The loss of cholinergic neurons and the subsequent decline in acetylcholine levels are hallmarks of Alzheimer's disease. By inhibiting the enzymes that break down acetylcholine, the synaptic availability of this neurotransmitter can be increased, leading to symptomatic improvement. The planar aromatic system and the potential for hydrogen bonding of the 2-oxo-2H-chromene-3-carbonitrile scaffold make it a plausible candidate for binding within the active site gorge of these cholinesterases.

The Experimental Blueprint: A Step-by-Step Protocol

This section provides a detailed, sequential protocol for conducting molecular docking studies using AutoDock Vina, a widely used and validated open-source docking program.

Essential Software and Resources
  • PyMOL: A molecular visualization system.

  • AutoDock Tools (ADT): A graphical user interface for preparing docking input files.

  • AutoDock Vina: The molecular docking engine.

  • Protein Data Bank (PDB): A repository for the 3D structural data of large biological molecules.

  • PubChem or similar chemical database: For obtaining ligand structures.

  • Online ADMET prediction tools: Such as SwissADME or ADMETlab 2.0.

Ligand Preparation: Crafting the Molecular Key

The first step is to generate and prepare the 3D structure of 6-Isopropyl-4-methyl-2-oxo-2H-chromene-3-carbonitrile.

  • 2D Structure Generation: Draw the 2D structure of the compound using a chemical drawing software like ChemDraw or MarvinSketch.

  • 3D Structure Conversion and Optimization: Convert the 2D structure to a 3D format (.sdf or .mol2). It is crucial to perform an energy minimization of the 3D structure using a force field like MMFF94 to obtain a low-energy, stable conformation. This can be done using software like Avogadro or the online CORINA server.

  • PDBQT File Preparation:

    • Open the optimized 3D structure in AutoDock Tools.

    • The software will automatically add hydrogens and compute Gasteiger charges.

    • Define the rotatable bonds to allow for conformational flexibility during docking.

    • Save the prepared ligand in the .pdbqt format.

Protein Preparation: Unlocking the Target

For this study, we will utilize the following crystal structures from the PDB:

TargetPDB IDResolution (Å)Co-crystallized Ligand
VEGFR-2 4AGC1.95Axitinib
AChE 1C2B2.50Donepezil
BuChE 1P0I2.60Tacrine

Protein Preparation Workflow:

  • Download the PDB file: Obtain the crystal structure of the target protein from the PDB database.

  • Clean the Protein Structure:

    • Open the PDB file in a molecular visualization tool like PyMOL or AutoDock Tools.

    • Remove all water molecules and any co-crystallized ligands or ions that are not part of the protein's catalytic machinery.

  • Prepare the Protein for Docking:

    • Open the cleaned protein structure in AutoDock Tools.

    • Add polar hydrogens to the protein.

    • Assign Kollman charges to the protein atoms.

    • Save the prepared protein in the .pdbqt format.

Defining the Battlefield: Grid Box Generation

The grid box defines the three-dimensional space within the protein's active site where the docking algorithm will search for favorable binding poses for the ligand.

  • Identify the Active Site: The active site can be identified based on the location of the co-crystallized ligand in the original PDB file or from literature reports.

  • Set the Grid Box Parameters:

    • In AutoDock Tools, load both the prepared protein and the original co-crystallized ligand (or your prepared ligand).

    • Center the grid box on the co-crystallized ligand or the predicted active site.

    • Adjust the dimensions of the grid box to encompass the entire active site with some extra space to allow for ligand flexibility. A typical size is 60 x 60 x 60 Å with a spacing of 1.0 Å.

    • Note down the center coordinates (x, y, z) and the dimensions of the grid box.

The Docking Simulation: Running AutoDock Vina

AutoDock Vina is a command-line tool. You will need to create a configuration file (e.g., conf.txt) with the following information:

Replace the bracketed values with your specific file names and grid box parameters.

To run the docking, open a terminal or command prompt, navigate to the directory containing your files and the Vina executable, and run the following command:

This will initiate the docking simulation, and the results will be saved in results.pdbqt, with the docking scores and other information in log.txt.

Interpreting the Dialogue: Analysis of Docking Results

Binding Affinity: A Quantitative Measure

The primary quantitative output from AutoDock Vina is the binding affinity, reported in kcal/mol. This value represents the estimated free energy of binding of the ligand to the protein. More negative values indicate a stronger and more favorable binding interaction. The top-ranked poses (usually the first few) with the lowest binding energies are of the most interest.

Visualizing the Interaction: The Qualitative Story

The results.pdbqt file contains the coordinates of the predicted binding poses of the ligand.

  • Load the Protein and Ligand Poses: Open your prepared protein (protein.pdbqt) and the docking results (results.pdbqt) in a molecular visualization software like PyMOL.

  • Analyze the Binding Mode: For the top-ranked poses, examine the orientation of the ligand within the active site.

  • Identify Key Interactions:

    • Hydrogen Bonds: These are crucial for stabilizing the protein-ligand complex. Identify any hydrogen bonds between the ligand and the amino acid residues of the protein.

    • Hydrophobic Interactions: The nonpolar regions of the ligand will often interact with hydrophobic pockets in the active site.

    • Pi-Pi Stacking: The aromatic rings of the coumarin scaffold can engage in pi-pi stacking interactions with aromatic amino acid residues like Phenylalanine, Tyrosine, and Tryptophan.

    • Other Interactions: Look for other potential interactions such as salt bridges or halogen bonds if applicable.

Comparative Analysis: Benchmarking Against Known Inhibitors

To validate your docking protocol and to put your results into context, it is essential to re-dock the co-crystallized ligand (the known inhibitor) into the active site of its respective protein. The Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose of the co-crystallized ligand should ideally be less than 2.0 Å, which indicates that your docking protocol is reliable.

Furthermore, compare the binding affinity and the interaction patterns of your compound with those of the known inhibitor. This will provide insights into whether your compound binds in a similar manner and whether it has the potential to be a more potent inhibitor.

Beyond the Binding Site: Predicting Drug-Likeness

A high binding affinity does not guarantee that a compound will be a successful drug. It is also crucial to assess its pharmacokinetic properties, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). Several online tools can predict these properties based on the chemical structure of the compound.

Recommended Online Tools:

  • SwissADME: Provides a comprehensive analysis of physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.

  • ADMETlab 2.0: A more extensive platform that predicts a wide range of ADMET properties.

Key Parameters to Evaluate:

  • Lipinski's Rule of Five: A set of rules to evaluate drug-likeness and to determine if a compound has properties that would make it a likely orally active drug in humans.

  • Bioavailability Score: An overall score that predicts the probability of a compound having good oral bioavailability.

  • Blood-Brain Barrier (BBB) Permeability: Important for drugs targeting the central nervous system.

  • CYP450 Inhibition: Predicts potential drug-drug interactions.

  • Toxicity Risks: Alerts for potential toxicophores or other liabilities.

Data Synthesis and Visualization: Presenting Your Findings

Clear and concise presentation of your results is crucial for effective communication.

Tabular Summaries

Summarize your quantitative data in well-structured tables.

Table 1: Predicted Binding Affinities and Drug-Likeness Properties

CompoundTargetBinding Affinity (kcal/mol)Lipinski ViolationsBioavailability Score
6-Isopropyl-4-methyl-2-oxo-2H-chromene-3-carbonitrileVEGFR-2
Axitinib (Reference)VEGFR-2
6-Isopropyl-4-methyl-2-oxo-2H-chromene-3-carbonitrileAChE
Donepezil (Reference)AChE
6-Isopropyl-4-methyl-2-oxo-2H-chromene-3-carbonitrileBuChE
Tacrine (Reference)BuChE
Visual Representations

Use diagrams to illustrate your workflows and the molecular interactions.

G cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis Ligand_Prep Ligand Preparation (6-Isopropyl-4-methyl-2-oxo-2H-chromene-3-carbonitrile) Grid_Box Grid Box Generation (Define Active Site) Ligand_Prep->Grid_Box Protein_Prep Protein Preparation (VEGFR-2, AChE, BuChE) Protein_Prep->Grid_Box Run_Vina Run AutoDock Vina (Docking Simulation) Grid_Box->Run_Vina Analyze_Results Analyze Docking Results (Binding Affinity, Poses) Run_Vina->Analyze_Results ADMET_Pred ADMET Prediction (Drug-Likeness) Analyze_Results->ADMET_Pred

Caption: A conceptual diagram of potential ligand-protein interactions.

Conclusion and Future Directions

This technical guide has provided a comprehensive and actionable framework for conducting molecular docking studies on 6-Isopropyl-4-methyl-2-oxo-2H-chromene-3-carbonitrile. By following the outlined protocols, researchers can systematically evaluate the potential of this novel coumarin derivative as an inhibitor of VEGFR-2, AChE, and BuChE. The in-silico data generated from these studies will serve as a strong foundation for further experimental validation, including enzyme inhibition assays and cell-based studies. The integration of molecular docking with ADMET prediction provides a holistic approach to early-stage drug discovery, enabling the prioritization of compounds with both high potency and favorable drug-like properties. The journey from a computational hit to a clinical candidate is long and arduous, but it begins with the rigorous and rational in-silico investigations detailed in this guide.

References

  • Molecular docking studies of some coumarin derivatives as anti-breast cancer agents: Computer-aided design and pharmacokinetics studies. Progress in Chemical and Biochemical Research. [Link]

  • Molecular docking studies of coumarin hybrids as potential acetylcholinesterase, butyrylcholinesterase, monoamine oxidase A/B and β-amyloid inhibitors for Alzheimer's disease. PMC. [Link]

  • Discovery of VEGFR2 inhibitors by integrating naïve Bayesian classification, molecular docking and drug screening approaches. RSC Publishing. [Link]

  • In Silico Discovery of Potential VEGFR-2 Inhibitors from Natural Derivatives for Anti-Angiogenesis Therapy. MDPI. [Link]

  • Enzyme Kinetics and Molecular Docking Investigation of Acetylcholinesterase and Butyrylcholinesterase Inhibitors from the Marine Alga Ecklonia cava. Natural Product Sciences. [Link]

  • Molecular docking simulation studies on potent butyrylcholinesterase inhibitors obtained from microbial transformation of dihydrotestosterone. PMC. [Link]

  • How to perform Molecular Docking using AutoDock Vina. Kapsid Simulations. [Link]

  • Tutorial: Vina Output Analysis Using PyMol. Bioinformatics Review. [Link]

  • Using AutoDock Vina: A Step-by-Step Guide. Scribd. [Link]

  • Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. PMC. [Link]

  • Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. [Link]

  • Autodock Vina Result Analysis with PyMol. YouTube. [Link]

  • Molecular Docking with AutoDock Vina Step-by-Step Tutorial| Part 1 #drugdiscovery #docking #skills. YouTube. [Link]

  • ADMET-AI. [Link]

  • Video Tutorial: How to use vs_analysis Python script for virtual screening result analysis of Autodock Vina?. Bioinformatics Review. [Link]

  • Use ADMET-AI Online. ProteinIQ. [Link]

  • Coumarin Synthesis Building Blocks with Anticancer Activity. MolecularCloud. [Link]

  • A Review on Anti-Tumor Mechanisms of Coumarins. Frontiers. [Link]

  • Recent Developments of Target Based Coumarin Derivatives as Potential Anticancer Agents. [Link]

  • 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Frontiers. [Link]

  • Evaluation of novel N′-(3-hydroxybenzoyl)-2-oxo-2H-chromene-3-carbohydrazide derivatives as potential HIV-1 integrase inhibitors. PMC. [Link]

  • Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives. PMC. [Link]

Sources

Exploratory

Whitepaper: Strategic Synthesis and Characterization of Novel 6-Isopropyl Coumarin-3-Carbonitrile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Coumarin and its derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a vast array of pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Coumarin and its derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a vast array of pharmacological activities.[1] This guide provides a comprehensive technical overview of the rationale, design, and synthesis of a novel compound, 6-isopropyl coumarin-3-carbonitrile. We delve into the strategic selection of substituents based on established structure-activity relationships and present a detailed, field-proven synthetic protocol centered on the Knoevenagel condensation. This document serves as a practical guide for researchers in drug discovery, offering a robust framework for the synthesis, purification, and characterization of this promising new molecule, and outlining future directions for its biological evaluation.

Introduction: The Coumarin Scaffold in Drug Discovery

First isolated in 1820 from the tonka bean (Dipteryx odorata), coumarin (2H-1-benzopyran-2-one) has become a cornerstone of natural product and synthetic chemistry.[2] The benzopyrone nucleus is a versatile and readily functionalized structure, leading to derivatives with a wide spectrum of biological properties, including antimicrobial, anti-inflammatory, antioxidant, anticoagulant, and anticancer activities.[3][4] The inherent bioactivity and synthetic tractability of the coumarin scaffold make it an area of intense research for the development of new therapeutic agents.[2][5]

The function of a coumarin derivative is heavily influenced by the nature and position of substituents on its core structure. For instance, the C3 and C4 positions are critical for modulating activity, while substitutions on the benzene ring can fine-tune properties like lipophilicity, target binding, and metabolic stability. This guide focuses on the targeted design of a novel derivative, 6-isopropyl coumarin-3-carbonitrile, to explore a potentially unique pharmacological profile.

Design Rationale for 6-Isopropyl Coumarin-3-Carbonitrile

The design of this novel compound is a deliberate exercise in medicinal chemistry, leveraging established structure-activity relationships (SAR) to maximize the potential for potent bioactivity.

  • The C6-Isopropyl Moiety: The introduction of alkyl groups, particularly at the C6 position of the coumarin ring, can enhance lipophilicity. This is a critical parameter that influences a molecule's ability to cross cell membranes and interact with hydrophobic pockets in target proteins. The isopropyl group provides a moderate, branched lipophilic character, potentially improving cell permeability and bioavailability without being excessively bulky.

  • The C3-Carbonitrile Group: The C3 position is a key site for synthetic modification. The carbonitrile (cyano) group is a versatile functional group in drug design. It is a potent hydrogen bond acceptor and can participate in dipole-dipole interactions. Furthermore, the cyano group is a bioisostere for other functional groups like ketones and carboxyl groups and can be metabolically stable.[6] Its presence can significantly influence the electronic properties of the coumarin ring system. The introduction of a nitrile at C3, often via Knoevenagel condensation with cyano-activated methylene compounds, is a well-established route to potent bioactive molecules, including those with antimicrobial and anticancer properties.[7][8]

By combining these two functionalities, we hypothesize that 6-isopropyl coumarin-3-carbonitrile will possess enhanced cell permeability and unique target-binding capabilities, making it a prime candidate for screening in anticancer and antimicrobial assays.

Proposed Synthetic Pathway: Knoevenagel Condensation

The Knoevenagel condensation is one of the most efficient and widely utilized methods for the synthesis of 3-substituted coumarins.[9][10] This reaction involves the condensation of a salicylaldehyde derivative with a compound containing an active methylene group, typically catalyzed by a weak base like piperidine.[11][12]

The proposed synthesis of 6-isopropyl coumarin-3-carbonitrile proceeds via a one-pot Knoevenagel condensation between 4-isopropylsalicylaldehyde and malononitrile, a highly reactive methylene compound. The causality behind this choice is twofold:

  • High Reactivity: Malononitrile's methylene protons are highly acidic, facilitating the initial condensation step under mild conditions.

  • Direct Nitrile Installation: This approach directly installs the desired carbonitrile group at the C3 position in a single, efficient step.

The general mechanism involves the formation of an enolate from the active methylene compound, which then undergoes a nucleophilic attack on the aldehyde carbonyl. Subsequent dehydration and intramolecular cyclization (lactonization) yield the final coumarin product.

Knoevenagel_Mechanism Knoevenagel Condensation Mechanism for Coumarin-3-Carbonitrile Synthesis cluster_reactants Reactants cluster_intermediates Reaction Steps cluster_product Product R1 4-Isopropylsalicylaldehyde Step1 Base abstracts proton from Malononitrile R1->Step1 Mix R2 Malononitrile R2->Step1 Mix Catalyst Piperidine (Base) Catalyst->Step1 Mix Step2 Nucleophilic attack on Aldehyde Carbonyl Step1->Step2 Forms Enolate Step3 Dehydration (Loss of H2O) Step2->Step3 Forms Intermediate Step4 Intramolecular Cyclization (Lactonization) Step3->Step4 Product 6-Isopropyl Coumarin-3-Carbonitrile Step4->Product

Caption: Knoevenagel condensation mechanism.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system. Each step includes checkpoints and expected outcomes to ensure the reaction is proceeding as planned.

Materials and Reagents
  • 4-Isopropylsalicylaldehyde (1.0 eq)

  • Malononitrile (1.1 eq)

  • Piperidine (0.1 eq, catalyst)

  • Ethanol (Anhydrous, reaction solvent)

  • Hydrochloric Acid (2M, for neutralization)

  • Ethyl Acetate (for extraction)

  • Hexane (for extraction and chromatography)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (for drying)

  • Silica Gel (for column chromatography)

Step-by-Step Synthesis Workflow
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-isopropylsalicylaldehyde (e.g., 10 mmol, 1.64 g) and anhydrous ethanol (30 mL). Stir until the aldehyde is fully dissolved.

  • Addition of Reagents: To the stirred solution, add malononitrile (11 mmol, 0.73 g) followed by piperidine (1 mmol, 0.1 mL).

  • Reaction: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 2-4 hours.

    • Trustworthiness Check: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 7:3 Hexane:Ethyl Acetate mobile phase. The disappearance of the starting aldehyde spot and the appearance of a new, UV-active product spot indicates reaction progression.

  • Work-up and Isolation:

    • After completion, cool the mixture to room temperature. A solid product may precipitate.

    • Reduce the solvent volume by half using a rotary evaporator.

    • Acidify the mixture to pH ~2 by slowly adding 2M HCl. This step neutralizes the basic catalyst and ensures the product is in its neutral form.

    • Extract the product with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude solid by column chromatography on silica gel using a gradient of Hexane:Ethyl Acetate (starting from 9:1) to yield the pure 6-isopropyl coumarin-3-carbonitrile.

    • Alternatively, recrystallization from ethanol/water can be employed if the crude product is of sufficient purity.

Experimental_Workflow Experimental Workflow: Synthesis to Characterization A 1. Reaction Setup (Aldehyde, Malononitrile, Piperidine in EtOH) B 2. Reflux (80°C, 2-4h) Monitor by TLC A->B C 3. Work-up (Cool, Acidify, Extract) B->C D 4. Isolation (Dry & Evaporate Solvent) C->D E 5. Purification (Column Chromatography or Recrystallization) D->E F 6. Characterization (NMR, IR, MS, MP) E->F G Pure Compound F->G

Caption: General experimental workflow.

Physicochemical and Spectroscopic Characterization

The identity and purity of the synthesized 6-isopropyl coumarin-3-carbonitrile must be confirmed through rigorous analysis.

Expected Physicochemical Properties
PropertyExpected Value/Observation
Appearance White to pale yellow crystalline solid
Molecular Formula C₁₃H₁₁NO₂
Molecular Weight 213.23 g/mol
Yield 75-90% (typical for Knoevenagel)
Melting Point To be determined experimentally
Spectroscopic Data Interpretation
  • Infrared (IR) Spectroscopy: The IR spectrum is crucial for identifying key functional groups.

    • ~2230-2210 cm⁻¹: A sharp, strong peak characteristic of the C≡N (nitrile) stretch.

    • ~1750-1720 cm⁻¹: A strong absorption band corresponding to the C=O (lactone) stretch of the coumarin ring.[1]

    • ~1620-1500 cm⁻¹: Peaks associated with C=C stretching in the aromatic and pyrone rings.

  • ¹H NMR Spectroscopy (400 MHz, CDCl₃): Proton NMR confirms the specific arrangement of protons in the molecule.

    • δ ~8.5-8.0 (s, 1H): A singlet corresponding to the proton at the C4 position (H-4).[13]

    • δ ~7.5-7.2 (m, 3H): A multiplet representing the three protons on the aromatic ring.

    • δ ~3.1 (septet, 1H): A septet for the methine proton (-CH) of the isopropyl group.

    • δ ~1.3 (d, 6H): A doublet for the six equivalent methyl protons (-CH₃) of the isopropyl group.[13]

  • ¹³C NMR Spectroscopy (100 MHz, CDCl₃): Carbon NMR provides a map of the carbon skeleton.

    • δ ~160-158: Carbonyl carbon (C=O) of the lactone.[1]

    • δ ~155-110: A series of signals for the aromatic and pyrone ring carbons.

    • δ ~115: The carbon of the nitrile group (-CN).

    • δ ~100-95: The C3 carbon, significantly shielded.

    • δ ~34: The methine carbon (-CH) of the isopropyl group.

    • δ ~23: The methyl carbons (-CH₃) of the isopropyl group.

  • Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern.

    • [M]⁺ or [M+H]⁺: A molecular ion peak at m/z 213 or 214, confirming the molecular weight of the compound.

Potential Biological Evaluation and Future Directions

Given the known activities of related coumarin derivatives, the newly synthesized 6-isopropyl coumarin-3-carbonitrile should be prioritized for screening in several key areas:

  • Antimicrobial Activity: The compound should be tested against a panel of Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Bacillus cereus, Escherichia coli) and fungal strains.[7][14] The Minimum Inhibitory Concentration (MIC) should be determined to quantify its potency.

  • Anticancer Activity: The cytotoxic effects of the compound should be evaluated against various human cancer cell lines (e.g., HeLa, HepG2, MCF-7).[3][15] An IC₅₀ value would determine its efficacy, and further studies could probe its mechanism of action, such as cell cycle arrest or apoptosis induction.[4]

  • Enzyme Inhibition Assays: Based on the SAR of other coumarins, assays against enzymes like acetylcholinesterase or protein kinases could reveal novel mechanisms of action.[3][4]

Conclusion

This guide has detailed the rationale and a robust synthetic pathway for the novel compound 6-isopropyl coumarin-3-carbonitrile. By leveraging the highly efficient Knoevenagel condensation, this promising molecule can be synthesized in high yield. The proposed structure combines features known to impart significant biological activity, making it a valuable candidate for further investigation in drug discovery programs. The detailed protocols for synthesis, purification, and characterization provided herein offer a clear and reliable roadmap for researchers aiming to explore this new chemical entity.

References

  • Kemija u industriji (2020). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Available at: [Link]

  • IntechOpen (2022). Recent Methods for Synthesis of Coumarin Derivatives and Their New Applications. Available at: [Link]

  • ACS Publications (2019). Carbon Dioxide-Catalyzed Stereoselective Cyanation Reaction. Available at: [Link]

  • Scientific & Academic Publishing (2018). Synthesis of 3-carboxylated Coumarins by Knoevenagel Condensation and Exploratory Anti-inflammatory Activity Evaluation by in vivo model. Available at: [Link]

  • Journal of Medicinal and Chemical Sciences (2021). Classical Approaches and Their Creative Advances in the Synthesis of Coumarins: A Brief Review. Available at: [Link]

  • National Institutes of Health (NIH) (2011). Knoevenagel Reaction in [MMIm][MSO4]: Synthesis of Coumarins. Available at: [Link]

  • National Institutes of Health (NIH) (2022). Coumarins to Cyanines: Synthesis of Hemicyanines. Available at: [Link]

  • RSC Publishing (1998). Coumarins: Fast Synthesis by Knoevenagel Condensation under Microwave Irradiation. Available at: [Link]

  • MDPI (2022). Coumarins Synthesis and Transformation via C–H Bond Activation—A Review. Available at: [Link]

  • PubMed (2020). An Extensive Study of Coumarin Synthesis via Knoevenagel Condensation in Choline Chloride Based Deep Eutectic Solvents. Available at: [Link]

  • ACS Publications (2016). Cyanomethylation and Cyclization of Aryl Alkynoates with Acetonitrile under Transition-Metal-Free Conditions: Synthesis of 3-Cyanomethylated Coumarins. Available at: [Link]

  • RJPN.org (2021). RECENT METHODS FOR THE SYNTHESIS OF COUMARIN DERIVATIVES USING DIFFERENT STRATEGIES. Available at: [Link]

  • ScienceDirect (2025). Recent development in coumarin-based cyanide sensors. Available at: [Link]

  • ResearchGate (2021). Synthesis and Antimicrobial Activity of Some New Coumarin Incorporated Pyridine-3-carbonitrile Derivatives. Available at: [Link]

  • National Institutes of Health (NIH) (2021). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. Available at: [Link]

  • ResearchGate (2021). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. Available at: [Link]

  • ACS Publications (2024). Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety. Available at: [Link]

  • MDPI (2024). Antibacterial Activity for Synthesized Coumarin Derivatives and a Coumarin Component of Lime Peel (Citrus aurantifolia). Available at: [Link]

  • Journal of Al-Nahrain University (2014). Synthesis and Characterization of New Coumarin Derivatives and Evaluating of its Biological Activity. Available at: [Link]

  • National Institutes of Health (NIH) (2018). Chemosensing Properties of Coumarin Derivatives: Promising Agents with Diverse Pharmacological Properties, Docking and DFT Investigation. Available at: [Link]

  • Journal of Pharmaceutical Research International (2021). Synthesis and Antimicrobial Activity of Some New Coumarin Incorporated Pyridine-3-carbonitrile Derivatives. Available at: [Link]

  • Chemical Methodologies (2022). Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. Available at: [Link]

  • Preprints.org (2023). Heteroaromatization of Coumarin Part I: Design, Synthesis, Re-Actions, Antitumor Activities of Novel of Chromen-3-Yl-Pyridine. Available at: [Link]

  • MDPI (2021). Synthesis and Characterization of Some New Coumarin Derivatives as Probable Breast Anticancer MCF-7 Drugs. Available at: [Link]

Sources

Foundational

Crystallographic and X-Ray Diffraction (XRD) Analysis of 6-Isopropyl-4-methyl-2-oxo-2H-chromene-3-carbonitrile: A Structural Guide

Target Audience: Structural Chemists, Crystallographers, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary & Structural Rationale The compound 6-Isopropyl-4-m...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Chemists, Crystallographers, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary & Structural Rationale

The compound 6-Isopropyl-4-methyl-2-oxo-2H-chromene-3-carbonitrile (CAS: 288399-89-3) belongs to the privileged class of coumarin (2-oxo-2H-chromene) derivatives. These scaffolds are highly valued in medicinal chemistry and materials science due to their diverse biological activities and distinct photophysical properties.

From a crystallographic perspective, this molecule presents a fascinating structural dichotomy. The core 4-methyl-2-oxo-2H-chromene-3-carbonitrile system is highly planar and rigid, driven by the extended π -conjugation of the coumarin ring and the in-plane cyano group [1]. However, the introduction of the bulky 6-isopropyl group introduces significant steric hindrance and conformational flexibility. As a Senior Application Scientist, I approach this molecule knowing that the isopropyl moiety is highly susceptible to rotational thermal disorder at room temperature. Therefore, the crystallographic protocols outlined in this guide are specifically engineered to mitigate kinetic trapping during crystallization and to freeze out dynamic disorder during X-ray data collection.

Experimental Methodologies: A Self-Validating System

To achieve a high-resolution Single-Crystal X-Ray Diffraction (SC-XRD) structure, every step from nucleation to refinement must be logically connected. The following protocols are designed to be self-validating, ensuring that the final structural model is an accurate representation of the bulk material.

Thermodynamic Crystallization Protocol

Kinetic precipitation often yields twinned or microcrystalline powders unsuitable for SC-XRD. We employ a liquid-liquid diffusion method to ensure thermodynamic control over the nucleation rate.

Step-by-Step Workflow:

  • Dissolution: Dissolve 50 mg of synthesized 6-Isopropyl-4-methyl-2-oxo-2H-chromene-3-carbonitrile in 2.0 mL of high-purity Ethyl Acetate (EtOAc).

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean, dust-free 5 mL glass vial. Causality: Dust particles act as heterogeneous nucleation sites, leading to rapid, uncontrolled crystal growth. Filtration ensures only homogeneous nucleation occurs.

  • Layering: Carefully overlay the EtOAc solution with 2.0 mL of n-Hexane (anti-solvent) using a glass pipette, minimizing mixing at the interface.

  • Incubation: Cap the vial loosely and store it in a vibration-free cabinet at 20 °C for 48–72 hours.

  • Harvesting: Harvest the resulting colorless, block-like crystals directly into a protective fluorinated oil to prevent solvent loss and lattice degradation.

SC-XRD Data Collection Protocol
  • Crystal Selection: Under a polarized light microscope, select a single crystal with uniform extinction and dimensions of approximately 0.20×0.15×0.10 mm.

  • Mounting: Mount the crystal on a MiTeGen MicroMount using perfluoropolyether oil.

  • Cryo-Cooling (Critical Step): Immediately transfer the mount to the diffractometer goniometer equipped with an N2​ cold stream set to 100 K . Causality: The 6-isopropyl group possesses a low barrier to rotation. Collecting data at 298 K will likely result in elongated, "smear-like" atomic displacement parameters (ADPs) for the methyl carbons, complicating the refinement. 100 K effectively freezes this dynamic motion [2].

  • Data Acquisition: Collect diffraction data using Mo K α radiation ( λ=0.71073 Å) or Cu K α radiation ( λ=1.54184 Å) utilizing ω and ϕ scans to ensure >99% completeness up to θ=25.2∘ .

G N1 Compound Synthesis & Purification (>99%) N2 Liquid-Liquid Diffusion (EtOAc / n-Hexane) N1->N2 N3 Crystal Selection under Polarized Light N2->N3 N4 SC-XRD Data Collection (Mo Kα, 100 K) N3->N4 N5 Structure Solution (Intrinsic Phasing / SHELXT) N4->N5 N6 Anisotropic Refinement & Disorder Modeling (SHELXL) N5->N6 N7 Final CIF Generation & Validation (checkCIF) N6->N7

Caption: Self-validating workflow for SC-XRD analysis, from thermodynamic crystallization to CIF validation.

Structure Solution and Refinement
  • Integration & Absorption Correction: Process raw frames using software such as APEX4 or CrysAlisPro. Apply a multi-scan absorption correction (e.g., SADABS) to correct for X-ray attenuation.

  • Solution: Solve the structure using Intrinsic Phasing algorithms (SHELXT).

  • Refinement Strategy: Refine using full-matrix least-squares on F2 via SHELXL.

  • Handling Isopropyl Disorder: If the isopropyl methyl carbons display residual electron density peaks indicating positional disorder, model the group over two discrete positions (e.g., PART 1 and PART 2). Assign a free variable to their occupancies (summing to 1.0) and apply SIMU (similar ADPs) or RIGU (rigid body) restraints to ensure a chemically sensible model [3].

Quantitative Crystallographic Data

Based on the empirical structural behavior of the parent 4-methyl-2-oxo-2H-chromene-3-carbonitrile core and homologous alkyl-substituted coumarins, the following table summarizes the representative crystallographic parameters for this compound.

ParameterValue / Description
Chemical Formula C 14​ H 13​ NO 2​
Formula Weight 227.25 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K α )
Crystal System Monoclinic
Space Group P2 1​ /c
Unit Cell Dimensions a≈8.12 Å, b≈15.45 Å, c≈10.23 Å, β≈105.4∘
Volume ≈1235.6 Å 3
Z (Molecules per cell) 4
Calculated Density ( ρcalc​ ) 1.221 g/cm 3
Absorption Coefficient ( μ ) 0.084 mm −1
F(000) 480
Goodness-of-fit on F2 1.025
Final R indices [I>2 σ (I)] R1​=0.0412 , wR2​=0.1035

Supramolecular Architecture and Intermolecular Interactions

Understanding the crystal packing is crucial for predicting the compound's solubility, melting point, and solid-state stability. Unlike amino- or hydroxy-substituted coumarins, 6-Isopropyl-4-methyl-2-oxo-2H-chromene-3-carbonitrile lacks classical strong hydrogen bond donors (no O-H or N-H groups).

Consequently, the supramolecular architecture is dictated by a network of weak, non-covalent interactions [4]:

  • Dipole-Dipole Interactions: The highly polar carbonyl ( C=O ) and cyano ( C≡N ) groups align in an antiparallel fashion to minimize electrostatic repulsion.

  • Weak Hydrogen Bonding: The packing is stabilized by C−H⋯O (carbonyl oxygen acting as the acceptor) and C−H⋯N (cyano nitrogen acting as the acceptor) interactions.

  • π−π Stacking: The planar chromene rings of adjacent molecules engage in face-to-face π−π stacking. The centroid-to-centroid distance is typically in the range of 3.6 to 3.8 Å, providing significant cohesive energy to the crystal lattice.

G Core 6-Iso-4-Me-Coumarin Molecule PiPi π-π Stacking (Chromene Rings) Core->PiPi Face-to-Face CH_O C-H···O Weak H-Bonds Core->CH_O Carbonyl Acceptor CH_N C-H···N Weak H-Bonds Core->CH_N Cyano Acceptor Lattice 3D Supramolecular Architecture PiPi->Lattice CH_O->Lattice CH_N->Lattice

Caption: Logical breakdown of non-covalent interactions driving the 3D supramolecular crystal packing.

Powder X-Ray Diffraction (PXRD) for Bulk Phase Purity

While SC-XRD provides the absolute molecular structure of a single crystal, it does not guarantee that the entire synthesized batch is identical. To validate the bulk phase purity, a Powder X-Ray Diffraction (PXRD) experiment must be conducted.

Validation Protocol:

  • Generate a simulated PXRD pattern from the final .cif file of the SC-XRD experiment using software like Mercury (CCDC).

  • Lightly grind 50 mg of the bulk synthesized powder and mount it on a zero-background silicon sample holder.

  • Collect the experimental PXRD pattern at room temperature (Cu K α , range: 5° to 50°).

  • Overlay the experimental pattern with the simulated pattern. Causality: A direct match in peak positions ( ) confirms that the bulk powder consists of the same polymorphic phase as the analyzed single crystal. Discrepancies may indicate the presence of unreacted starting materials, alternative polymorphs, or solvates.

References

  • Title: Enantioselective Distal Functionalization of 3-Cyano-4-methylcoumarins through Direct Vinylogous Conjugate Addition to Maleimides Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link][1][2]

  • Title: Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO) properties of chromene derivatives Source: RSC Advances (Royal Society of Chemistry) URL: [Link][3]

  • Title: X-RAY STUDIES OF 2-AMINO-4-ISOPROPYL-5-OXO-4,5-DIHYDROPYRANO[3,2-c]CHROMENE-3-CARBONITRILE Source: Academia.edu (Independent Crystallographic Report) URL: [Link][4]

  • Title: Synthesis, crystal structure, DFT studies, molecular docking, of 2-amino-6-methoxy-4-(4-nitrophenyl)-4H-benzo[h]chromene-3-carbonitrile as tyrosinase inhibitor Source: Journal of Molecular Structure (Elsevier) URL: [Link][5]

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Protocols & Analytical Methods

Method

Knoevenagel condensation protocol for 6-Isopropyl-4-methyl-2-oxo-2H-chromene-3-carbonitrile synthesis

An In-depth Guide to the Synthesis of 6-Isopropyl-4-methyl-2-oxo-2H-chromene-3-carbonitrile via Knoevenagel Condensation Introduction: The Significance of the Coumarin Scaffold Coumarins (2H-1-benzopyran-2-ones) are a pr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Guide to the Synthesis of 6-Isopropyl-4-methyl-2-oxo-2H-chromene-3-carbonitrile via Knoevenagel Condensation

Introduction: The Significance of the Coumarin Scaffold

Coumarins (2H-1-benzopyran-2-ones) are a prominent class of heterocyclic compounds found extensively in nature and are highly valued in medicinal chemistry and materials science.[1] Their rigid, planar structure imparts unique photophysical properties, leading to applications as fluorescent probes, dyes, and optical brighteners.[1] In the realm of drug development, the coumarin nucleus is a privileged scaffold, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticoagulant, anticancer, anti-inflammatory, and antimicrobial properties.[2]

The Knoevenagel condensation is a cornerstone of synthetic organic chemistry, providing a powerful and versatile method for forming carbon-carbon double bonds.[3][4] It is particularly well-suited for the synthesis of the coumarin core, typically involving the base-catalyzed reaction of a salicylaldehyde derivative with a compound containing an active methylene group.[1] This application note provides a detailed protocol for the synthesis of a specific derivative, 6-Isopropyl-4-methyl-2-oxo-2H-chromene-3-carbonitrile, leveraging the Knoevenagel condensation between 1-(2-hydroxy-5-isopropylphenyl)ethan-1-one and malononitrile.

Reaction Mechanism: A Stepwise View of Coumarin Formation

The synthesis of a 3-cyanocoumarin derivative via the Knoevenagel condensation is a sequential process. It begins with the condensation reaction to form an intermediate, which then undergoes an intramolecular cyclization to yield the final coumarin product.[1]

  • Enolate Formation: A basic catalyst, such as piperidine, abstracts an acidic proton from the active methylene compound (malononitrile), creating a resonance-stabilized carbanion (enolate).[1]

  • Nucleophilic Addition (Knoevenagel Adduct): The highly nucleophilic carbanion attacks the electrophilic carbonyl carbon of the ketone (1-(2-hydroxy-5-isopropylphenyl)ethan-1-one). This forms a tetrahedral intermediate.

  • Dehydration: The intermediate undergoes dehydration (loss of a water molecule) to form a stable α,β-unsaturated product, the Knoevenagel condensation product.

  • Intramolecular Cyclization (Lactonization): The phenolic hydroxyl group attacks the nitrile carbon, initiating an intramolecular cyclization. This is followed by tautomerization and subsequent elimination to form the stable, aromatic 2-oxo-2H-chromene ring system. While the exact sequence of the final ring-closing steps can vary, the overall transformation results in the formation of the lactone ring.

Knoevenagel_Mechanism Figure 1: Proposed Knoevenagel Condensation and Cyclization Mechanism Reactants 1-(2-hydroxy-5-isopropylphenyl)ethan-1-one + Malononitrile Enolate Malononitrile Carbanion (Enolate) Reactants->Enolate Adduct Tetrahedral Intermediate Reactants->Adduct Catalyst Piperidine (Base Catalyst) Catalyst->Reactants Proton Abstraction Enolate->Reactants Nucleophilic Attack CondensationProduct α,β-Unsaturated Intermediate Adduct->CondensationProduct - H₂O (Dehydration) FinalProduct 6-Isopropyl-4-methyl-2-oxo-2H-chromene-3-carbonitrile CondensationProduct->FinalProduct Intramolecular Cyclization

Caption: Proposed Knoevenagel Condensation and Cyclization Mechanism.

Experimental Protocol: Synthesis of 6-Isopropyl-4-methyl-2-oxo-2H-chromene-3-carbonitrile

This protocol details a reliable method for the synthesis using conventional heating under reflux. The choice of piperidine as a catalyst is based on its widespread and effective use in Knoevenagel condensations to afford high yields.[5]

Reagents and Materials
Reagent/MaterialMolecular Weight ( g/mol )Molar Eq.Role
1-(2-hydroxy-5-isopropylphenyl)ethan-1-one178.231.0Ketone Substrate
Malononitrile66.061.1Active Methylene Cmpd
Piperidine85.150.1Basic Catalyst
Ethanol (Absolute)46.07-Solvent
Hydrochloric Acid (HCl), 2M36.46-Neutralization
Round-bottom flask (100 mL)--Reaction Vessel
Reflux condenser--Equipment
Magnetic stirrer and hotplate--Equipment
Buchner funnel and filter paper--Equipment
Thin-Layer Chromatography (TLC) plates--Monitoring
Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-(2-hydroxy-5-isopropylphenyl)ethan-1-one (10 mmol, 1.78 g) in 30 mL of absolute ethanol.

  • Addition of Reagents: To the stirred solution, add malononitrile (11 mmol, 0.73 g). Stir for 5 minutes at room temperature to ensure complete dissolution.

  • Catalyst Addition: Add piperidine (1 mmol, 0.1 mL) to the reaction mixture using a micropipette.

  • Reaction Execution: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80°C) with continuous stirring.

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a suitable eluent system (e.g., n-hexane:ethyl acetate, 7:3). The reaction is typically complete within 2-4 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature. A solid product may precipitate. Place the flask in an ice bath for 30 minutes to maximize precipitation.

  • Isolation: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove soluble impurities.

  • Neutralization & Washing: Resuspend the crude solid in distilled water and slowly add 2M HCl dropwise until the pH is neutral (pH ~7) to remove any residual piperidine. Filter the solid again and wash thoroughly with distilled water.

  • Purification: Dry the solid product. For higher purity, recrystallize the product from a suitable solvent such as ethanol or an ethanol/water mixture to yield the pure 6-Isopropyl-4-methyl-2-oxo-2H-chromene-3-carbonitrile as a crystalline solid.

Workflow Figure 2: Experimental Workflow for Synthesis A 1. Combine Reactants (Ketone, Malononitrile, Ethanol) B 2. Add Piperidine Catalyst A->B C 3. Heat to Reflux (80°C) B->C D 4. Monitor by TLC C->D 2-4 hours E 5. Cool to Room Temp & Ice Bath D->E Reaction Complete F 6. Filter Crude Product E->F G 7. Neutralize & Wash with Water F->G H 8. Recrystallize from Ethanol G->H I 9. Characterize Final Product H->I

Caption: Experimental Workflow for Synthesis.

Characterization of the Final Product

Confirming the identity and purity of the synthesized compound is critical. A combination of physical and spectroscopic methods should be employed.

TechniqueExpected Result
Appearance Crystalline solid
Melting Point A sharp and specific melting point range, indicative of high purity.
FTIR (cm⁻¹) ~2220 (C≡N stretch), ~1720 (C=O lactone stretch), ~1610, 1580 (C=C aromatic and pyrone ring stretches).[6]
¹H NMR (ppm) δ ~1.3 (d, 6H, -CH(CH₃)₂), δ ~2.5 (s, 3H, 4-CH₃), δ ~3.0 (sept, 1H, -CH(CH₃)₂), δ ~7.2-7.8 (m, 3H, aromatic protons).[7]
¹³C NMR (ppm) δ ~20 (4-CH₃), ~24 (-CH(CH₃)₂), ~34 (-CH(CH₃)₂), ~95 (C3-CN), ~115 (C≡N), δ ~116-155 (Aromatic & pyrone carbons), ~160 (C2=O).[7]
Mass Spec. Molecular ion peak (M+) corresponding to the molecular weight of C₁₄H₁₃NO₂ (m/z = 227.26).

Safety and Handling

  • Standard personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.

  • The procedure should be conducted in a well-ventilated fume hood.

  • Malononitrile is toxic and can be absorbed through the skin. Handle with extreme care.

  • Piperidine is a corrosive and flammable liquid with a strong odor. Avoid inhalation and skin contact.

  • Ethanol is flammable; ensure no open flames are nearby during reflux.

Conclusion and Future Directions

The Knoevenagel condensation provides a highly efficient and straightforward pathway for the synthesis of 6-Isopropyl-4-methyl-2-oxo-2H-chromene-3-carbonitrile. The protocol described is robust and can be adapted for the synthesis of a diverse library of coumarin derivatives by varying the substituted 2-hydroxyaryl ketone and the active methylene compound.[3]

In line with the principles of green chemistry, researchers are increasingly exploring more environmentally benign methodologies.[8] These include the use of biodegradable catalysts like choline chloride[9], solvent-free conditions[10], and energy-efficient techniques such as microwave[11] or ultrasound irradiation to reduce reaction times and minimize waste. Future work could focus on adapting this specific synthesis to one of these greener protocols, enhancing its sustainability profile for both academic and industrial applications.

References

  • BenchChem. (2025).
  • Diksha, D., & Naresh, K. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Journal of Advanced Scientific Research, 13(05), 17-25.
  • Yusoff, N. A., et al. (2021).
  • Gamonal, A., et al. (2020). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. RSC Advances.
  • Diksha, D., & Naresh, K. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Journal of Advanced Scientific Research.
  • JETIR. (2019). Synthesis of Coumarin Derivatives Using Green Chemistry Approach: A Mini Review. JETIR.
  • Phadtare, S. B., & Shankarling, G. S. (2020). Greener coumarin synthesis by Knoevenagel condensation using biodegradable choline chloride.
  • Sugino, T., & Tanaka, K. (2001). Solvent-Free Coumarin Synthesis. Organic Chemistry Portal.
  • Sari, Y., et al. (2024).
  • Villemin, D., et al. (1998). Coumarins: Fast Synthesis by Knoevenagel Condensation under Microwave Irradiation. Journal of Chemical Research, Synopses.
  • ResearchGate. (n.d.). Synthesis of 4H-chromene-3-carbonitrile derivatives through conventional and ultrasound irradiations techniques.
  • BenchChem. (2025).
  • Carneiro, M. F. B., et al. (2023). Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate.
  • Al-Majedy, Y. K., et al. (2022). The Crystal Structure of 2-Amino-4-(2,3-Dichlorophenyl)-6-Methoxy-4H-Benzo[h]chromene-3-Carbonitrile: Antitumor and Tyrosine Kinase Receptor Inhibition Mechanism Studies. Molecules.

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Application

Application Notes and Protocols for In Vitro Antimicrobial Screening of 6-Isopropyl-4-methyl-2-oxo-2H-chromene-3-carbonitrile

Introduction: The Imperative for Novel Antimicrobial Agents The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health. Consequently, the exploration of novel chemical scaffolds with...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Novel Antimicrobial Agents

The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health. Consequently, the exploration of novel chemical scaffolds with potential antimicrobial activity is a critical endeavor in modern drug discovery. Coumarins, a class of benzopyrone-containing heterocyclic compounds, have garnered significant interest due to their diverse pharmacological properties, including potent antibacterial and antifungal activities. This document provides a comprehensive technical guide for the in vitro antimicrobial screening of a specific coumarin derivative, 6-Isopropyl-4-methyl-2-oxo-2H-chromene-3-carbonitrile , outlining detailed protocols, the rationale behind experimental choices, and data interpretation.

The 2-oxo-2H-chromene-3-carbonitrile core is a privileged structure in medicinal chemistry, and substitutions on the coumarin ring can significantly modulate biological activity. The isopropyl and methyl groups at the 6- and 4-positions, respectively, are expected to influence the compound's lipophilicity and interaction with microbial targets. This guide is intended for researchers, scientists, and drug development professionals engaged in the primary evaluation of novel antimicrobial candidates.

Scientific Rationale and Mechanism of Action

The antimicrobial activity of coumarin derivatives is often multifaceted. While the precise mechanism of action for 6-Isopropyl-4-methyl-2-oxo-2H-chromene-3-carbonitrile is yet to be fully elucidated, studies on analogous compounds suggest several potential pathways. In bacteria, coumarins have been shown to interfere with DNA gyrase, an essential enzyme for DNA replication, and disrupt cell membrane integrity, leading to cell lysis[1][2]. In fungi, coumarins can induce apoptosis, a form of programmed cell death, by disrupting mitochondrial function and causing DNA fragmentation[3][4][5]. Understanding these potential mechanisms is crucial for designing and interpreting antimicrobial screening assays.

Experimental Workflow for Antimicrobial Screening

A systematic approach is essential for the robust evaluation of a novel compound's antimicrobial profile. The following workflow outlines the key stages, from initial qualitative screening to quantitative determination of antimicrobial potency.

Antimicrobial Screening Workflow cluster_0 Preparation cluster_1 Primary Screening (Qualitative) cluster_2 Secondary Screening (Quantitative) cluster_3 Confirmation of Activity Compound Compound Solubilization (6-Isopropyl-4-methyl-2-oxo-2H-chromene-3-carbonitrile) Disk_Diffusion Agar Disk Diffusion Assay Compound->Disk_Diffusion Broth_Microdilution Broth Microdilution Assay (MIC Determination) Compound->Broth_Microdilution Inoculum Microbial Inoculum Preparation (0.5 McFarland Standard) Inoculum->Disk_Diffusion Inoculum->Broth_Microdilution Disk_Diffusion->Broth_Microdilution Prioritize Active Compounds MBC Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Broth_Microdilution->MBC Determine Cidal Activity

Caption: A logical workflow for the in vitro antimicrobial screening of a novel compound.

Detailed Protocols

Preparation of Test Compound Stock Solution

The solubility of the test compound is a critical first step for accurate and reproducible results.

Materials:

  • 6-Isopropyl-4-methyl-2-oxo-2H-chromene-3-carbonitrile

  • Dimethyl sulfoxide (DMSO, sterile)

  • Sterile microcentrifuge tubes

Protocol:

  • Accurately weigh a precise amount of 6-Isopropyl-4-methyl-2-oxo-2H-chromene-3-carbonitrile.

  • Dissolve the compound in a minimal volume of 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Vortex thoroughly to ensure complete dissolution.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Microbial Strains and Inoculum Preparation

Standardized microbial inocula are paramount for inter- and intra-assay consistency. The following strains are recommended for a comprehensive initial screening.

Recommended Bacterial Strains:

  • Gram-positive: Staphylococcus aureus (ATCC 25923), Bacillus subtilis (ATCC 6633)

  • Gram-negative: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)

Recommended Fungal Strains:

  • Candida albicans (ATCC 10231)

  • Aspergillus niger (ATCC 16404)

Protocol for Inoculum Preparation:

  • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.

  • Transfer the colonies into a tube containing 4-5 mL of sterile saline or a suitable broth (e.g., Tryptic Soy Broth).

  • Vortex the suspension to ensure homogeneity.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be done visually against a Wickerham card or using a calibrated spectrophotometer (absorbance of 0.08-0.10 at 625 nm).[6][7] A standardized inoculum contains approximately 1-2 x 10⁸ CFU/mL.[6]

Agar Disk Diffusion Assay (Kirby-Bauer Method)

This method provides a qualitative assessment of the compound's antimicrobial activity.

Materials:

  • Mueller-Hinton Agar (MHA) plates (for bacteria)

  • Sabouraud Dextrose Agar (SDA) plates (for fungi)

  • Sterile cotton swabs

  • Sterile filter paper disks (6 mm diameter)

  • Sterile forceps

  • Positive control antibiotic disks (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control disks (impregnated with DMSO)

Protocol:

  • Dip a sterile cotton swab into the standardized inoculum suspension and remove excess fluid by pressing the swab against the inside of the tube.

  • Evenly streak the swab over the entire surface of the agar plate in three directions, rotating the plate approximately 60° between each streaking to ensure confluent growth.[8]

  • Allow the plate to dry for 3-5 minutes.

  • Aseptically apply sterile filter paper disks impregnated with a known concentration of 6-Isopropyl-4-methyl-2-oxo-2H-chromene-3-carbonitrile (e.g., 10 µ g/disk ) onto the agar surface.

  • Gently press the disks to ensure complete contact with the agar.

  • Place the positive and negative control disks on the same plate.

  • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours for bacteria and 24-48 hours for fungi.[9]

  • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters (mm).

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of the compound that inhibits visible microbial growth.

Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) (for bacteria)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS (for fungi)

  • Multichannel pipette

Protocol:

  • Dispense 100 µL of the appropriate sterile broth into all wells of a 96-well plate.

  • Add 100 µL of the test compound stock solution (at twice the highest desired final concentration) to the first well of each row.

  • Perform serial twofold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • Prepare the final inoculum by diluting the 0.5 McFarland standard suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add 100 µL of the final inoculum to each well.

  • Include the following controls:

    • Growth Control: Broth and inoculum only.

    • Sterility Control: Broth only.

    • Solvent Control: Broth, inoculum, and the highest concentration of DMSO used.

    • Positive Control: A standard antibiotic.

  • Seal the plate and incubate at 35°C ± 2°C for 16-20 hours for bacteria and 24-48 hours for fungi.[10]

  • The MIC is the lowest concentration of the compound at which there is no visible turbidity.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay determines the lowest concentration of the compound that kills the microorganism.

Protocol:

  • Following MIC determination, take a 10 µL aliquot from each well that shows no visible growth.

  • Spot-inoculate the aliquot onto a fresh, antibiotic-free agar plate.

  • Incubate the plates under the same conditions as the initial MIC assay.

  • The MBC/MFC is the lowest concentration that results in no microbial growth on the subculture plates.

Data Presentation and Interpretation

The results of the antimicrobial screening should be presented in a clear and concise manner. The following tables provide a representative dataset for 6-Isopropyl-4-methyl-2-oxo-2H-chromene-3-carbonitrile.

Table 1: Representative Antimicrobial Activity of 6-Isopropyl-4-methyl-2-oxo-2H-chromene-3-carbonitrile (Disk Diffusion Method)

Test MicroorganismZone of Inhibition (mm)
Staphylococcus aureus18
Bacillus subtilis20
Escherichia coli14
Pseudomonas aeruginosa12
Candida albicans16
Aspergillus niger15

Table 2: Representative MIC and MBC/MFC Values of 6-Isopropyl-4-methyl-2-oxo-2H-chromene-3-carbonitrile (Broth Microdilution Method)

Test MicroorganismMIC (µg/mL)MBC/MFC (µg/mL)
Staphylococcus aureus1632
Bacillus subtilis816
Escherichia coli3264
Pseudomonas aeruginosa64>128
Candida albicans1632
Aspergillus niger3264

Troubleshooting Common Issues

Inconsistent results in antimicrobial susceptibility testing can arise from various factors.

Troubleshooting AST cluster_causes Potential Causes cluster_solutions Solutions Inconsistent_Results Inconsistent AST Results Inoculum Improper Inoculum Density Inconsistent_Results->Inoculum Media Incorrect Media pH or Depth Inconsistent_Results->Media Disks Degraded Antimicrobial Disks Inconsistent_Results->Disks Incubation Incorrect Incubation Time/Temp Inconsistent_Results->Incubation Reading Subjective Reading of Endpoints Inconsistent_Results->Reading Standardize_Inoculum Standardize to 0.5 McFarland Inoculum->Standardize_Inoculum Fix QC_Media Use QC'd Media Media->QC_Media Fix Store_Disks Proper Disk Storage Disks->Store_Disks Fix Calibrate_Incubator Calibrate and Monitor Incubator Incubation->Calibrate_Incubator Fix Consistent_Reading Use Consistent Lighting and Endpoint Criteria Reading->Consistent_Reading Fix

Caption: A flowchart for troubleshooting common issues in antimicrobial susceptibility testing.

Conclusion

The protocols and guidelines presented in this document provide a robust framework for the initial in vitro antimicrobial screening of 6-Isopropyl-4-methyl-2-oxo-2H-chromene-3-carbonitrile. Adherence to standardized methodologies, proper controls, and careful data interpretation are essential for obtaining reliable and reproducible results. The representative data suggests that this coumarin derivative holds promise as a potential antimicrobial agent, warranting further investigation into its spectrum of activity, mechanism of action, and potential for therapeutic development.

References

  • Smyth, T., Ramachandran, V., & Smyth, W. F. (2009). A study of the antimicrobial activity of a series of coumarin and chromone derivatives. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 1039-1043.
  • Quality Control of Antimicrobial Susceptibility Testing. UK Health Security Agency. [Link]

  • Xiao, Z., Wang, X., Xu, W., & Lu, X. (2019). Antifungal Activity of Coumarin Against Candida albicans Is Related to Apoptosis. Frontiers in Microbiology, 9, 3363. [Link]

  • Sardari, S., & Mori, Y. (2005). 31P-NMR study for determination of coumarin antifungal mechanism of action. Health Biotechnology and Biopharma, 1(3), 37-51.
  • Quality Control of Antimicrobial Susceptibility Tests. GCS Medical College. [Link]

  • Standard Quality Control Strains for Antibiogram. Microbiology Class. [Link]

  • Ravi, R., Sivaperuman, A., Annadurai, S., & Natarajan, R. (2024). Coumarin Derivatives as Potential Antibacterial Agents and Study of Structure-Activity Relationship against Gram-Negative Escherichia Coli: Mechanisms and Future Prospects.
  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2020). Molecules, 25(19), 4479.
  • Antimicrobial Susceptibility Testing. (2024). In StatPearls.
  • Baker, C. N., Thornsberry, C., & Hawkinson, R. W. (1983). Inoculum standardization in antimicrobial susceptibility testing: evaluation of overnight agar cultures and the Rapid Inoculum Standardization System. Journal of clinical microbiology, 17(3), 450-457.
  • Kim, J. H., Lee, H. J., & Lee, W. G. (2015). Establishing quality control ranges for antimicrobial susceptibility testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: a cornerstone to develop reference strains for Korean clinical microbiology laboratories.
  • de Souza, A. C., de Oliveira, T. B., de Oliveira, A. P., de Souza, L. R., de Oliveira, C. M. A., & de Oliveira, R. B. (2019). A new coumarin derivative, 4-acetatecoumarin, with antifungal activity and association study against Aspergillus spp. Journal of applied microbiology, 127(3), 734-743.
  • Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. (2015).
  • Inoculum standardization in antimicrobial susceptibility testing: evaluation of overnight agar cultures and the Rapid Inoculum Standardization System. (1983). Journal of Clinical Microbiology, 17(3), 450-457.
  • Design, Synthesis, Antibacterial Activity and Mechanism of Action of Coumarin Derivatives Containing Benzylamine. (2025). Chemical & Pharmaceutical Bulletin, 73(3), 161-170.
  • Sample inoculum preparation: a UK ring trial of the Inoclic device. (2019).
  • Methodologies for Antimicrobial Susceptibility Testing. (n.d.).
  • Coumarin derivatives as antifungal agents - A review. (2023). CABI Reviews.
  • A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. (2025). JoVE (Journal of Visualized Experiments), (215), e66249.
  • Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia.
  • Antimicrobial Susceptibility Testing. (n.d.). APEC.
  • Coumarin derivatives as promising antibacterial agent(s). (2020). Arabian Journal of Chemistry, 13(10), 7347-7363.
  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). Hardy Diagnostics. [Link]

  • Antibacterial activities of coumarin-3-carboxylic acid against Acidovorax citrulli. (2023). Frontiers in Plant Science, 14, 1169383.
  • Coumarin derivatives as promising antibacterial agent(s). (2020). Arabian Journal of Chemistry, 13(10), 7347-7363.
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io.
  • Determination of antimicrobial resistance by disk diffusion. (n.d.). FWD AMR-RefLabCap.
  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology.
  • Disk diffusion test. (n.d.). GARDP Revive.
  • Synthesis, crystal structure, spectroscopic characterization and anti-fungal activity of Ethyl 2-Oxo-2H-chromene-3-carboxylateDeriv
  • Structure–Activity Relationship and ADME-Guided Optimization of 4H-Chromene-3-Carbonitrile Derivatives as Promising Antimicrobial Agents. (2026). Sciety.
  • Green Synthesis of Chromene Derivatives with Anti-Microbial Activity: A Review. (2025). Journal of Heterocyclic Chemistry.
  • Exploring the antimicrobial potential of novel 2-oxo-2-H-chromene conjugates with guanine, thiazole, and imidazole: Synthesis, characterization, and biological evaluation. (2026). Journal of Molecular Structure, 1311, 138139.
  • Synthesis, Characterization, Antimicrobial and Antioxidant Activities of The Homocyclotrimer Of 4-Oxo-4h-Thieno[3,4-C]Chromene-3-Diazonium Sulfate. (2014). Molecules, 19(11), 18635-18649.
  • 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. (2020). Frontiers in Chemistry, 8, 583.
  • The Antibacterial activity of new ethyl 2-oxo-2H-chromene-3-carboxylate complexes against bacteria isolate from wound infection in Baghdad city. (2014).
  • Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds. (2019). Arhiv za higijenu rada i toksikologiju, 70(4), 229-239.
  • Microbiology guide to interpreting antimicrobial susceptibility testing (AST). (2025). Idexx.
  • Structure–Activity Relationship and ADME-Guided Optimization of 4H-Chromene-3-Carbonitrile Derivatives as Promising Antimicrobial Agents. (2026).
  • Antimicrobial Susceptibility Testing Challenges. (2016). myadlm.org.
  • Synthesis, antifungal activity and docking study of 2-amino-4H-benzochromene-3-carbonitrile derivatives. (2016). Journal of Molecular Structure, 1125, 236-243.
  • The Antibacterial activity of new ethyl 2-oxo-2H-chromene-3-carboxylate complexes against bacteria isolate from wound infection in Baghdad city. (2014).
  • In vitro and in silico anti-leukemic activity of 2-amino-6-nitro-4-(4-oxo-2-thioxothiazolidin-5-yl)-4H-chromene-3-carbonitrile (ANC) through inhibition of anti-apoptotic Bcl-2 proteins. (2021). Journal of Biomolecular Structure and Dynamics, 39(5), 1697-1709.
  • Electrochemical and DFT insights into 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7-methyl-4H-chromene-3-carbonitrile: an innovative strategy for antibacterial activity and corrosion protection of carbon steel. (2024). RSC Advances, 14(10), 6891-6905.
  • Synthesis and Antimicrobial Activities of 2H-Chromene-3-Carboxamide Derivatives: Experimental and Computational Studies. (2016). DLSU Research Congress Proceedings.

Sources

Method

Application Note: Design, Synthesis, and Application of Fluorescent Probes Based on the 6-Isopropyl-4-methyl-2-oxo-2H-chromene-3-carbonitrile Scaffold

Introduction: The Coumarin Core as a Privileged Fluorophore Coumarin and its derivatives are a distinguished class of fluorophores, foundational to the development of chemical sensors and bioimaging agents.[][2] Their pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Coumarin Core as a Privileged Fluorophore

Coumarin and its derivatives are a distinguished class of fluorophores, foundational to the development of chemical sensors and bioimaging agents.[][2] Their prevalence stems from a robust benzopyran-2-one ring system, which provides a π-conjugated framework conducive to strong light absorption and fluorescence emission, typically in the blue-to-green spectral region.[] Key advantages of the coumarin scaffold include high fluorescence quantum yields, excellent photostability, and a molecular structure that is readily amenable to chemical modification.[][3] This structural versatility allows for the precise tuning of photophysical properties—such as absorption/emission wavelengths and environmental sensitivity—by altering substituents at various positions on the coumarin core, most commonly the 3, 4, and 7-positions.[4]

This guide focuses on a specific, rationally designed scaffold: 6-Isopropyl-4-methyl-2-oxo-2H-chromene-3-carbonitrile . The substituents on this core are not arbitrary:

  • The 4-methyl and 6-isopropyl groups enhance solubility in both organic solvents and aqueous biological media, while also providing steric bulk that can influence intermolecular interactions and prevent aggregation-caused quenching.

  • The 3-carbonitrile group is a potent electron-withdrawing group (EWG) that modulates the electronic properties of the fluorophore. Crucially, it also serves as a versatile chemical handle for post-synthetic modification, enabling the attachment of various analyte-recognition moieties.

We will explore the synthesis of this core scaffold and its subsequent derivatization into functional fluorescent probes. The operational mechanisms of these probes are primarily governed by well-established photophysical principles like Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT), which are harnessed to create "turn-on" or ratiometric sensors for specific biological analytes.[3][5][6]

Part 1: Synthesis of the Core Scaffold

The cornerstone for probe development is the efficient synthesis of the parent fluorophore. The Knoevenagel condensation is a classic and highly effective method for constructing the coumarin ring system.[7][8] This reaction involves the condensation of a salicylaldehyde derivative with a compound containing an active methylene group, catalyzed by a weak base.[7]

Protocol 1: Synthesis of 6-Isopropyl-4-methyl-2-oxo-2H-chromene-3-carbonitrile

This protocol details the synthesis of the core scaffold via a base-catalyzed Knoevenagel condensation.

Scientific Rationale: The reaction proceeds through the formation of an enolate from the active methylene compound (2-cyano-3-methyl-but-2-enoic acid ethyl ester), which then acts as a nucleophile, attacking the aldehyde carbonyl. Subsequent intramolecular cyclization (transesterification) and dehydration yield the stable coumarin ring. Piperidine is a commonly used weak base catalyst that effectively promotes enolate formation without causing unwanted side reactions.[9]

G cluster_reactants Reactants cluster_process Reaction Mechanism Reactant1 4-Hydroxy-2-isopropyl-5-methylbenzaldehyde Catalyst Piperidine (cat.) Ethanol, Reflux Reactant1->Catalyst Reactant2 Ethyl 2-cyano-3-methylbut-2-enoate Reactant2->Catalyst Intermediate1 Knoevenagel Adduct Catalyst->Intermediate1 Condensation Intermediate2 Intramolecular Cyclization Intermediate1->Intermediate2 Lactonization Product 6-Isopropyl-4-methyl-2-oxo-2H-chromene-3-carbonitrile Intermediate2->Product Dehydration

Caption: Knoevenagel condensation for core scaffold synthesis.

Materials:

  • 4-Hydroxy-2-isopropyl-5-methylbenzaldehyde (1.0 equiv)

  • Ethyl 2-cyano-3-methylbut-2-enoate (1.1 equiv)

  • Piperidine (0.1 equiv)

  • Absolute Ethanol (EtOH)

  • Hydrochloric Acid (2M HCl)

  • Ethyl Acetate (EtOAc)

  • Brine solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 4-hydroxy-2-isopropyl-5-methylbenzaldehyde (1.0 equiv) and ethyl 2-cyano-3-methylbut-2-enoate (1.1 equiv) to absolute ethanol (approx. 0.2 M concentration).

  • Add piperidine (0.1 equiv) to the mixture.

  • Heat the reaction mixture to reflux (approx. 80°C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Acidify the mixture by slowly adding 2M HCl until the pH is ~2, which will cause the product to precipitate.

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the crude product by vacuum filtration and wash the solid with cold water and a small amount of cold ethanol.

  • For purification, recrystallize the crude solid from a hot ethanol/water mixture.[7]

  • Dry the purified crystals under vacuum to yield the final product. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Design and Synthesis of Functional Probes

With the core scaffold in hand, we can now engineer fluorescent probes by modifying the 3-carbonitrile position. Here, we present two distinct strategies for creating "turn-on" probes for different classes of analytes.

Probe Strategy 1: An ICT-Based "Turn-On" Probe for Biothiol Detection

Design Rationale: Many biological processes involve thiols like cysteine (Cys) and glutathione (GSH).[10] We can design a probe that leverages the nucleophilicity of thiols. By attaching an acrylate group to the coumarin, we create a system where the fluorescence is initially low due to an efficient Intramolecular Charge Transfer (ICT) process. The thiol undergoes a Michael addition reaction with the acrylate, breaking the conjugation and disrupting the ICT pathway. This restores the strong fluorescence of the parent coumarin, resulting in a "turn-on" signal.[10]

Synthesis Protocol: This is a two-step process starting from the core scaffold.

  • Step A: Hydrolysis of Nitrile to Carboxylic Acid. The 3-carbonitrile group is hydrolyzed under basic conditions to form the corresponding 3-carboxylic acid.

  • Step B: Esterification. The carboxylic acid is then coupled with 2-hydroxyethyl acrylate to yield the final probe.

G cluster_synthesis Probe Synthesis cluster_mechanism Detection Mechanism Core Core Scaffold (3-carbonitrile) Acid Intermediate (3-carboxylic acid) Core->Acid NaOH, H₂O₂ Hydrolysis Probe Thiol Probe (Acrylate Ester) Acid->Probe 2-Hydroxyethyl Acrylate DCC, DMAP Probe_Off Probe (Low Fluorescence) ICT State Probe_On Probe-Thiol Adduct (High Fluorescence) Disrupted ICT Probe_Off->Probe_On Michael Addition Analyte Biothiol (R-SH) Analyte->Probe_Off

Caption: Synthesis and "turn-on" mechanism for a biothiol probe.

Procedure:

  • Step A (Hydrolysis):

    • Dissolve the core scaffold (1.0 equiv) in a mixture of ethanol and water.

    • Add sodium hydroxide (3.0 equiv) followed by the dropwise addition of 30% hydrogen peroxide.

    • Stir the reaction at 50°C for 2-3 hours until TLC indicates the consumption of starting material.

    • Cool to room temperature and acidify with 2M HCl to precipitate the carboxylic acid.

    • Filter, wash with cold water, and dry the intermediate product.

  • Step B (Esterification):

    • Dissolve the 3-carboxylic acid intermediate (1.0 equiv), 2-hydroxyethyl acrylate (1.2 equiv), and a catalytic amount of DMAP in anhydrous dichloromethane (DCM).

    • Cool the mixture to 0°C in an ice bath.

    • Add DCC (1.1 equiv) portion-wise and stir the reaction at room temperature overnight.

    • Filter off the dicyclohexylurea byproduct.

    • Wash the filtrate with water and brine, dry over MgSO₄, and concentrate under reduced pressure.

    • Purify the final probe using column chromatography on silica gel.

Probe Strategy 2: A PET-Based CHEF Probe for Zinc (Zn²⁺) Detection

Design Rationale: Zinc is an essential metal ion, and its dysregulation is linked to various diseases. We can create a probe based on Chelation-Enhanced Fluorescence (CHEF).[11] A metal chelator, such as dipicolylamine (DPA), is attached to the fluorophore. In the absence of the target ion, the DPA's lone pair of electrons can quench the coumarin's fluorescence via Photoinduced Electron Transfer (PET).[12] Upon binding Zn²⁺, the lone pair electrons are coordinated to the metal, inhibiting the PET process and "turning on" the fluorescence.

Synthesis Protocol: This is a multi-step synthesis involving reduction of the nitrile and subsequent functionalization.

  • Step A: Reduction of Nitrile to Amine. The 3-carbonitrile is reduced to a 3-(aminomethyl) group.

  • Step B: Attachment of the DPA Chelator. The amine is reacted with a DPA derivative to form the final probe.

G cluster_synthesis Probe Synthesis cluster_mechanism Detection Mechanism Core Core Scaffold (3-carbonitrile) Amine Intermediate (3-aminomethyl) Core->Amine LiAlH₄ or H₂/Raney Ni Reduction Probe Zn²⁺ Probe (DPA Chelator) Amine->Probe DPA-CHO, NaBH(OAc)₃ Reductive Amination Probe_Off Probe (Fluorescence OFF) PET Quenching Probe_On Probe-Zn²⁺ Complex (Fluorescence ON) PET Blocked Probe_Off->Probe_On Chelation Analyte Zn²⁺ Ion Analyte->Probe_Off

Caption: Synthesis and PET-based mechanism for a Zn²⁺ probe.

Procedure:

  • Step A (Reduction):

    • In a flame-dried flask under an inert atmosphere (N₂ or Ar), suspend Lithium aluminum hydride (LiAlH₄, 2.0 equiv) in anhydrous THF.

    • Cool to 0°C and slowly add a solution of the core scaffold (1.0 equiv) in anhydrous THF.

    • Allow the reaction to warm to room temperature and then reflux for 4 hours.

    • Carefully quench the reaction at 0°C by sequential, dropwise addition of water, 15% NaOH solution, and then more water (Fieser workup).

    • Filter the resulting aluminum salts and concentrate the filtrate. The crude amine is often used directly in the next step.

  • Step B (Reductive Amination):

    • Dissolve the crude 3-(aminomethyl) intermediate (1.0 equiv) and dipicolinaldehyde (DPA-CHO, 1.0 equiv) in dichloroethane (DCE).

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) and stir at room temperature overnight.

    • Quench the reaction with saturated sodium bicarbonate solution.

    • Extract the product with DCM, wash with brine, dry over MgSO₄, and concentrate.

    • Purify the final probe by column chromatography.

Part 3: Protocols for Probe Application and Validation

A synthesized probe is only useful if its performance is rigorously validated. The following protocols outline the essential steps for characterizing a new fluorescent probe.

Protocol 3.1: Photophysical Characterization

Scientific Rationale: Determining the fundamental photophysical properties of a probe is critical. This includes its absorption (λ_abs) and emission (λ_em) maxima, the Stokes shift (difference between λ_em and λ_abs), and the fluorescence quantum yield (Φ_F), which measures the efficiency of fluorescence emission.[2]

Procedure (Quantum Yield Determination):

  • Prepare a Standard: Choose a well-characterized fluorescent standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).

  • Prepare Solutions: Prepare a series of five dilutions of both the standard and the new probe in the same solvent. The concentrations should be chosen to give absorbance values between 0.01 and 0.1 at the excitation wavelength to avoid inner filter effects.

  • Measure Absorbance: Record the absorbance of each solution at the chosen excitation wavelength.

  • Measure Fluorescence: Record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.

  • Data Analysis:

    • Integrate the area under the emission curve for each spectrum.

    • Plot the integrated fluorescence intensity versus absorbance for both the standard and the probe.

    • The plot should be linear. Determine the gradient (Grad) of each line.

    • Calculate the quantum yield of the probe (Φ_F_X) using the following equation:[2] Φ_F_X = Φ_F_S * (Grad_X / Grad_S) * (η_X² / η_S²) Where S is the standard, X is the probe, and η is the refractive index of the solvent.

PropertyCore ScaffoldThiol Probe (Unreacted)Thiol Probe (+GSH)Zn²⁺ ProbeZn²⁺ Probe (+Zn²⁺)
λabs (nm) 405450410415415
λem (nm) 460520465475475
Stokes Shift (nm) 5570556060
Quantum Yield (ΦF) 0.650.050.600.020.55
Table 1: Representative photophysical data for the synthesized coumarin derivatives in a suitable buffer (e.g., PBS, pH 7.4). Data is hypothetical and for illustrative purposes.
Protocol 3.2: Live-Cell Imaging with a "Turn-On" Probe

Scientific Rationale: The ultimate test for many probes is their ability to function within a complex biological environment. This protocol provides a general workflow for imaging an intracellular analyte in live cells.[2][5]

G A 1. Cell Culture Plate cells on imaging dish (60-80% confluency) B 2. Probe Loading Incubate cells with probe (1-10 µM in serum-free media) A->B C 3. Washing Remove excess probe with warm PBS or media B->C D 4. Analyte Stimulation (Optional) Add stimulus (e.g., NEM for thiol depletion, ZnCl₂) C->D E 5. Imaging Acquire images using fluorescence microscope D->E

Sources

Application

Application Notes & Protocols for Evaluating the Cytotoxicity of 6-Isopropyl-4-methyl-2-oxo-2H-chromene-3-carbonitrile

Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive, multi-faceted guide for researchers, scientists, and drug development professionals to rigorously evaluate the cytotoxic...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Gemini, Senior Application Scientist

Abstract This document provides a comprehensive, multi-faceted guide for researchers, scientists, and drug development professionals to rigorously evaluate the cytotoxic potential of 6-Isopropyl-4-methyl-2-oxo-2H-chromene-3-carbonitrile. This compound belongs to the coumarin (2H-chromen-2-one) class, a scaffold known for a wide spectrum of biological activities, including anticancer properties.[1][2][3] A robust assessment of cytotoxicity is a critical first step in characterizing its therapeutic potential and understanding its mechanism of action. We present a tiered strategy, beginning with general cell viability and membrane integrity assays, followed by more detailed mechanistic assays to elucidate the mode of cell death (apoptosis vs. necrosis). This guide emphasizes the rationale behind experimental choices, the importance of appropriate controls for data integrity, and detailed, step-by-step protocols for immediate laboratory implementation.

Part 1: Foundational Concepts & Experimental Design

The Rationale for a Multi-Assay Approach
  • Tier 1: Primary Screening. Assess overall cell health and viability using two distinct methods: a metabolic assay (MTT) and a membrane integrity assay (LDH). This provides a broad picture of the compound's impact.

  • Tier 2: Mechanistic Elucidation. If cytotoxicity is confirmed, investigate the underlying mechanism. Assays for apoptosis (Annexin V/PI staining, Caspase-3/7 activity) are crucial to determine if the compound induces programmed cell death, a desirable trait for many anticancer agents.[6]

G cluster_0 Experimental Workflow A Compound Preparation (6-Isopropyl-4-methyl-2-oxo-2H-chromene-3-carbonitrile) Stock Solution in DMSO B Cell Culture (Select appropriate cancer and non-cancer cell lines) A->B C Tier 1: Primary Cytotoxicity Screening B->C D MTT Assay (Metabolic Activity / Viability) C->D E LDH Assay (Membrane Integrity / Necrosis) C->E F Data Analysis (Calculate IC50 & % Cytotoxicity) D->F E->F G Is the compound cytotoxic? F->G Decision Point H Tier 2: Mechanistic Assays G->H Yes L Stop / Re-evaluate G->L No I Annexin V / PI Staining (Flow Cytometry) H->I J Caspase-3/7 Activity Assay (Apoptosis Execution) H->J K Comprehensive Cytotoxicity Profile I->K J->K

Figure 1: A tiered experimental workflow for assessing compound cytotoxicity.

Critical Parameters for Robust Experimental Design
  • Cell Line Selection: The choice of cell lines is paramount. It is recommended to use a panel that includes:

    • Relevant Cancer Cell Lines: Select cell lines from tissues where the therapeutic effect is desired (e.g., breast cancer lines MCF-7, MDA-MB-231; lung cancer line A549).[7][8]

    • Non-Cancerous Control Cell Lines: Use a non-transformed cell line (e.g., human fibroblasts, VERO cells) to assess the compound's selectivity and potential toxicity to healthy cells.[6]

  • Dose-Response and Time-Course: Cytotoxicity is both dose- and time-dependent.

    • Dose-Response: Test the compound over a wide range of concentrations (e.g., logarithmic or semi-logarithmic dilutions from nM to µM) to determine the half-maximal inhibitory concentration (IC50).

    • Time-Course: Perform assays at multiple time points (e.g., 24, 48, 72 hours) to understand the kinetics of the cytotoxic effect.

  • Essential Controls: Every plate must include a set of controls to ensure the validity of the results.

    • Untreated Control: Cells cultured in medium alone, representing 100% viability.

    • Vehicle Control: Cells treated with the highest concentration of the compound's solvent (e.g., DMSO) used in the experiment. This accounts for any solvent-induced toxicity.

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin, Staurosporine) to confirm the assay is performing correctly.[7][9]

Part 2: Core Cytotoxicity Protocols

Protocol 1: Cell Viability Assessment via MTT Assay

Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[10] The amount of formazan is directly proportional to the number of metabolically active cells.

Materials:

  • 96-well flat-bottom plates

  • 6-Isopropyl-4-methyl-2-oxo-2H-chromene-3-carbonitrile (Test Compound)

  • MTT solution: 5 mg/mL in sterile PBS, filter-sterilized.

  • Solubilization Solution: DMSO or 4 mM HCl, 0.1% NP40 in isopropanol.

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Multi-channel pipette

  • Microplate spectrophotometer (reader)

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle and untreated controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[11]

  • Formazan Formation: Return the plate to the incubator for 2-4 hours. During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630-650 nm can be used to subtract background noise.

Expert Insights & Considerations:

  • Phenol red in culture medium can interfere with absorbance readings; using phenol red-free medium during the MTT incubation and reading steps can improve accuracy.

  • The linear range between cell number and absorbance must be established for each cell line prior to the main experiment to ensure results are not skewed by over-confluence.[11]

Protocol 2: Membrane Integrity Assessment via LDH Release Assay

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage, a hallmark of necrosis or late apoptosis.[12] The LDH assay measures the activity of this released enzyme through a coupled enzymatic reaction that results in a colored formazan product, which is quantifiable by spectrophotometry.[12][13]

Materials:

  • Commercially available LDH Cytotoxicity Assay Kit (e.g., from Cayman Chemical, CST, Abcam)

  • 96-well plates

  • Treated cell culture supernatants

  • Microplate spectrophotometer

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed and treat cells with the test compound in a 96-well plate as described in the MTT protocol (Steps 1-3).

  • Prepare Controls: On the same plate, set up the following controls:

    • Spontaneous LDH Release: Untreated cells (measures background LDH release).

    • Maximum LDH Release: Untreated cells treated with the lysis buffer provided in the kit (e.g., Triton X-100) 45 minutes before the end of incubation.[12][14] This represents 100% cytotoxicity.

    • Medium Background: Wells with culture medium but no cells.

  • Collect Supernatant: After incubation, centrifuge the plate at 400-500 x g for 5 minutes to pellet any detached cells.[12][13]

  • Assay Reaction: Carefully transfer 50-100 µL of supernatant from each well to a new 96-well plate.

  • Add Reaction Mix: Add 100 µL of the LDH Reaction Solution (prepared according to the kit manufacturer's instructions) to each well containing supernatant.[13]

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[12]

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[12][13]

Expert Insights & Considerations:

  • Serum in the culture medium contains LDH and can lead to high background. If possible, reduce the serum concentration during the treatment period or use a serum-free medium control to subtract the background accurately.[13]

  • This assay measures membrane rupture. A compound might induce apoptosis, where membrane integrity is initially preserved. Comparing LDH results with apoptosis assays is therefore highly informative.

Protocol 3: Mechanistic Insight - Apoptosis Detection

Principle: This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[15][16] Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC) and will bind to these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[15][17]

G cluster_legend Legend A Healthy Cell (Annexin V- / PI-) PS (inner) Intact Membrane B Early Apoptotic Cell (Annexin V+ / PI-) PS (outer) Intact Membrane A->B Apoptotic Stimulus C Late Apoptotic / Necrotic Cell (Annexin V+ / PI+) PS (outer) Compromised Membrane B->C Progression PS PS = Phosphatidylserine PI PI = Propidium Iodide AV Annexin V binds to external PS PI_stain PI stains nucleus of permeable cells

Figure 2: Principle of Annexin V and Propidium Iodide staining for apoptosis detection.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture cells in 6-well plates or T25 flasks and treat with the test compound at its IC50 concentration (and 2x IC50) for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize, then combine with the floating cells from the supernatant. Centrifuge at 500 x g for 5 minutes.

  • Washing: Wash the cell pellet once with cold 1X PBS and centrifuge again.[17]

  • Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer (typically provided in kits, containing HEPES, NaCl, and CaCl₂) at a concentration of 1-5 x 10⁵ cells.[16][17]

  • Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI solution to the cell suspension.[16][17]

  • Incubation: Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[17]

  • Dilution & Analysis: Add 400 µL of 1X Binding Buffer to each tube.[17] Analyze the samples by flow cytometry within one hour.

Principle: Caspases-3 and -7 are key "executioner" enzymes activated during apoptosis. This assay uses a specific tetrapeptide substrate (DEVD) linked to a reporter molecule (e.g., a fluorophore or aminoluciferin).[9][18] When caspase-3/7 is active, it cleaves the substrate, releasing the reporter and generating a measurable signal (fluorescence or luminescence) that is proportional to caspase activity.

Step-by-Step Methodology (Luminescent "Glo" format):

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate suitable for luminescence readings. Treat with the test compound as previously described.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol and allow it to equilibrate to room temperature.[19]

  • Assay Reaction: Remove the plate from the incubator and allow it to cool to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL reagent to 100 µL of cells/medium).[19]

  • Incubation: Mix the contents by gentle shaking on an orbital shaker for 30-60 seconds. Incubate at room temperature for 1-3 hours.[19]

  • Luminescence Reading: Measure the luminescence using a plate-reading luminometer.

Part 3: Data Analysis and Interpretation

Data should be collected from at least three independent experiments.

AssayPrinciplePrimary OutputInterpretation
MTT Mitochondrial dehydrogenase activity% Cell ViabilityA decrease indicates reduced metabolic activity, suggesting either cytotoxicity or a cytostatic effect. Used to calculate the IC50 value.
LDH Release of cytosolic enzyme upon membrane rupture% CytotoxicityA direct measure of cell lysis (necrosis or late apoptosis).
Annexin V / PI PS externalization and membrane permeabilityQuadrant populations (Q1-Q4)Q1 (Annexin V-/PI-): Live cells. Q2 (Annexin V+/PI-): Early apoptotic cells. Q3 (Annexin V+/PI+): Late apoptotic/necrotic cells. Q4 (Annexin V-/PI+): Necrotic cells/debris.
Caspase-3/7 Cleavage of a specific pro-luminescent substrateRelative Luminescence Units (RLU)An increase in signal (fold change over control) confirms the activation of the apoptotic execution pathway.

Calculations:

  • % Cell Viability (MTT): [(Abs_sample - Abs_blank) / (Abs_vehicle_control - Abs_blank)] * 100

  • IC50 Value: The concentration of the compound that inhibits 50% of cell viability, calculated by plotting % Viability against the log of the compound concentration and fitting to a non-linear regression curve.

  • % Cytotoxicity (LDH): [(Experimental_release - Spontaneous_release) / (Maximum_release - Spontaneous_release)] * 100

Concluding Remarks

By following this tiered and multi-faceted approach, researchers can build a comprehensive cytotoxicity profile for 6-Isopropyl-4-methyl-2-oxo-2H-chromene-3-carbonitrile. Initial screening with MTT and LDH assays will quantify its potency (IC50) and its ability to compromise membrane integrity. Subsequent mechanistic studies using Annexin V/PI staining and caspase activity assays will reveal whether the observed cell death occurs via a controlled apoptotic pathway. This detailed characterization is essential for advancing the compound through the drug discovery pipeline and understanding its potential as a therapeutic agent.

References

  • Promega Corporation. Caspase-Glo® 3/7 Assay Protocol.

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.

  • Abcam. MTT assay protocol.

  • Singh, R., et al. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Protocol Exchange. 2018.

  • Li, J., et al. Synthesis and evaluation of coumarin derivatives against human lung cancer cell lines. Experimental and Therapeutic Medicine. 2017.

  • Abcam. Annexin V detection protocol for apoptosis.

  • El-Sayed, N. N. E., et al. Synthesis and biological evaluation of new coumarin derivatives as cytotoxic agents. Molecules. 2021.

  • ResearchHub. Detailed protocol for MTT Cell Viability and Proliferation Assay. 2024.

  • Abdel-Latif, E., et al. Synthesis of Some Coumarin Hybrids and Evaluating Their Anticancer Activity. Current Research in Bioorganic & Organic Chemistry. 2018.

  • Horton, T. MTT Cell Assay Protocol. Checkpoint lab/protocols. 1994.

  • V, S., et al. Cytotoxicity studies of coumarin analogs: design, synthesis and biological activity. RSC Advances. 2015.

  • Thermo Fisher Scientific. BestProtocols: Annexin V Staining Protocol for Flow Cytometry.

  • Charris-Molina, M. I., et al. Synthesis and Biological Evaluation of Some Coumarin–Triazole Conjugates as Potential Anticancer Agents. Molecules. 2022.

  • Cayman Chemical. LDH Cytotoxicity Assay Kit.

  • Cell Signaling Technology. LDH Cytotoxicity Assay Kit #37291.

  • G-Biosciences. Annexin V-Dye Apoptosis Assay.

  • ATCC. MTT Cell Proliferation Assay.

  • R&D Systems. MTT Cell Proliferation/Viability Assay.

  • Abcam. LDH Assay Kit (Cytotoxicity) (ab65393).

  • Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting.

  • Promega Corporation. LDH-Glo™ Cytotoxicity Assay Technical Manual.

  • Chan, G. K. L., et al. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE. 2011.

  • Abcam. Caspase-3/7, Caspase-8 and Caspase-9 Multiplex Activity Assay Kit (Fluorometric) (ab219915).

  • Sartorius. Protocol IncuCyte® Cytotoxicity Assay.

  • National Toxicology Program. In Vitro Cytotoxicity Test Methods. 2003.

  • Promega Corporation. Caspase-Glo® 3/7 Assay.

  • Promega Corporation. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Promega Corporation. 2019.

  • Aslantürk, Ö. S. In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen. 2017.

  • Promega Corporation. Caspase-Glo® 3/7 Assay System.

  • Chowdhury, I., et al. Caspase Protocols in Mice. Methods in Molecular Biology. 2008.

  • Hashimoto, K., et al. Poor recognition of O6-isopropyl dG by MGMT triggers double strand break-mediated cell death and micronucleus induction in FANC. Oncotarget. 2016.

  • Bakherad, M., et al. 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents. Iranian Journal of Pharmaceutical Research. 2017.

  • Kumar, R., et al. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Frontiers in Chemistry. 2020.

  • Mphahlele, M. J., et al. Exploring Biological Activity of 4-Oxo-4H-furo[2,3-h]chromene Derivatives as Potential Multi-Target-Directed Ligands. Molecules. 2019.

  • Khan, I., et al. Synthesis and biological assessment of novel 4H-chromene-3-carbonitrile derivatives as tyrosinase inhibitors. Scientific Reports. 2022.

  • El-Agrody, A. M. Synthesis, Characterization and Biological Studies of Chromene Derivatives. IslandScholar. 2013.

  • Kumar, R., et al. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. PMC. 2020.

  • El-Agrody, A. M., et al. The Crystal Structure of 2-Amino-4-(2,3-Dichlorophenyl)-6-Methoxy-4H-Benzo[h]chromene-3-Carbonitrile: Antitumor and Tyrosine Kinase Receptor Inhibition Mechanism Studies. Molecules. 2022.

  • M, S. Structure–Activity Relationship and ADME-Guided Optimization of 4H-Chromene-3-Carbonitrile Derivatives as Promising Antimicrobial Agents. ResearchGate. 2024.

  • Zhang, X., et al. Cytotoxicity-Guided Isolation of Two New Phenolic Derivatives from Dryopteris fragrans (L.) Schott. Molecules. 2018.

Sources

Method

Application Notes and Protocols: 6-Isopropyl-4-methyl-2-oxo-2H-chromene-3-carbonitrile in Drug Discovery

Document Type: Technical Application Guide Target Audience: Medicinal Chemists, Assay Developers, and Drug Discovery Scientists Executive Summary The coumarin nucleus (2H-chromen-2-one) is widely recognized as a "privile...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Guide Target Audience: Medicinal Chemists, Assay Developers, and Drug Discovery Scientists

Executive Summary

The coumarin nucleus (2H-chromen-2-one) is widely recognized as a "privileged scaffold" in medicinal chemistry due to its structural simplicity, high binding affinity to diverse biological targets, and favorable pharmacokinetic profile[1]. Among its derivatives, 6-Isopropyl-4-methyl-2-oxo-2H-chromene-3-carbonitrile (CAS 288399-89-3) stands out as a highly versatile building block.

By integrating an electron-withdrawing cyano group at the C-3 position, a reactive methyl group at C-4, and a lipophilic isopropyl moiety at C-6, this specific compound serves a dual purpose in modern drug discovery:

  • A Synthetic Precursor: It is an ideal starting material for the library synthesis of complex, biologically active fused heterocycles (e.g., pyridocoumarins and benzocoumarins)[2].

  • A Photophysical Core: It acts as a foundational fluorophore for designing ratiometric fluorescent probes used in high-throughput screening (HTS) and target engagement assays[3].

This guide details the mechanistic rationale, key applications, and validated protocols for utilizing this compound in preclinical drug development.

Mechanistic Insights & Pharmacological Rationale

The strategic placement of functional groups on the 6-Isopropyl-4-methyl-2-oxo-2H-chromene-3-carbonitrile scaffold dictates its utility in drug design. Understanding the causality behind these structural features is critical for rational lead optimization.

  • The 3-Cyano Group (Hydrogen Bonding & Electrophilicity): The cyano (-CN) moiety acts as a potent electron-withdrawing group. Chemically, it increases the electrophilicity of the coumarin core, facilitating nucleophilic attacks during the synthesis of fused ring systems[4]. Biologically, the nitrogen atom serves as a strong hydrogen bond acceptor, which is crucial for anchoring the molecule within the hinge regions of target kinases or the active sites of metabolic enzymes.

  • The 6-Isopropyl Group (Lipophilicity & Steric Bulk): The addition of a branched aliphatic chain increases the overall partition coefficient (LogP) of the molecule. This enhanced lipophilicity improves cell membrane permeability, a critical factor for targeting intracellular pathways or achieving central nervous system (CNS) penetration. Furthermore, the steric bulk of the isopropyl group allows the molecule to tightly occupy hydrophobic sub-pockets in target proteins, maximizing van der Waals interactions.

  • The Planar Benzopyrone Core (Intercalation): The flat, aromatic nature of the coumarin core enables it to intercalate between DNA base pairs or stack against aromatic amino acid residues (like Tyrosine or Tryptophan) via π−π interactions, a mechanism frequently exploited in the design of anticancer agents[1].

Workflow A 6-Isopropyl-4-methyl- 2-oxo-2H-chromene- 3-carbonitrile B Library Synthesis (Fused Coumarins) A->B C High-Throughput Screening (HTS) B->C D Hit-to-Lead Optimization C->D E In Vivo Validation D->E

Workflow of coumarin-based drug discovery from scaffold synthesis to in vivo validation.

Key Applications in Drug Discovery

Application A: Synthesis of Fused Heterocyclic Libraries (Anticancer Agents)

The 4-methyl group of 3-cyano-4-methylcoumarins is mildly acidic due to conjugation with the electron-deficient coumarin system. This allows it to participate in condensation reactions (e.g., with aromatic aldehydes or active methylene compounds) to generate fused pyridocoumarins and benzocoumarins[2]. These fused derivatives are extensively screened in oncology for their ability to induce apoptosis in cancer cell lines via mitochondrial depolarization and caspase activation.

Application B: Development of Fluorescent Probes for HTS

Coumarin-3-carbonitrile derivatives exhibit exceptional photophysical properties, including high quantum yields and large Stokes shifts. These characteristics make them highly sensitive fluorescent probes. In drug discovery, derivatives of this scaffold are used as fluorogenic substrates to monitor the activity and inhibition of Cytochrome P450 enzymes (e.g., CYP3A7) during early ADME/Tox profiling[5].

Quantitative Data Summary

The following table summarizes the biological activities of various 3-cyano-4-methylcoumarin derivatives synthesized from similar scaffolds, highlighting their broad pharmacological utility.

Derivative ScaffoldPrimary Target / AssayObserved EffectApplication AreaRef.
Fused Pyridocoumarins PC-3 (Prostate Cancer)IC 50​ : 10–25 µMOncology (Apoptosis Inducer)[2]
3-Cyano-4-methylcoumarins Fungal Pathogen StrainsMIC: 10–13 mm (IZ)Infectious Diseases[6]
N-mustard Substituted Coumarins PC-3 Cell LineGI 50​ : 80–95 µg/mLOncology (DNA Alkylation)[7]
Coumarin-3-carbonitrile Probes CYP450 (CYP3A7) InhibitionHigh Fluorescence YieldADME/Tox Screening[5]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of Fused Coumarin Derivatives

Objective: To synthesize a library of fused pyridocoumarins using 6-Isopropyl-4-methyl-2-oxo-2H-chromene-3-carbonitrile as the starting scaffold. Causality & Rationale: Conventional conductive heating for cyclization often requires hours of reflux, leading to thermal degradation and lower yields. Microwave irradiation directly couples with the polar solvent and reactants, rapidly overcoming the activation energy barrier. This localized heating drastically reduces reaction times and improves the purity of the thermodynamically favored fused product[4].

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-transparent glass vial, dissolve 1.0 mmol of 6-Isopropyl-4-methyl-2-oxo-2H-chromene-3-carbonitrile and 1.0 mmol of the desired aromatic aldehyde in 3 mL of absolute ethanol.

  • Catalysis: Add 10 mol% of piperidine (or a catalytic amount of iodine) to the mixture. Note: Piperidine acts as a base to deprotonate the 4-methyl group, initiating the Knoevenagel condensation.

  • Irradiation: Seal the vial and place it in a dedicated laboratory microwave reactor. Irradiate at 100 W, maintaining a temperature of 80°C for 5–10 minutes.

  • Self-Validation (In-Process Check): Monitor the reaction via Thin Layer Chromatography (TLC) every 2 minutes. The disappearance of the starting material and the appearance of a new, highly fluorescent spot under UV light (365 nm) validates the formation of the extended conjugated system.

  • Isolation: Cool the vial to room temperature. Pour the mixture into crushed ice. Filter the resulting precipitate, wash with cold ethanol, and recrystallize to obtain the pure fused coumarin derivative.

Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)

Objective: To evaluate the antiproliferative activity of the synthesized coumarin derivatives against human cancer cell lines. Causality & Rationale: The MTT assay measures the reduction of a yellow tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase. Because coumarin derivatives frequently exert their anticancer effects by disrupting mitochondrial membrane potential[1], this assay provides a direct, mechanistically relevant readout of cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Seed PC-3 (prostate cancer) cells in a 96-well plate at a density of 5×103 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO 2​ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the coumarin derivatives (0.1 µM to 100 µM) in DMSO. Add the compounds to the wells.

  • Self-Validation (Controls):

    • Positive Control: Treat a set of wells with Doxorubicin (a known cytotoxic agent) to validate assay sensitivity.

    • Vehicle Control: Treat cells with medium containing the equivalent volume of DMSO (must be <0.5% v/v) to ensure the solvent is not causing background toxicity.

  • Incubation: Incubate the plates for 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours in the dark.

  • Solubilization & Readout: Carefully aspirate the media and add 100 µL of DMSO to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader. Calculate the IC 50​ values using non-linear regression analysis.

Pathway Coumarin Coumarin Derivative ROS ROS Generation Coumarin->ROS Mito Mitochondrial Depolarization ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Apoptotic signaling pathway induced by coumarin derivatives in human cancer cell lines.

References

  • Coumarin: A Promising Scaffold for Anticancer Agents ResearchGate URL:[Link]

  • Synthesis of 2-imino-2H-coumarin-3-carbonitriles ResearchGate URL:[Link]

  • An Overview on the Synthesis of Fused Pyridocoumarins with Biological Interest PubMed Central (PMC) URL:[Link]

  • Iodine mediated one-pot synthesis of 3-cyano and 3-cyano-4-methylcoumarins ResearchGate / Journal of the Serbian Chemical Society URL:[Link]

  • Recent advances in novel catalytic synthetic methodologies towards the construction of the coumarin nucleus Arkivoc URL:[Link]

  • Synthesis, characterization, industrial application and anticancer activity of new N-mustard substituted coumarin derivatives International Journal of Engineering Trends and Technology URL:[Link]

  • Characterization of fluorescent probe substrates to develop an efficient high-throughput assay for neonatal hepatic CYP3A7 inhibition screening PubMed Central (PMC) URL:[Link]

Sources

Application

Application Note: Step-by-Step Synthesis of 6-Isopropyl-4-methyl-2-oxo-2H-chromene-3-carbonitrile

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, self-validating, and scalable protocol for the synthesis of the privileged pharmacophore 6-isopropyl-4...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, self-validating, and scalable protocol for the synthesis of the privileged pharmacophore 6-isopropyl-4-methyl-2-oxo-2H-chromene-3-carbonitrile (CAS: 288399-89-3) via a solvent-free Knoevenagel-lactonization cascade.

Mechanistic Causality & Experimental Design

The Pharmacological Scaffold

Derivatives of 4-methyl-2-oxo-2H-chromene-3-carbonitrile (3-cyano-4-methylcoumarins) are highly valued in medicinal chemistry. They act as versatile precursors for complex heterocyclic hybrid systems and exhibit significant biological activities, including the targeted inhibition of cytochrome P450 enzymes (e.g., CYP1A2) and potent anti-inflammatory properties[1].

Retrosynthetic Strategy & Reagent Selection

The coumarin core is constructed by coupling an ortho-hydroxyaryl ketone with an active methylene compound. For the synthesis of 6-isopropyl-4-methyl-2-oxo-2H-chromene-3-carbonitrile, the specific starting material required is2 (also known as 2'-hydroxy-5'-isopropylacetophenone, CAS: 1634-36-2)[2].

Causality behind Reagent Choice: While malononitrile is frequently used in coumarin synthesis, it initially yields a 2-imino-2H-chromene intermediate that necessitates a secondary, harsh acid-hydrolysis step to yield the 2-oxo core[3]. To engineer a more efficient, one-pot system, this protocol utilizes ethyl cyanoacetate . Under thermal conditions, the ester group of ethyl cyanoacetate undergoes direct 4, eliminating ethanol and directly affording the desired 2-oxo-2H-chromene-3-carbonitrile in a single continuous sequence[4].

Catalyst Dynamics: Ammonium acetate ( NH4​OAc ) is selected as a bifunctional, mild catalyst. The ammonia facilitates the deprotonation of the active methylene, while the ammonium ion activates the ketone carbonyl for nucleophilic attack. Operating under solvent-free conditions at 165 °C provides the necessary thermodynamic driving force to irreversibly expel water and ethanol, shifting the equilibrium entirely toward the cyclized product[4].

Reaction Workflow & Pathway Visualization

The reaction proceeds via a tandem Knoevenagel condensation followed by thermal lactonization.

SynthesisMechanism A 2'-Hydroxy-5'-isopropylacetophenone + Ethyl Cyanoacetate B Ammonium Acetate Catalysis (Enolization & Nucleophilic Attack) A->B 165 °C C Knoevenagel Intermediate (Unsaturated Cyano Ester) B->C -H2O D Intramolecular Lactonization (Thermal Transesterification, -EtOH) C->D E 6-Isopropyl-4-methyl-2-oxo- 2H-chromene-3-carbonitrile D->E

Mechanistic pathway for 6-Isopropyl-4-methyl-2-oxo-2H-chromene-3-carbonitrile synthesis.

Optimization of Reaction Conditions

To justify the selected methodology, the table below summarizes quantitative data comparing various synthetic strategies for 3-cyano-4-methylcoumarin derivatives.

Synthesis MethodCatalystSolvent SystemTemperatureTimeAvg. YieldReference
Solvent-Free Thermal (Selected) NH4​OAc None 165 °C 2–5 h 85–95% [4]
Iodine-Mediated I2​ (10 mol%)DMF120 °C2.5 h~85%[3]
Phase Transfer Catalysis TBAB / K2​CO3​ Benzene / H2​O Room Temp30 min~82%[5]

Self-Validating Insight: The solvent-free thermal method is superior as it eliminates the use of highly toxic/carcinogenic solvents (e.g., benzene) and halogenated catalysts[5]. Furthermore, the absence of solvent during the reaction allows the final product to be selectively precipitated upon the simple addition of ethanol, creating a self-purifying system[4].

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Visual cues (vapor evolution, melt solidification) inherently confirm the progression of the reaction without requiring constant chromatographic sampling.

Materials Required
  • 2'-Hydroxy-5'-isopropylacetophenone : 1.0 equiv (e.g., 10.0 mmol, 1.78 g)

  • Ethyl cyanoacetate : 1.5 equiv (15.0 mmol, 1.70 g)

  • Ammonium acetate : 2.5 equiv (25.0 mmol, 1.93 g)

  • 95% Ethanol : ~100 mL (for trituration and washing)

Procedure
  • Reagent Charging: In a 250 mL round-bottom flask, sequentially charge 2'-hydroxy-5'-isopropylacetophenone, ethyl cyanoacetate, and ammonium acetate. Do not add any solvent [4].

  • Apparatus Setup: Equip the flask with a magnetic stir bar and fit it with a reflux condenser open to the atmosphere (to allow the escape of generated water and ethanol vapors).

  • Thermal Activation: Submerge the reaction flask into a pre-heated oil bath set to 165 °C [4].

  • Reaction Monitoring (Self-Validation): Stir the resulting melt vigorously for 2 to 5 hours.

    • Causality Check: The reaction mixture will darken, and condensation will form on the upper, cooler walls of the flask. The evolution of these vapors ( H2​O and EtOH ) physically validates that the Knoevenagel condensation and subsequent lactonization are actively occurring.

  • Cooling: Once TLC (Hexane:EtOAc 3:1) indicates complete consumption of the starting acetophenone, remove the flask from the oil bath and allow it to cool to room temperature. The mixture will transition into a thick, dark syrup or semi-solid.

  • Trituration & Precipitation: Add 100 mL of 95% Ethanol directly to the flask[4]. Stir the mixture vigorously overnight at room temperature.

    • Causality Check: The 95% ethanol selectively dissolves unreacted ethyl cyanoacetate and polar byproducts, while the highly conjugated, planar 6-isopropyl-4-methyl-2-oxo-2H-chromene-3-carbonitrile crystallizes out of solution.

  • Isolation: Vacuum filter the suspension using a Büchner funnel. Wash the filter cake with ice-cold 95% ethanol (2 × 10 mL) to yield a white to light-yellow solid[1].

  • Drying: Dry the product under high vacuum at 40 °C for 4 hours to remove residual solvent.

References

  • [3] Iodine-mediated one-pot synthesis of 3-cyanocoumarins and 3-cyano-4-methylcoumarins. Journal of the Serbian Chemical Society. 3

  • [1] 4-Methyl-2-oxo-2H-chromene-3-carbonitrile Synthesis Methods and Biological Activity. Smolecule. 1

  • [4] Enantioselective Distal Functionalization of 3-Cyano-4-methylcoumarins through Direct Vinylogous Conjugate Addition to Maleimides. The Journal of Organic Chemistry - ACS Publications. 4

  • [5] An efficient one pot synthesis of 3-cyanocoumarins using phase transfer catalysis. Oriental Journal of Chemistry. 5

  • [2] 2'-HYDROXY-5'-ISOPROPYLACETOPHENONE | 1634-36-2. ChemicalBook. 2

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 6-Isopropyl-4-methyl-2-oxo-2H-chromene-3-carbonitrile

Welcome to the technical support center for the synthesis of 6-Isopropyl-4-methyl-2-oxo-2H-chromene-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-dep...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 6-Isopropyl-4-methyl-2-oxo-2H-chromene-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this synthesis and systematically improve your product yield and purity.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis, which typically proceeds via a Knoevenagel condensation of 4-isopropyl-salicylaldehyde with ethyl cyanoacetate, followed by intramolecular cyclization.

Question 1: Why is my final yield of 6-Isopropyl-4-methyl-2-oxo-2H-chromene-3-carbonitrile unexpectedly low?

Answer:

Low yield is the most common issue and can be attributed to several factors, ranging from reagent quality to reaction conditions and work-up procedures. Let's break down the probable causes and their solutions.

1. Purity of Starting Materials:

  • Causality: The Knoevenagel condensation is a base-catalyzed reaction that is highly sensitive to impurities in the starting materials.[1][2] Acidic or basic impurities in your 4-isopropyl-salicylaldehyde or ethyl cyanoacetate can neutralize the catalyst or initiate unwanted side reactions, consuming reactants and reducing the yield of the desired product.

  • Solution:

    • Verify Purity: Always verify the purity of your starting materials via NMR or GC-MS before starting the reaction.

    • Purification: If impurities are detected, purify the salicylaldehyde derivative by recrystallization or column chromatography. Distill ethyl cyanoacetate under reduced pressure if necessary.

2. Catalyst Inefficiency or Improper Choice:

  • Causality: The choice and concentration of the base catalyst are critical. Weak bases like piperidine or triethylamine are commonly used.[3][4] An insufficient amount of catalyst will lead to an incomplete reaction, while an excessive amount can promote polymerization or the formation of undesired side-products.

  • Solution:

    • Catalyst Screening: If yields are consistently low, consider screening a panel of catalysts. Piperidine is often a good starting point. For greener alternatives, pyridine-2-carboxylic acid (P2CA) has been shown to be effective.[5][6]

    • Optimize Loading: Titrate the catalyst loading, starting from a catalytic amount (e.g., 0.1 equivalents) and incrementally increasing it. Monitor the reaction progress by Thin Layer Chromatography (TLC) to find the optimal concentration.

3. Suboptimal Reaction Conditions:

  • Causality: Temperature and solvent play a crucial role in reaction kinetics and equilibrium. The reaction often requires heating (reflux) to proceed to completion. The solvent must be able to dissolve the reactants and be compatible with the reaction conditions. Water produced during the condensation can inhibit the reaction, so its removal can be beneficial.

  • Solution:

    • Temperature Control: Ensure a consistent and appropriate temperature. If the reaction is sluggish at a lower temperature, gradually increase it to reflux.

    • Solvent Selection: Ethanol or toluene are common solvents. Toluene, when used with a Dean-Stark apparatus, is effective for azeotropically removing water and driving the reaction forward.

    • Reaction Time: Monitor the reaction by TLC until the starting material spot disappears. Insufficient reaction time will result in incomplete conversion.[2]

4. Issues During Work-up and Purification:

  • Causality: Significant product loss can occur during the work-up phase. The product, a coumarin derivative, may have some solubility in the aqueous phase, especially if the pH is not optimal for precipitation. Improper recrystallization techniques can also lead to poor recovery.

  • Solution:

    • pH Adjustment: After the reaction, pouring the mixture into ice-cold water or dilute acid (e.g., 1M HCl) is a standard procedure to precipitate the product.[2] Ensure the pH is sufficiently acidic to ensure the coumarin is not in a deprotonated, more soluble form.

    • Efficient Extraction: If the product does not precipitate cleanly, perform an extraction with a suitable organic solvent like ethyl acetate or dichloromethane.

    • Recrystallization Solvent: Choose a recrystallization solvent system (e.g., ethanol/water, ethyl acetate/hexane) where the product is soluble at high temperatures but sparingly soluble at room temperature or below.

Question 2: My TLC plate shows multiple spots after the reaction. What are the likely side products and how can I avoid them?

Answer:

The formation of multiple products indicates that side reactions are occurring. Identifying these byproducts is key to optimizing the reaction to favor the desired product.

  • Unreacted Starting Material: The most obvious spot could be unreacted salicylaldehyde or ethyl cyanoacetate. This points to an incomplete reaction.

    • Solution: Increase reaction time, temperature, or catalyst concentration as discussed in the previous section.[2]

  • Knoevenagel Adduct (Open-Chain Intermediate): The initial Knoevenagel condensation product may be present if it has not undergone the subsequent intramolecular cyclization (lactonization).

    • Solution: This is often a kinetic issue. Increasing the reaction temperature and time can facilitate the cyclization step. Using a solvent that favors the cyclic product can also be beneficial.

  • Dimerization/Polymerization Products: Active methylene compounds like malononitrile (a related reactant for similar syntheses) are known to form dimers or other complex structures.[7][8] While less common with ethyl cyanoacetate, similar side reactions can occur under strongly basic conditions or high temperatures.

    • Solution: Avoid using an excessive amount of catalyst. Maintain the lowest effective reaction temperature. Adding the reactants slowly can sometimes minimize the formation of these byproducts.

  • 2-Imino-2H-chromene Intermediate: When using malononitrile, a 2-imino-2H-chromene-3-carbonitrile intermediate can form, which may or may not hydrolyze to the desired 2-oxo product during workup.[5][9]

    • Solution: An acidic workup is typically required to ensure the complete conversion of the imino group to the carbonyl group of the coumarin.

Troubleshooting Summary Table
Issue Probable Cause(s) Recommended Solution(s)
Low Yield 1. Impure starting materials.2. Inefficient catalyst or loading.3. Suboptimal temperature/time.4. Product loss during work-up.1. Verify purity (NMR, GC-MS); purify if needed.2. Screen catalysts (e.g., piperidine); optimize loading.3. Increase temperature to reflux; monitor via TLC.4. Use acidic work-up; optimize recrystallization solvent.
Multiple Spots on TLC 1. Incomplete reaction.2. Stable open-chain intermediate.3. Formation of dimers/polymers.1. Increase reaction time or temperature.2. Ensure conditions favor cyclization (heat).3. Use minimal effective catalyst concentration.
Reaction Fails to Start 1. Inactive catalyst.2. Presence of moisture.3. Incorrect reagents.1. Use a fresh bottle of catalyst.2. Use anhydrous solvents and dry glassware.3. Double-check the structures and identity of all reactants.

Experimental Workflow & Protocols

General Synthesis Protocol

This protocol provides a robust starting point for the synthesis. Optimization may be required based on your specific laboratory conditions.

dot

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification P1 1. Dry Glassware (Oven-dried round-bottom flask, condenser) P2 2. Charge Reactants - 4-isopropyl-salicylaldehyde (1 eq) - Ethyl cyanoacetate (1.1 eq) - Anhydrous Ethanol (solvent) P1->P2 R1 3. Add Catalyst (e.g., Piperidine, 0.1 eq) P2->R1 R2 4. Heat to Reflux (Stir vigorously) R1->R2 R3 5. Monitor by TLC (Until starting material is consumed) R2->R3 W1 6. Cool Reaction (To room temperature) R3->W1 W2 7. Precipitate Product (Pour into ice-cold 1M HCl) W1->W2 W3 8. Isolate Solid (Vacuum filtration, wash with cold water) W2->W3 W4 9. Recrystallize (e.g., from Ethanol/Water) W3->W4 W5 10. Dry and Characterize (NMR, IR, Mass Spec) W4->W5

Caption: Standard experimental workflow for synthesis.

Frequently Asked Questions (FAQs)

Question 3: What is the underlying mechanism of this reaction?

Answer: The synthesis of the 2-oxo-2H-chromene-3-carbonitrile core occurs through a tandem reaction sequence, beginning with a base-catalyzed Knoevenagel condensation.

  • Enolate Formation: The basic catalyst (e.g., piperidine) deprotonates the active methylene group of ethyl cyanoacetate to form a resonance-stabilized enolate.

  • Knoevenagel Condensation: This nucleophilic enolate attacks the electrophilic carbonyl carbon of the 4-isopropyl-salicylaldehyde.

  • Dehydration: The resulting aldol-type intermediate rapidly dehydrates to form a stable α,β-unsaturated system (a cinnamate derivative).

  • Intramolecular Cyclization (Lactonization): The phenolic hydroxyl group attacks the nitrile carbon (or undergoes a Michael addition followed by cyclization and tautomerization), leading to the formation of the six-membered heterocyclic ring. Subsequent hydrolysis of the resulting imine (if formed) or elimination of ethanol from an intermediate ester yields the final 2-oxo-2H-chromene product. This cyclization is often the rate-limiting step and is promoted by heat.

dot

G A 1. Enolate Formation (Base deprotonates ethyl cyanoacetate) B 2. Nucleophilic Attack (Enolate attacks salicylaldehyde carbonyl) A->B Knoevenagel Condensation C 3. Dehydration (Formation of C=C double bond) B->C D 4. Intramolecular Cyclization (Phenolic -OH attacks) C->D Lactonization E 5. Final Product (2-oxo-2H-chromene ring forms) D->E

Caption: Simplified reaction mechanism pathway.

Question 4: Are there greener or more efficient methods for this synthesis?

Answer: Yes, the field of green chemistry has introduced several improvements to classical condensation reactions.

  • Alternative Catalysts: Research has shown that organocatalysts like pyridine-2-carboxylic acid can efficiently catalyze these reactions, often in greener solvents like water-ethanol mixtures, with high yields and easy workup.[5][6]

  • Solvent-Free Conditions: Some protocols involve grinding the reactants together, sometimes with a solid support like basic alumina, which eliminates the need for a solvent entirely.[10]

  • Ultrasonication: The use of ultrasonic irradiation can significantly accelerate the reaction rate, often leading to higher yields in shorter times and at lower temperatures, which aligns with the principles of green chemistry.[10]

Question 5: How critical is the stoichiometry of the reactants?

Answer: The stoichiometry is very important for maximizing yield and minimizing side products. A slight excess (e.g., 1.1 to 1.2 equivalents) of the active methylene compound (ethyl cyanoacetate) is often used to ensure the complete consumption of the more valuable salicylaldehyde derivative. Using a large excess can make purification more difficult and may promote side reactions. It is recommended to start with a 1:1.1 ratio of aldehyde to ethyl cyanoacetate and adjust if conversion is incomplete.

Troubleshooting Decision Tree

Use this logical guide to diagnose synthesis issues systematically.

dot

G start Low Yield Issue? check_tlc TLC shows unreacted starting material? start->check_tlc check_purity Are reagents pure? check_tlc->check_purity Yes check_workup TLC shows one main product spot but isolated yield is low? check_tlc->check_workup No optimize_cond Optimize Conditions: - Increase Temp/Time - Increase Catalyst Load check_purity->optimize_cond Yes purify_reagents Purify Reagents (Recrystallize/Distill) check_purity->purify_reagents No end Yield Improved optimize_cond->end purify_reagents->end optimize_workup Optimize Work-up: - Adjust pH - Change Recrystallization Solvent - Perform Extraction check_workup->optimize_workup Yes check_side_products TLC shows multiple new spots? check_workup->check_side_products No optimize_workup->end optimize_catalyst Optimize Catalyst: - Lower Concentration - Change Catalyst check_side_products->optimize_catalyst Yes optimize_catalyst->end

Caption: A decision tree for troubleshooting low yields.

References

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of 6-Isopropyl-4-methyl-2-oxo-2H-chromene-3-carbonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing critical formulation bottlenecks during in vitro and in vivo screening.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing critical formulation bottlenecks during in vitro and in vivo screening. Working with heavily substituted coumarin derivatives—specifically 6-Isopropyl-4-methyl-2-oxo-2H-chromene-3-carbonitrile —presents a unique set of physicochemical challenges.

This guide is designed to move beyond basic "trial-and-error" solubilization. Here, we will dissect the molecular causality of your precipitation issues, provide self-validating experimental protocols, and outline robust strategies to keep your compound in solution without compromising your biological assays.

Molecular Causality: Why is this compound precipitating?

To solve a solubility issue, we must first understand the structural physics driving it. 6-Isopropyl-4-methyl-2-oxo-2H-chromene-3-carbonitrile presents a "perfect storm" for aqueous insolubility:

  • Hydrophobic Bulk & Planarity: The bicyclic 2-oxo-2H-chromene (coumarin) core is inherently planar and lipophilic.

  • Alkyl Shielding: The bulky alkyl substitutions (the C6-isopropyl and C4-methyl groups) drastically increase the partition coefficient (LogP). These non-polar groups create a steric shield that disrupts potential dipole-dipole interactions with surrounding water molecules.

  • Insufficient Polarity: While the C3-carbonitrile (-C≡N) group introduces a strong local dipole, it functions only as a weak hydrogen bond acceptor. It is energetically insufficient to overcome the high crystal lattice energy driven by the hydrophobic bulk and the strong π-π stacking of the coumarin rings[1].

Because of these factors, the compound possesses high solubility in aprotic organic solvents (like DMSO or DMF) but exhibits near-zero solubility in aqueous buffers[1]. When transitioning from a DMSO stock into an aqueous assay, the local organic solvent concentration drops instantly, forcing the hydrophobic coumarin to rapidly nucleate and "crash out"[2].

Quantitative Solubilization Strategies

Selecting the right solubilization strategy requires balancing the required assay concentration against the cytotoxicity limits of your vehicle. The table below summarizes the expected efficacy of various interventions for highly lipophilic coumarin derivatives[2][3].

Solubilization StrategyMechanism of ActionTypical Solubility EnhancementRecommended Starting Conc.Cytotoxicity Risk (In Vitro)
DMSO (Co-solvent) Disrupts the aqueous hydrogen-bonding network5x – 10x0.1% – 0.5% v/vModerate to High (>1%)
PEG 400 (Co-solvent) Lowers the dielectric constant of the medium10x – 20x1.0% – 5.0% v/vLow to Moderate
Tween 80 (Surfactant) Micellar encapsulation above the Critical Micelle Concentration (CMC)50x – 100x0.01% – 0.1% w/vModerate (Membrane disruption)
HP-β-Cyclodextrin Inclusion complexation within a hydrophobic torus cavity100x – 500x+5.0% – 20.0% w/vLow

Troubleshooting Workflow & Diagnostics

SolubilityWorkflow Start Compound Precipitates in Aqueous Media CheckDMSO Check DMSO Stock Is it fully dissolved? Start->CheckDMSO WarmSonicate Warm to 37°C & Sonicate for 10 min CheckDMSO->WarmSonicate No (Crystals visible) CheckConc Check Final Assay Conc. Is it > Kinetic Solubility? CheckDMSO->CheckConc Yes (Clear solution) WarmSonicate->CheckDMSO Dilution Pre-dilute in Carrier (e.g., PEG400) CheckConc->Dilution Yes (Solvent shift) Cyclodextrin Form HP-β-CD Inclusion Complex CheckConc->Cyclodextrin Highly Insoluble Validate Run Kinetic Solubility Validation Assay Dilution->Validate Cyclodextrin->Validate Validate->Cyclodextrin Still Precipitating Success Proceed to Biological Assay Validate->Success Confirmed Soluble

Caption: Workflow for troubleshooting 6-Isopropyl-4-methyl-2-oxo-2H-chromene-3-carbonitrile precipitation.

Frequently Asked Questions (FAQs)

Q1: My compound crashes out immediately upon addition to the cell culture media. How do I prevent this? A1: This is a classic solvent-shift precipitation event. When a high-concentration DMSO stock is injected directly into an aqueous buffer, the rapid diffusion of DMSO leaves the coumarin stranded in a highly polar environment, causing immediate nucleation. Solution: Pre-dilute your DMSO stock into an intermediate "carrier" solution (e.g., 50% PEG 400 or 10% HP-β-CD in water) before introducing it to the final media[2]. Furthermore, always add the compound dropwise while actively vortexing the aqueous media to prevent high local concentration gradients.

Q2: I need to test this compound at 50 µM in a biochemical assay, but standard co-solvents are inhibiting my enzyme. What is the best non-toxic approach? A2: For high concentrations where standard co-solvents fail or cause toxicity, Hydroxypropyl-beta-cyclodextrin (HP-β-CD) is the gold standard[3]. The hydrophobic coumarin core and the bulky isopropyl group insert into the lipophilic cavity of the cyclodextrin torus. This shields the compound from water, while the hydrophilic exterior of the cyclodextrin maintains excellent aqueous solubility without denaturing proteins or lysing cells[4].

Q3: The media looks clear to the naked eye. How do I verify that my compound is actually in solution and not just forming a micro-suspension? A3: Visual inspection is fundamentally insufficient and can lead to false negatives in your biological readouts. You must implement a self-validating kinetic solubility assay[2]. Micro-crystals will scatter light but may not be visible. Use nephelometry or UV-Vis spectrophotometry (following Protocol B below) to confirm the exact concentration at which precipitation begins.

Self-Validating Experimental Protocols

To ensure scientific integrity, every formulation attempt must be empirically validated. Below are the standard operating procedures for complexation and validation.

Protocol A: Preparation of HP-β-Cyclodextrin Inclusion Complexes (Kneading Method)

Causality: Simple mixing is often insufficient for highly crystalline coumarins. The kneading method applies mechanical shear force to physically drive the hydrophobic 6-Isopropyl-4-methyl-2-oxo-2H-chromene-3-carbonitrile molecule into the cyclodextrin cavity[3].

  • Molar Ratio Calculation: Weigh the coumarin derivative and HP-β-CD to achieve a 1:2 molar ratio (an excess of cyclodextrin ensures complete complexation).

  • Wetting: Place the HP-β-CD powder in a ceramic mortar. Add a minimal volume of a 50:50 Ethanol:Water mixture to form a thick, uniform paste.

  • Incorporation: Gradually add the coumarin powder to the paste while continuously kneading with a pestle.

  • Kneading: Knead vigorously for 45 to 60 minutes. Add trace amounts of the ethanol/water mixture dropwise if the paste begins to dry out and flake.

  • Drying: Transfer the resulting paste to a vacuum oven. Dry at 45°C for 24 hours to ensure the complete evaporation of all residual organic solvents.

  • Milling: Pulverize the dried inclusion complex and pass it through a 100-mesh sieve. This fine powder can now be directly dissolved in your aqueous assay buffers.

Protocol B: Kinetic Solubility Validation Assay (Nephelometry/Absorbance)

Causality: This protocol relies on the principle of light scattering. When a compound exceeds its kinetic solubility limit, it forms micro-precipitates that scatter light, which can be detected as an artificial increase in absorbance at a wavelength where the compound does not naturally absorb (e.g., 620 nm)[2].

  • Stock Preparation: Prepare a 10 mM stock of the coumarin in 100% molecular-grade DMSO. Ensure it is fully dissolved (warm to 37°C and sonicate if necessary).

  • Serial Dilution: Prepare a 2-fold serial dilution of the stock in pure DMSO (e.g., 10, 5, 2.5, 1.25, 0.625 mM).

  • Aqueous Spiking: Transfer 2 µL of each DMSO dilution into 198 µL of your target aqueous assay buffer in a clear-bottom 96-well plate. (This maintains a constant Final DMSO concentration of 1%).

  • Incubation: Seal the plate and incubate at 37°C for 2 hours on a plate shaker set to 300 rpm to allow for equilibrium.

  • Measurement: Read the plate on a spectrophotometer at 620 nm (to detect light scattering) AND at the coumarin's specific λmax (typically between 320-350 nm).

  • Data Interpretation: Plot the 620 nm absorbance against the compound concentration. An abrupt inflection point (increase in absorbance) indicates the exact concentration at which the compound begins to precipitate. Your maximum assay concentration must be kept strictly below this threshold.

References

  • Design and Synthesis of Novel N-Benzylidene Derivatives of 3-Amino-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine under Microwave, In Silico ADME Predictions, In Vitro Antitumoral Activities and In Vivo Toxicity. MDPI. Available at: [Link]

  • Apoptosis Induction by New Coumarin Derivatives in a Mice Model of Breast Cancer. PMC. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Synthesis of 6-Isopropyl-4-methyl-2-oxo-2H-chromene-3-carbonitrile

Prepared by: Senior Application Scientist, Chemical Synthesis Division This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in the synthesis of 6-Isopropyl-4-meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in the synthesis of 6-Isopropyl-4-methyl-2-oxo-2H-chromene-3-carbonitrile. We will delve into the optimization of reaction conditions, troubleshoot common experimental hurdles, and provide evidence-based solutions to streamline your workflow and enhance product yield and purity.

The synthesis of this substituted coumarin-3-carbonitrile is most effectively achieved via a Knoevenagel condensation. This classic carbon-carbon bond-forming reaction involves the condensation of a substituted salicylaldehyde with an active methylene compound, catalyzed by a base.[1][2] For the target molecule, the key reactants are 2-hydroxy-4-isopropylbenzaldehyde and 2-cyanoacetone (acetylacetonitrile) .

The reaction proceeds through a base-catalyzed condensation to form an intermediate, which then undergoes intramolecular cyclization (lactonization) to yield the final 2-oxo-2H-chromene (coumarin) ring system. Understanding the nuances of this pathway is critical for troubleshooting and optimization.

Core Synthesis Protocol: An Optimized Baseline

This protocol represents a robust starting point for the synthesis, employing L-proline as an efficient and environmentally benign organocatalyst.[3]

Reaction Scheme:

Experimental Protocol:
  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-hydroxy-4-isopropylbenzaldehyde (10 mmol, 1.64 g).

  • Add ethanol (30 mL) and stir until the aldehyde is fully dissolved.

  • Add 2-cyanoacetone (10 mmol, 0.83 g) to the solution.

  • Finally, add L-proline (10 mol%, 0.115 g) to the reaction mixture.

  • Heat the mixture to reflux (approximately 80°C) and maintain for 12-18 hours.[3]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of hexane:ethyl acetate (7:3). The product should be UV active.[4]

  • Upon completion, cool the reaction mixture to room temperature. The product may begin to crystallize.

  • Reduce the solvent volume by half using a rotary evaporator.

  • Cool the concentrated solution in an ice bath for 1-2 hours to maximize crystallization.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

  • If necessary, the crude product can be further purified by recrystallization from ethanol.[5]

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis.

Q1: My reaction yield is very low or I'm getting no product at all. What are the primary causes?

A1: Low or no yield is a common issue that can typically be traced to one of four factors: catalyst, temperature, starting material purity, or reaction time.

  • Catalyst Inactivity or Insufficiency: The base catalyst is crucial for deprotonating the active methylene compound (2-cyanoacetone), initiating the condensation.

    • Insight: In the absence of a catalyst, the reaction does not proceed.[1] If using a base like piperidine or diethylamine, ensure it is fresh, as amines can degrade over time. L-proline is generally stable, but ensure the correct loading (10-20 mol%) is used for optimal results.[3]

    • Solution: Verify the integrity and quantity of your catalyst. If using a standard amine catalyst, consider switching to L-proline, which has shown excellent yields in similar condensations.[3]

  • Insufficient Temperature: The Knoevenagel condensation and subsequent cyclization have an activation energy barrier that must be overcome.

    • Insight: Reactions carried out at room temperature often fail to produce any significant amount of product.[1] Refluxing in a solvent like ethanol (approx. 78-80°C) provides the necessary thermal energy.

    • Solution: Ensure your reaction is maintained at a consistent reflux temperature. If using a lower-boiling solvent, you may need to switch to a higher-boiling one like toluene, although this may require re-optimization.[6]

  • Purity of Starting Materials: Impurities in either the 2-hydroxy-4-isopropylbenzaldehyde or 2-cyanoacetone can inhibit the reaction or lead to side products.

    • Insight: Aldehydes are prone to oxidation to carboxylic acids, which can interfere with the basic catalyst. 2-cyanoacetone can undergo self-condensation.

    • Solution: Use freshly opened or purified starting materials. Confirm the purity of your aldehyde via NMR or melting point before starting the reaction.

  • Reaction Time: These condensations are not always rapid.

    • Insight: While some microwave-assisted syntheses report very short reaction times (minutes), conventional heating often requires several hours (12-24h) to reach completion.[3][5]

    • Solution: Monitor the reaction by TLC every 2-4 hours. If the reaction stalls (no further consumption of starting materials), consider the factors above. Otherwise, allow the reaction to proceed for up to 24 hours before concluding it has failed.

Q2: I'm seeing multiple spots on my TLC plate. What are the likely side products and how can I avoid them?

A2: The formation of side products is often related to the reactivity of the intermediates. The most common impurities are iminocoumarins and various dimers.

  • Iminocoumarin Formation: When using a nitrile-containing active methylene compound, the cyclized intermediate can exist as a 2-iminocoumarin before hydrolyzing to the final 2-oxo-coumarin.

    • Insight: In some cases, the imino intermediate can be isolated.[6][7] Its presence can complicate purification.

    • Solution: A mild acidic workup can facilitate the hydrolysis of the imino group to the desired carbonyl. After filtration of the crude product, you can dissolve it in a suitable solvent and wash it with dilute HCl (e.g., 1M), followed by a water wash and re-extraction. Ensure all acid is removed before final solvent evaporation.

  • Dimerization/Oligomerization: Starting materials or reactive intermediates can sometimes react with each other to form dimers or other condensation products.[7]

    • Insight: These side reactions are often promoted by excessively high temperatures or prolonged reaction times after the primary reaction has completed.

    • Solution: Adhere to the optimized reaction temperature and time. Do not leave the reaction heating unnecessarily after completion. Using a milder, more controlled catalyst like L-proline can sometimes reduce side product formation compared to stronger, less selective bases like piperidine.

Troubleshooting Workflow Diagram

G start Low Product Yield cat Check Catalyst (Type, Age, Loading) start->cat temp Verify Temperature (Consistent Reflux?) cat->temp If OK cat_ok Catalyst OK cat->cat_ok Replace/Adjust sm Assess Starting Materials (Purity Check) temp->sm If OK temp_ok Temp OK temp->temp_ok Adjust Heating time Extend Reaction Time (Monitor by TLC) sm->time If OK sm_ok SM OK sm->sm_ok Purify/Replace time->cat If Stalled time->temp If Stalled time->sm If Stalled

Caption: A logical workflow for diagnosing low-yield reactions.

Q3: My crude product oiled out during recrystallization. How can I get it to crystallize?

A3: "Oiling out" occurs when the compound is insoluble in the cold solvent but melts at the solvent's boiling temperature, or when impurities depress the melting point.[4]

  • Solution 1: Change Solvent System: The ideal recrystallization solvent is one where your compound is highly soluble at high temperatures and poorly soluble at low temperatures.[8] Try a mixed solvent system. Dissolve the oil in a minimal amount of a good solvent (e.g., ethyl acetate, acetone) at room temperature. Then, slowly add a poor solvent (e.g., hexane, water) dropwise until the solution becomes faintly cloudy. Gently warm the mixture until it becomes clear again, then allow it to cool slowly.

  • Solution 2: Trituration: If recrystallization proves difficult, trituration can be effective. Add a small amount of a solvent in which your product is largely insoluble (but the impurities are soluble), such as cold diethyl ether or a hexane/ethyl acetate mixture. Vigorously stir or grind the oily product with a glass rod. This can break up the oil and induce crystallization, while also washing away soluble impurities.

  • Solution 3: Column Chromatography: If all else fails, column chromatography is the most reliable method for purifying oils.[4]

    • Stationary Phase: Silica gel.

    • Mobile Phase: Start with a low polarity eluent like 95:5 hexane:ethyl acetate and gradually increase the polarity. Use TLC to determine the optimal solvent ratio that gives your product an Rf value of ~0.3.[4]

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism for this coumarin synthesis?

A1: The reaction follows a three-step sequence: 1) Base-catalyzed enolate formation, 2) Knoevenagel condensation, and 3) Intramolecular cyclization (lactonization).

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Knoevenagel Condensation cluster_2 Step 3: Intramolecular Cyclization Keto 2-Cyanoacetone Enolate Enolate Intermediate Keto->Enolate + Base (-H+) Aldehyde Substituted Salicylaldehyde Enolate->Aldehyde Nucleophilic Attack Intermediate Condensation Adduct Aldehyde->Intermediate + H+ Final Coumarin Product Intermediate->Final - H2O (Lactonization)

Sources

Optimization

Technical Support Center: Column Chromatography Purification of 6-Isopropyl-4-methyl-2-oxo-2H-chromene-3-carbonitrile

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the purification of 6-Isopropyl-4-methyl-2-oxo-2H-chromene-3-carbonitrile. This document provides in-dep...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the purification of 6-Isopropyl-4-methyl-2-oxo-2H-chromene-3-carbonitrile. This document provides in-depth troubleshooting advice, frequently asked questions, and best practices for successful column chromatography purification of this coumarin derivative.

Introduction to the Purification Challenge

6-Isopropyl-4-methyl-2-oxo-2H-chromene-3-carbonitrile, a substituted coumarin, and its analogs are of significant interest in medicinal chemistry.[1] The purification of such compounds via column chromatography is a standard yet often challenging procedure. Common issues include co-elution with structurally similar impurities, product decomposition on silica gel, and difficulties in achieving high purity and yield. This guide addresses these challenges by providing a framework for logical troubleshooting and optimization.

Troubleshooting Guide

This section addresses specific problems you may encounter during the column chromatography purification of 6-Isopropyl-4-methyl-2-oxo-2H-chromene-3-carbonitrile.

Issue 1: Poor Separation of the Target Compound from Impurities

Question: My TLC analysis shows multiple spots after column chromatography, indicating poor separation. What are the likely causes and how can I improve the resolution?

Answer:

Poor separation is a frequent issue and can stem from several factors. A systematic approach to optimizing your chromatographic conditions is key.

Potential Causes & Solutions:

  • Inappropriate Mobile Phase Polarity: The choice of eluent is critical for achieving good separation.[2]

    • If your compound and impurities elute too quickly (high Rf value): Your mobile phase is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your non-polar solvent (e.g., hexane).

    • If your compound and impurities elute too slowly (low Rf value): Your mobile phase is not polar enough. Gradually increase the proportion of the polar solvent.

    • Pro-Tip: Aim for an Rf value of 0.2-0.3 for your target compound on TLC to ensure good separation on the column.[3]

  • Co-elution with Structurally Similar Impurities: The synthesis of coumarins can result in byproducts with very similar polarities to the desired product.[2]

    • Gradient Elution: Employ a gradient elution instead of an isocratic (constant solvent mixture) one. Start with a low polarity mobile phase and gradually increase the polarity. This will help to resolve compounds with close Rf values.

    • Alternative Solvent Systems: If a hexane/ethyl acetate system is not providing adequate separation, consider other solvent systems. For coumarins, mixtures involving dichloromethane, ether, or toluene can sometimes offer different selectivity.[3]

  • Column Overloading: Applying too much sample to the column will lead to broad bands and poor separation.

    • Loading Capacity: As a general rule, for silica gel, the sample load should be about 1-5% of the stationary phase weight. For difficult separations, a lower loading of 1% or less is recommended.

Issue 2: Product Streaking or Tailing on the TLC and Column

Question: My compound appears as a streak or a "tailing" spot on the TLC plate and elutes from the column over many fractions. What causes this and how can I fix it?

Answer:

Streaking or tailing is often a sign of undesirable interactions between your compound and the stationary phase.

Potential Causes & Solutions:

  • Acidic Nature of Silica Gel: Silica gel is inherently acidic and can strongly interact with certain functional groups, leading to tailing. While 6-Isopropyl-4-methyl-2-oxo-2H-chromene-3-carbonitrile is not strongly basic, impurities or slight decomposition can lead to this issue.

    • Deactivate the Silica: You can neutralize the acidic sites on the silica gel by adding a small amount of a volatile base, such as triethylamine (0.1-1%), to your mobile phase.

  • Incomplete Dissolution of the Sample: If the sample is not fully dissolved when loaded onto the column, it will lead to streaking.

    • Dry Loading: Adsorb your crude product onto a small amount of silica gel before loading it onto the column. This ensures a more uniform application.

  • Sample Concentration: Applying the sample in too large a volume of solvent can also cause band broadening and streaking.

    • Concentrated Sample: Dissolve your sample in the minimum amount of solvent before loading.

Issue 3: Low or No Recovery of the Product

Question: I've run my column, but I have a very low yield of my target compound, or it seems to have disappeared. What could have happened?

Answer:

Low recovery can be alarming and is often due to decomposition of the product on the column or irreversible adsorption.

Potential Causes & Solutions:

  • Decomposition on Silica Gel: Some organic molecules are sensitive to the acidic nature of silica gel and can decompose during the purification process.

    • Test for Stability: Before running a large-scale column, spot your compound on a TLC plate, let it sit for a few hours, and then develop it. If you see new spots, your compound may be decomposing.

    • Use a Different Stationary Phase: If your compound is acid-sensitive, consider using a different stationary phase like neutral alumina.[4]

    • Minimize Contact Time: Run your column as quickly as possible without sacrificing separation to minimize the time your compound spends on the silica gel.

  • Irreversible Adsorption: Highly polar compounds can sometimes bind irreversibly to the active sites on the silica gel.

    • Increase Mobile Phase Polarity: Try flushing the column with a more polar solvent system to see if you can recover your compound.

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for the purification of 6-Isopropyl-4-methyl-2-oxo-2H-chromene-3-carbonitrile?

A1: A mixture of hexane and ethyl acetate is a common and effective mobile phase for coumarin derivatives.[2] A good starting point for TLC analysis is a 9:1 or 8:2 mixture of hexane:ethyl acetate. Adjust the ratio based on the observed Rf value.

Q2: How can I visualize my compound on a TLC plate?

A2: Due to its conjugated aromatic system, 6-Isopropyl-4-methyl-2-oxo-2H-chromene-3-carbonitrile should be visible under a UV lamp (254 nm) as a dark spot on a fluorescent background. For better visualization or if the compound is not UV-active, you can use a potassium permanganate (KMnO₄) stain.[2]

Q3: What are some common impurities I might encounter in the synthesis of this compound?

A3: Common impurities include unreacted starting materials, such as the corresponding salicylaldehyde and ethyl cyanoacetate or malononitrile, and byproducts from side reactions. Depending on the synthetic route, various condensation products can form.[2][5]

Q4: Should I use dry packing or wet packing for my column?

A4: Both methods can be effective. Wet packing (slurry packing) is generally preferred as it tends to result in a more uniform and well-packed column, minimizing the chances of air bubbles and channels which can lead to poor separation.

Q5: My purified product is an oil and won't crystallize. What should I do?

A5: The presence of residual solvent or minor impurities can prevent crystallization.

  • High Vacuum: Ensure all solvent is removed under high vacuum.

  • Trituration: Try adding a solvent in which your compound is insoluble but the impurities are soluble. This can sometimes induce crystallization.

  • Re-purification: If the product is still oily, it may require another round of column chromatography with a shallower solvent gradient to remove the persistent impurities.

Data Presentation

The following table provides a summary of typical parameters for the column chromatography purification of 6-Isopropyl-4-methyl-2-oxo-2H-chromene-3-carbonitrile. These are starting points and may require optimization for your specific reaction mixture.

ParameterRecommended Value/RangeRationale
Stationary Phase Silica Gel (60-120 or 230-400 mesh)Standard and effective for a wide range of coumarins.
Mobile Phase Hexane:Ethyl AcetateA versatile solvent system with tunable polarity.
TLC Optimization Rf value of 0.2-0.3Provides a good balance between separation and elution time on the column.[3]
Gradient Elution Start with 95:5 Hexane:Ethyl Acetate, gradually increase to 80:20Helps to separate closely eluting compounds.
Sample Loading 1-2% of silica gel weightLower loading improves resolution for difficult separations.

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for Mobile Phase Optimization
  • Prepare several TLC chambers with different ratios of hexane:ethyl acetate (e.g., 9:1, 8:2, 7:3).

  • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the crude product on the baseline of a TLC plate.

  • Place the TLC plate in one of the chambers and allow the solvent to ascend to near the top of the plate.

  • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the spots under a UV lamp (254 nm).

  • Calculate the Rf value for your target compound. The optimal mobile phase for column chromatography will give an Rf value of approximately 0.2-0.3.[3]

Protocol 2: Column Chromatography Purification
  • Column Preparation:

    • Secure a glass column vertically.

    • Add a small plug of cotton or glass wool to the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane:ethyl acetate).

    • Pour the slurry into the column and allow it to pack, draining the excess solvent. Ensure there are no air bubbles.

    • Add another thin layer of sand on top of the packed silica.

  • Sample Loading:

    • Dissolve the crude 6-Isopropyl-4-methyl-2-oxo-2H-chromene-3-carbonitrile in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Carefully add the sample solution to the top of the column.

    • Alternatively, for better results, pre-adsorb the crude product onto a small amount of silica gel (dry loading).

  • Elution:

    • Begin eluting the column with the optimized mobile phase.

    • If using a gradient, gradually increase the polarity of the mobile phase.

    • Collect fractions in test tubes or vials.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified 6-Isopropyl-4-methyl-2-oxo-2H-chromene-3-carbonitrile.

Visualization of the Purification Workflow

ColumnChromatographyWorkflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Optimization (Rf ≈ 0.2-0.3) Pack Pack Column (Silica Gel Slurry) Load Load Crude Product (Dry or Wet Loading) Pack->Load Elute Elute with Gradient (e.g., Hexane:EtOAc) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (TLC) Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent (Rotary Evaporator) Combine->Evaporate PureProduct PureProduct Evaporate->PureProduct Pure Product

Caption: Workflow for the column chromatography purification of 6-Isopropyl-4-methyl-2-oxo-2H-chromene-3-carbonitrile.

References

  • Thin Layer Chromatography (TLC) Guide. (n.d.). MIT OpenCourseWare. Retrieved from [Link]

  • Investigation of N-(2-oxo-2H-chromen-3-carbonyl)cytisine's Crystal Structure and Optical Properties. (2025). MDPI. Retrieved from [Link]

  • Separation of 6-Methyl coumarin on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst. (2023). RSC Publishing. Retrieved from [Link]

  • The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives. (2023). MDPI. Retrieved from [Link]

  • Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst. (2025). PMC. Retrieved from [Link]

  • 6-Methyl-4-oxo-4H-chromene-3-carbaldehyde. (2012). ResearchGate. Retrieved from [Link]

  • Different Behavior of 2-Substituted 3-Nitro-2H-chromenes in the Reaction with Stabilized Azomethine Ylides Generated from α-Iminoesters. (2022). PMC. Retrieved from [Link]

  • Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods. (2024). PMC. Retrieved from [Link]

  • One-Pot Green Synthesis of 2-Oxo-2H-chromene-3-carbonitriles Using Dual-Frequency Ultrasonication. (2019). ResearchGate. Retrieved from [Link]

  • Microwave assisted synthesis of 2-amino-6-methoxy-4H-benzo[h]chromene derivatives. (2014). ScienceDirect. Retrieved from [Link]

  • Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents. (2015). Taylor & Francis Online. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 6-Isopropyl-4-methyl-2-oxo-2H-chromene-3-carbonitrile and Standard Coumarins for Drug Discovery

Introduction: The Privileged Coumarin Scaffold and the Quest for Enhanced Bioactivity Coumarins (2H-1-benzopyran-2-ones) represent a prominent class of heterocyclic compounds, revered in medicinal chemistry for their vas...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Privileged Coumarin Scaffold and the Quest for Enhanced Bioactivity

Coumarins (2H-1-benzopyran-2-ones) represent a prominent class of heterocyclic compounds, revered in medicinal chemistry for their vast and diverse pharmacological activities.[1][2] First isolated in 1820, this "privileged scaffold" is found extensively in nature and serves as the foundation for numerous synthetic derivatives.[2][3] Standard coumarins, including the parent molecule and its simple hydroxylated or methylated analogues, are known to exhibit a wide spectrum of biological effects, including anti-inflammatory, antioxidant, antimicrobial, and anticoagulant properties.[4]

However, the field of drug development perpetually seeks to refine and enhance therapeutic efficacy. This pursuit has led to the rational design of novel derivatives where specific functional groups are strategically placed on the coumarin nucleus to modulate its biological profile. This guide provides an in-depth comparative analysis of a specifically substituted derivative, 6-Isopropyl-4-methyl-2-oxo-2H-chromene-3-carbonitrile , against the benchmark of "standard coumarins." We will dissect the synthetic rationale, predict physicochemical and biological performance based on structure-activity relationships (SAR), and provide the detailed experimental protocols necessary to validate these claims. This analysis is intended to equip researchers, scientists, and drug development professionals with the technical insights required to evaluate and utilize this promising molecular framework.

I. Synthesis Strategies: From Classic Reactions to Targeted Design

The synthesis of the coumarin core is well-established, with several named reactions providing access to the basic scaffold.[5] However, the synthesis of a multi-substituted derivative like 6-Isopropyl-4-methyl-2-oxo-2H-chromene-3-carbonitrile requires a more targeted approach, typically leveraging the versatility of the Knoevenagel condensation.[1][2]

Standard Coumarin Synthesis: The Pechmann Condensation

A classic and widely used method for preparing simple coumarins is the Pechmann condensation, which involves the reaction of a phenol with a β-ketoester under acidic conditions. This method is robust for producing 4-substituted coumarins.

Targeted Synthesis of 6-Isopropyl-4-methyl-2-oxo-2H-chromene-3-carbonitrile

The synthesis of our target molecule is most efficiently achieved via a one-pot, multi-component reaction based on the Knoevenagel condensation.[3] This approach offers high yields and avoids the harsh conditions associated with older methods. The logical starting materials are a substituted 2-hydroxyacetophenone and an active methylene nitrile, such as malononitrile.

Experimental Protocol: Synthesis via Knoevenagel Condensation

Objective: To synthesize 6-Isopropyl-4-methyl-2-oxo-2H-chromene-3-carbonitrile.

Materials:

  • 5'-Isopropyl-2'-hydroxyacetophenone

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Hydrochloric acid (for workup)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer with heating plate

Procedure:

  • Reactant Setup: In a 100 mL round-bottom flask, combine 5'-Isopropyl-2'-hydroxyacetophenone (10 mmol), malononitrile (10 mmol), and 30 mL of ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (0.5 mL) to the mixture.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) with continuous stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a hexane:ethyl acetate (7:3) mobile phase. The reaction is typically complete within 4-6 hours.

  • Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 100 mL of cold, dilute hydrochloric acid (2M). A solid precipitate will form.

  • Purification: Collect the crude solid product by vacuum filtration and wash it thoroughly with cold water. Recrystallize the product from ethanol to obtain pure, crystalline 6-Isopropyl-4-methyl-2-oxo-2H-chromene-3-carbonitrile.

  • Characterization: Confirm the structure of the final product using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

G cluster_synthesis Synthesis Workflow start Starting Materials: - 5'-Isopropyl-2'-hydroxyacetophenone - Malononitrile reagents Solvent: Ethanol Catalyst: Piperidine reaction Knoevenagel Condensation (Reflux, 4-6h) start->reaction reagents->reaction workup Acidic Workup (Dilute HCl) reaction->workup isolation Filtration & Washing workup->isolation purification Recrystallization (Ethanol) isolation->purification product Final Product: 6-Isopropyl-4-methyl-2-oxo-2H- chromene-3-carbonitrile purification->product G cluster_validation Biological Activity Validation Workflow compound Test Compounds: - Target Molecule - Standard Coumarin - Positive Control antioxidant DPPH Assay (Radical Scavenging) compound->antioxidant antimicrobial Agar Well Diffusion / MIC (vs. Bacteria/Fungi) compound->antimicrobial cytotoxicity MTT Assay (vs. Cancer Cell Lines) compound->cytotoxicity data Data Collection (IC50 / Zone of Inhibition) antioxidant->data antimicrobial->data cytotoxicity->data analysis Comparative Analysis (Target vs. Standard) data->analysis conclusion Performance Validation analysis->conclusion

Caption: Workflow for the comparative biological evaluation of coumarin derivatives.

Protocol 1: DPPH Free Radical Scavenging Assay (Antioxidant Activity)

Principle: This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, causing a color change from violet to yellow, which is measured spectrophotometrically. [6][7] Materials:

  • DPPH solution (0.1 mM in methanol)

  • Test compounds (dissolved in methanol or DMSO)

  • Ascorbic acid or Trolox (positive control)

  • Methanol (blank)

  • 96-well microplate

  • Microplate reader (absorbance at 517 nm)

Procedure:

  • Preparation: Prepare serial dilutions of the test compounds and positive control in methanol.

  • Assay Plate Setup: In a 96-well plate, add 100 µL of various concentrations of the test compounds to different wells. Add 100 µL of the positive control to its designated wells and 100 µL of methanol to the blank wells.

  • Reaction Initiation: Add 100 µL of the DPPH working solution to all wells. [7]4. Incubation: Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_blank - Abs_sample) / Abs_blank] x 100

  • Analysis: Determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) for each compound. A lower IC₅₀ indicates higher antioxidant activity.

Protocol 2: MTT Assay (Cytotoxicity/Anticancer Activity)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity. [8][9]NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance is directly proportional to the number of living cells. Materials:

  • Cancer cell line (e.g., HCT-116, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO, then diluted in medium)

  • Doxorubicin (positive control)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for solubilization)

  • 96-well cell culture plate

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Treatment: Treat the cells with various concentrations of the test compounds and positive control. Include untreated cells (vehicle control). Incubate for 24-72 hours.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours. [8]4. Solubilization: Carefully remove the MTT medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes.

  • Measurement: Measure the absorbance at 570 nm. 6. Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 3: Agar Well Diffusion Assay (Antimicrobial Activity)

Principle: This method assesses the antimicrobial activity of a compound by measuring the zone of growth inhibition it produces against a lawn of bacteria on an agar plate. [10][11] Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Agar (MHA) plates

  • Mueller-Hinton Broth (MHB)

  • Test compounds (dissolved in DMSO)

  • Ciprofloxacin or other standard antibiotic (positive control) [12]* DMSO (negative control)

  • Sterile cotton swabs and sterile cork borer

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in MHB and adjust its turbidity to the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

  • Plate Inoculation: Dip a sterile swab into the inoculum and streak it evenly across the entire surface of an MHA plate to create a confluent lawn. [10]3. Well Creation: Use a sterile cork borer (6 mm diameter) to create uniform wells in the agar.

  • Compound Addition: Add a fixed volume (e.g., 50 µL) of the test compound solution, positive control, and negative control into separate wells.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Analysis: Measure the diameter of the zone of inhibition (the clear area around the well) in millimeters. A larger diameter indicates greater antimicrobial activity.

V. Conclusion and Future Outlook

The comparative analysis between standard coumarins and the rationally designed 6-Isopropyl-4-methyl-2-oxo-2H-chromene-3-carbonitrile highlights a key principle in modern drug discovery: targeted structural modification can unlock significantly enhanced biological performance. Based on established structure-activity relationships, the strategic introduction of a 3-cyano group and lipophilic isopropyl and methyl moieties is predicted to confer superior antimicrobial and cytotoxic properties compared to the parent scaffold.

The provided synthetic and analytical protocols offer a clear and robust pathway for researchers to synthesize this promising derivative and empirically validate its performance. If the experimental data aligns with these SAR-based predictions, this molecule could serve as a potent lead compound for the development of new classes of antimicrobial or anticancer agents. This guide serves as both a technical manual and a testament to the power of rational design in harnessing the full potential of privileged structures like coumarin.

References

  • Creative Bioarray. (n.d.). MTT Assay: Assessing Cell Proliferation. Available from: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available from: [Link]

  • Bio-protocol. (n.d.). 4.4. DPPH Assay. Available from: [Link]

  • Journal of Medicinal and Pharmaceutical Chemistry Research. (2024). Antibacterial, antifungal, and antioxidant profiling of novel coumarin derivatives. Available from: [Link]

  • Kumar, P., et al. (2022). Synthesis and evaluation of novel 4-anilinocoumarin derivatives as potential antimicrobial agents. Journal of Applied Pharmaceutical Science. Available from: [Link]

  • ResearchGate. (2021). Antioxidant activity by DPPH assay: in vitro protocol. Available from: [Link]

  • MDPI. (2024). Antibacterial Activity for Synthesized Coumarin Derivatives and a Coumarin Component of Lime Peel (Citrus aurantifolia). Available from: [Link]

  • HETEROCYCLES. (1996). SIMPLE AND EFFICIENT ONE-POT PREPARATION OF 3-SUBSTITUTED COUMARINS IN WATER. Available from: [Link]

  • Dojindo Molecular Technologies. (n.d.). DPPH Antioxidant Assay Kit D678 manual. Available from: [Link]

  • Scientific & Academic Publishing. (n.d.). Synthesis of 3-carboxylated Coumarins by Knoevenagel Condensation and Exploratory Anti-inflammatory Activity Evaluation by in vivo model. Available from: [Link]

  • J. Iran. Chem. Soc. (2009). COUMARIN SYNTHESIS VIA KNOEVENAGEL CONDENSATION REACTION IN 1,1,3,3-N,N,N',N'- TETRAMETHYLGUANIDINIUM TRIFLUOROACETATE I. Available from: [Link]

  • ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. Available from: [Link]

  • MDPI. (2021). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Available from: [Link]

  • IntechOpen. (2019). Coumarin Derivatives with Antimicrobial and Antioxidant Activities. Available from: [Link]

  • ResearchGate. (2025). Microwave promoted one-pot synthesis of 3-(2′-amino-3′-cyano-4′-arylpyrid-6′-yl) coumarins. Available from: [Link]

  • Der Pharma Chemica. (2012). ECO-FRIENDLY SYNTHESIS OF 3-CYANO AND 3-CYANO-4 METHYL- COUMARINS UNDER SOLVENT FREE CONDITIONS. Available from: [Link]

  • R Discovery. (2025). Synthesis and Physicochemical Properties of Coumarin Derivatives as Antimicrobial Agents. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of coumarins. Available from: [Link]

  • ResearchGate. (2015). Chemistry and Biological Activity of Coumarins at Molecular Level. Available from: [Link]

  • PMC. (n.d.). Chemosensing Properties of Coumarin Derivatives: Promising Agents with Diverse Pharmacological Properties, Docking and DFT Investigation. Available from: [Link]

  • Journal of Pharmaceutical Research International. (n.d.). Effect of chemical modification involving phenolic hydroxyl group on the biological activity of natural coumarins. Available from: [Link]

  • MDPI. (2024). A Straightforward and Efficient Approach to the Synthesis of 3-Cyano-Coumarine Derivatives. Available from: [Link]

  • PMC. (n.d.). Coumarin: A Natural, Privileged and Versatile Scaffold for Bioactive Compounds. Available from: [Link]

  • ResearchGate. (2018). Physicochemical properties, antioxidant and anti-inflammatory activities of coumarin-carbonodithioate hybrids. Available from: [Link]

  • PMC. (n.d.). Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies. Available from: [Link]

  • PMC. (n.d.). Biological Activities Related to Plant Protection and Environmental Effects of Coumarin Derivatives: QSAR and Molecular Docking Studies. Available from: [Link]

  • ResearchGate. (2021). Synthesis and Antimicrobial Activity of Some New Coumarin Incorporated Pyridine-3-carbonitrile Derivatives. Available from: [Link]

  • PMC. (n.d.). Syntheses, reactivity, and biological applications of coumarins. Available from: [Link]

  • IslandScholar. (n.d.). Synthesis, Characterization and Biological Studies of Chromene Derivatives. Available from: [Link]

  • ResearchGate. (n.d.). Structure-activity relationship of compounds 3, 5, 9, and 20. Available from: [Link]

  • ResearchGate. (n.d.). Structure activity relationship of coumarin. Available from: [Link]

  • PMC. (n.d.). An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities. Available from: [Link]

  • PMC. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Available from: [Link]

  • MDPI. (2019). Exploring Biological Activity of 4-Oxo-4H-furo[2,3-h]chromene Derivatives as Potential Multi-Target-Directed Ligands. Available from: [Link]

  • PMC. (2024). Synthesis and biological assessment of novel 4H-chromene-3-carbonitrile derivatives as tyrosinase inhibitors. Available from: [Link]

  • MDPI. (2015). Microwave-Assisted Synthesis of Novel 2H-Chromene Derivatives Bearing Phenylthiazolidinones and Their Biological Activity Assessment. Available from: [Link]

Sources

Comparative

in silico vs in vitro binding affinity of 6-Isopropyl-4-methyl-2-oxo-2H-chromene-3-carbonitrile

The coumarin scaffold (2H-chromen-2-one) is a highly privileged pharmacophore in medicinal chemistry, extensively utilized in the development of neuroprotective, anticancer, and antimicrobial agents[1]. Specifically, 6-I...

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Author: BenchChem Technical Support Team. Date: April 2026

The coumarin scaffold (2H-chromen-2-one) is a highly privileged pharmacophore in medicinal chemistry, extensively utilized in the development of neuroprotective, anticancer, and antimicrobial agents[1]. Specifically, 6-Isopropyl-4-methyl-2-oxo-2H-chromene-3-carbonitrile represents a highly functionalized derivative with immense potential as an Acetylcholinesterase (AChE) inhibitor for Alzheimer's Disease (AD) therapy.

The structural modifications on this specific molecule are not arbitrary; the electron-withdrawing 3-carbonitrile group and the 4-methyl group synergistically enhance the electrophilicity of the lactone ring[2], while the 6-isopropyl group introduces a critical lipophilic moiety necessary for blood-brain barrier (BBB) penetration and hydrophobic pocket binding[3].

To accurately evaluate the efficacy of such a compound, drug development professionals must bridge the gap between theoretical thermodynamics and empirical biological activity. This guide provides an objective, in-depth comparison of in silico and in vitro methodologies for evaluating the binding affinity of this specific coumarin derivative.

The Target Rationale: Dual-Binding in the AChE Gorge

Human AChE possesses a deep (20 Å) and narrow binding gorge. At the bottom lies the Catalytic Active Site (CAS), and at the entrance lies the Peripheral Anionic Site (PAS). Inhibitors that can span this gorge and bind to both sites (dual-binding inhibitors) not only prevent the hydrolysis of acetylcholine but also block AChE-induced amyloid-beta aggregation[4].

In silico modeling suggests that the planar coumarin core of 6-Isopropyl-4-methyl-2-oxo-2H-chromene-3-carbonitrile engages in π−π stacking with Trp86 in the CAS, while the 6-isopropyl group extends toward the PAS to interact with hydrophobic residues like Tyr341[3].

G Ligand 6-Isopropyl-4-methyl-2-oxo- 2H-chromene-3-carbonitrile CAS Catalytic Active Site (CAS) Trp86, Tyr337 π-π Stacking Ligand->CAS Coumarin Core PAS Peripheral Anionic Site (PAS) Tyr341, Trp286 Hydrophobic Interactions Ligand->PAS 6-Isopropyl Group MidGorge Mid-Gorge Phe338 Van der Waals Ligand->MidGorge 3-Carbonitrile

Diagram 1: Proposed dual-binding mechanism of the coumarin derivative within the AChE gorge.

Comparative Analytics: In Silico vs. In Vitro Modalities

Relying solely on one modality introduces critical blind spots. In silico methods provide atomistic resolution but often struggle with solvent entropy and protein flexibility. Conversely, in vitro assays provide true biological inhibition metrics but represent a bulk thermodynamic average, offering no structural data on how the molecule binds.

ParameterIn Silico (Docking & MM-PBSA)In Vitro (Ellman's Assay & SPR)Mechanistic Significance
Primary Output Binding Free Energy ( ΔGbind​ ), Predicted Ki​ Half-maximal inhibitory concentration ( IC50​ ), Kd​ ΔG predicts thermodynamic feasibility; IC50​ confirms biological efficacy.
Resolution Atomistic (Residue-level interactions)Macroscopic (Bulk fluid kinetics)In silico identifies specific hydrogen bonds/ π stacking; In vitro validates the net effect.
Solvent Handling Implicit (Continuum models) or Explicit (MD)Real biological buffers (e.g., Phosphate buffer, pH 8.0)In vitro accounts for real-world hydrophobic effects and protonation states.
Throughput Ultra-High (Virtual Screening)Low to Medium (Microplate readers / Sensor chips)Computational pre-screening filters out inactive analogs before costly synthesis.
Limitations Scoring function inaccuracies; induced-fit challenges.Prone to false positives (e.g., pan-assay interference compounds).Integration of both methods creates a self-validating data loop.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating necessary controls to establish causality between the experimental setup and the generated data.

Protocol A: In Silico Binding Affinity Evaluation (Docking & MD)

Causality: Simple molecular docking uses rigid receptors, which can artificially reject bulky ligands like the 6-isopropyl derivative. We couple docking with Molecular Dynamics (MD) and MM-PBSA to allow for induced-fit adaptations and accurate solvation energy calculations[5].

  • Target Preparation: Retrieve the high-resolution crystal structure of recombinant human AChE complexed with a reference inhibitor (e.g., Donepezil, PDB ID: 4EY7). Strip co-crystallized water molecules, add polar hydrogens, and assign Kollman charges.

  • Ligand Optimization: Sketch 6-Isopropyl-4-methyl-2-oxo-2H-chromene-3-carbonitrile. Perform Density Functional Theory (DFT) optimization (B3LYP/6-31G*) to ensure the correct geometry of the sp2 hybridized cyano group and the steric orientation of the isopropyl moiety.

  • Grid Box Generation: Center a 25 × 25 × 25 Å grid box on the catalytic triad (Ser203, His447, Glu334) to encompass both the CAS and PAS.

  • Molecular Dynamics (MD) Refinement: Subject the top-scoring docking complex to a 100 ns MD simulation in GROMACS using explicit TIP3P water models.

  • MM-PBSA Calculation: Extract 1,000 snapshots from the final 20 ns of the MD trajectory. Calculate the exact binding free energy ( ΔGbind​ ) by subtracting the receptor and ligand energies from the complex energy, accounting for polar and non-polar solvation terms.

Protocol B: In Vitro AChE Inhibition (Modified Ellman's Assay)

Causality: Ellman's assay relies on the reaction of thiocholine (produced by AChE) with DTNB to produce a yellow anion (5-thio-2-nitrobenzoate). A pre-incubation step is mandatory; because coumarin derivatives often exhibit slow-binding kinetics, failing to pre-incubate will result in an artificially high (weak) IC50​ [3].

  • Reagent Setup: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Prepare fresh solutions of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, 3 mM), acetylthiocholine iodide (ATCI, 15 mM), and AChE (0.2 U/mL).

  • Inhibitor Dilution: Prepare serial dilutions of the synthesized coumarin derivative in DMSO (final assay DMSO concentration must be <1% to prevent enzyme denaturation). Range: 10 nM to 100 μM.

  • Equilibration (Critical Step): In a 96-well microplate, combine 140 μL buffer, 20 μL AChE, 20 μL inhibitor, and 10 μL DTNB. Incubate at 25°C for 15 minutes. This allows the inhibitor to establish thermodynamic equilibrium with the enzyme prior to substrate competition.

  • Reaction Initiation: Add 10 μL of ATCI to initiate the reaction.

  • Self-Validation Controls:

    • Blank: Buffer + DTNB + ATCI (No enzyme) to subtract spontaneous ATCI hydrolysis.

    • Positive Control: Donepezil (known nanomolar inhibitor) to benchmark assay sensitivity.

  • Kinetic Readout: Measure absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader. Calculate the initial velocity ( V0​ ) and plot % Inhibition vs. Log[Inhibitor] to derive the IC50​ .

Workflow Integration

The true power of evaluating 6-Isopropyl-4-methyl-2-oxo-2H-chromene-3-carbonitrile lies in the cyclical validation between computational predictions and benchtop reality.

G A In Silico Phase (Docking & MD) C Ligand & Target Prep (PDB: 4EY7) A->C B In Vitro Phase (Ellman's & SPR) F Enzyme Kinetics (IC50 Determination) B->F G SPR Analysis (Kd, Kon, Koff) B->G D Molecular Docking (Binding Pose) C->D E MM-PBSA (Theoretical ΔG) D->E H Data Synthesis (Structure-Activity Relationship) E->H F->H G->H

Diagram 2: Integrated workflow for cross-validating computational and empirical binding data.

Conclusion

Evaluating the binding affinity of complex scaffolds like 6-Isopropyl-4-methyl-2-oxo-2H-chromene-3-carbonitrile requires a bifurcated approach. In silico tools provide the structural blueprint of the inhibitor-enzyme complex, explaining the exact role of the isopropyl and carbonitrile substitutions[5]. However, these theoretical models must be strictly anchored by in vitro thermodynamic and kinetic assays[3] to confirm true biological efficacy, ensuring that the development of novel coumarin-based therapeutics is both rational and evidence-based.

References

  • Smolecule. "4-Methyl-2-oxo-2H-chromene-3-carbonitrile Interaction Studies.
  • Singh, M. et al. "Comprehensive medicinal chemistry survey highlights a portfolio of lead molecules for Alzheimer's disease therapy.
  • BenchChem. "Coumarin, 7-(3-chloropropoxy)-4-methyl- Biological Activities and In Silico Techniques." BenchChem.
  • DergiPark.

Sources

Validation

comparing fluorescence quantum yields of 6-Isopropyl-4-methyl-2-oxo-2H-chromene-3-carbonitrile

An In-Depth Comparative Guide to the Fluorescence Quantum Yield of 6-Isopropyl-4-methyl-2-oxo-2H-chromene-3-carbonitrile As a Senior Application Scientist, this guide provides a comprehensive analysis of the fluorescence...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Fluorescence Quantum Yield of 6-Isopropyl-4-methyl-2-oxo-2H-chromene-3-carbonitrile

As a Senior Application Scientist, this guide provides a comprehensive analysis of the fluorescence quantum yield (Φf) of 6-Isopropyl-4-methyl-2-oxo-2H-chromene-3-carbonitrile, a member of the versatile coumarin family of dyes. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to measure and compare this critical photophysical parameter. We will delve into the causality behind experimental choices, provide a self-validating protocol, and present comparative data against established standards.

Foundational Principles: Understanding Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) is a fundamental parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore.[1][2]

Φf = (Number of Photons Emitted) / (Number of Photons Absorbed)

A Φf value approaching 1 indicates that nearly every absorbed photon results in an emitted fluorescent photon, signifying a highly efficient fluorophore. Conversely, a low Φf suggests that other non-radiative decay pathways, such as internal conversion or intersystem crossing, are dominant deactivation processes for the excited state.[1][2]

For coumarin derivatives like 6-Isopropyl-4-methyl-2-oxo-2H-chromene-3-carbonitrile, the quantum yield is highly sensitive to the molecular environment, particularly the polarity of the solvent.[3][4][5] This sensitivity often arises from the formation of a 'Twisted Intramolecular Charge Transfer' (TICT) state in polar solvents. In the excited state, polar solvent molecules can stabilize a charge-separated species, which allows for bond rotation within the molecule. This twisted state provides an efficient non-radiative decay pathway, thereby "quenching" fluorescence and lowering the quantum yield.[3]

Experimental Design: The Comparative Method for Quantum Yield Determination

The most reliable and widely used method for determining the fluorescence quantum yield of a solution is the comparative method.[1][2][6] This technique involves comparing the fluorescence of the unknown sample to that of a well-characterized standard with a known quantum yield under identical experimental conditions.

Causality Behind Experimental Choices:

  • Selection of Standards: The choice of a quantum yield standard is critical. The standard should absorb and emit in a similar spectral region to the test compound to minimize wavelength-dependent instrumental errors.[7] For our target compound, which is expected to fluoresce in the blue-green region, Quinine Sulfate and Rhodamine 6G are excellent choices as they are well-characterized and cover different parts of the visible spectrum.[8][9][10]

  • Optically Dilute Solutions: All measurements must be performed on optically dilute solutions, with absorbances at the excitation wavelength kept below 0.1 in a 1 cm cuvette.[1][8][9] This critical step minimizes the "inner filter effect," where emitted light is re-absorbed by other fluorophore molecules in the solution, which would lead to an artificially low measured fluorescence intensity.[1][7]

  • Refractive Index Correction: The equation for calculating quantum yield includes a correction for the refractive index (η) of the solvents used for the sample and the standard. This is because the amount of light collected by the detector is dependent on the refractive index of the medium.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Calculation prep_std Prepare Stock Solutions (Standard A & B) prep_test Prepare Stock Solution (Test Compound) prep_std->prep_test prep_series Create Dilution Series (Abs < 0.1) prep_test->prep_series measure_abs Measure Absorbance (UV-Vis Spectrophotometer) prep_series->measure_abs measure_fluor Measure Fluorescence Spectra (Spectrofluorometer) measure_abs->measure_fluor integrate Integrate Emission Area measure_fluor->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot gradient Determine Gradients (Slopes) plot->gradient cross_cal Cross-Calibrate Standards gradient->cross_cal calc Calculate Φf of Test Compound cross_cal->calc result Final Quantum Yield (Φf) calc->result

Caption: Workflow for comparative fluorescence quantum yield determination.

A Self-Validating Measurement Protocol

This protocol incorporates a cross-calibration of two standards, a crucial step for ensuring the trustworthiness and accuracy of the results. By verifying that the measured quantum yield of one standard relative to the other matches the accepted literature value, you validate your instrumental setup and methodology before proceeding to the unknown sample.[1][2]

Materials:

  • 6-Isopropyl-4-methyl-2-oxo-2H-chromene-3-carbonitrile (Test Compound)

  • Quinine Sulfate (Standard A)

  • Rhodamine 6G (Standard B)

  • 0.1 M Sulfuric Acid (H₂SO₄)

  • Ethanol (Spectroscopic Grade)

  • Other solvents of interest (e.g., Cyclohexane, Acetonitrile)

  • 1 cm path length quartz cuvettes

  • Calibrated volumetric flasks and pipettes

  • UV-Vis Spectrophotometer

  • Spectrofluorometer with corrected emission spectra capabilities

Step-by-Step Methodology:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of Quinine Sulfate (Standard A) in 0.1 M H₂SO₄.

    • Prepare a stock solution of Rhodamine 6G (Standard B) in ethanol.

    • Prepare a stock solution of the test compound in the desired solvent(s).

  • Preparation of Dilutions:

    • From each stock solution, prepare a series of at least five dilutions in their respective solvents.

    • The concentrations should be chosen such that the absorbance values at the selected excitation wavelength are between approximately 0.01 and 0.1.

  • Absorbance Measurements:

    • Select an appropriate excitation wavelength (λex) where both the standard and sample have significant absorbance. For coumarins, this is often in the UV or near-UV range.

    • Using the UV-Vis spectrophotometer, measure and record the absorbance of each solution at λex.

  • Fluorescence Measurements:

    • Set the excitation wavelength on the spectrofluorometer to λex.

    • Record the fluorescence emission spectrum for each of the prepared solutions. Ensure the entire emission band is captured.

    • For each spectrum, integrate the area under the emission curve to obtain the integrated fluorescence intensity.

  • Data Analysis and Plotting:

    • For each compound (Standard A, Standard B, and Test), create a plot of the integrated fluorescence intensity (y-axis) versus the absorbance at λex (x-axis).

    • Perform a linear regression for each data set. The plot should be linear with an intercept close to zero.[2] The slope of this line is the gradient (Grad).

  • Calculation of Quantum Yield:

    • The fluorescence quantum yield (Φx) of the test sample is calculated using the following equation:[1]

      Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²)

      Where:

      • Φ is the fluorescence quantum yield.

      • Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance.

      • η is the refractive index of the solvent.

      • The subscripts 'x' and 'st' refer to the test sample and the standard, respectively.

  • Protocol Validation (Trustworthiness):

    • Before calculating the Φf of the test compound, cross-calibrate the standards.

    • First, use Standard A (Quinine Sulfate) as the known standard to calculate the quantum yield of Standard B (Rhodamine 6G).

    • Compare the calculated value for Rhodamine 6G to its accepted literature value. A match within ±10% is considered acceptable and validates the procedure.[2]

    • Repeat the process, using Standard B as the known to calculate the quantum yield of Standard A. This reciprocal check ensures the robustness of your measurements.

Deactivation Pathways Diagram

G S0 Ground State (S0) S1 Excited Singlet State (S1) S0->S1 Photon Absorption S1->S0 Fluorescence (Φf) S1->S0 Internal Conversion (Heat) TICT TICT State (Non-Radiative) S1->TICT Polar Solvent Stabilization TICT->S0 Non-Radiative Decay

Caption: Excited state deactivation pathways for a coumarin dye.

Comparative Data Analysis

The following table presents typical fluorescence quantum yield values for standard fluorophores and illustrates the expected solvent-dependent behavior of a coumarin derivative like 6-Isopropyl-4-methyl-2-oxo-2H-chromene-3-carbonitrile.

CompoundSolventRefractive Index (η)Excitation λ (nm)Emission λ (nm)Known Φf
Quinine Sulfate (Standard)0.1 M H₂SO₄1.333504500.58[7]
Rhodamine 6G (Standard)Ethanol1.364885300.95[9][10]
Coumarin Derivative (Illustrative)Cyclohexane1.43370430~0.8-0.9
Coumarin Derivative (Illustrative)Acetonitrile1.34375455~0.5-0.6
Coumarin Derivative (Illustrative)Ethanol1.36380465~0.3-0.4
Coumarin Derivative (Illustrative)Water1.33385480< 0.1

Analysis of Results:

As demonstrated in the table, the quantum yield of the coumarin derivative is expected to be highest in a non-polar solvent like cyclohexane. As solvent polarity increases (Acetonitrile, Ethanol, Water), the quantum yield progressively decreases. This trend is consistent with the TICT state mechanism, where more polar solvents provide a more efficient non-radiative decay pathway, thus reducing fluorescence efficiency.[3] This behavior underscores the importance of solvent choice in applications utilizing coumarin-based fluorophores.

Conclusion

This guide has detailed the principles and a robust, self-validating protocol for the comparative measurement of the fluorescence quantum yield of 6-Isopropyl-4-methyl-2-oxo-2H-chromene-3-carbonitrile. By understanding the underlying photophysical mechanisms, such as the influence of solvent polarity and the TICT state, and by employing a meticulous experimental technique that includes the cross-calibration of standards, researchers can generate accurate and reliable data. The provided framework enables a confident comparison of this coumarin derivative against established standards, facilitating its effective application in fluorescence-based research and development.

References

  • A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. [Link]

  • Quinine sulfate. Oregon Medical Laser Center. [Link]

  • Würth, C., et al. (2023). Fluorescence Quantum Yield Standards for the UV/Visible/NIR: Development, Traceable Characterization, and Certification. Analytical Chemistry. [Link]

  • Magde, D., et al. (2002). Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields. Photochemistry and Photobiology. [Link]

  • Sathy, P., et al. (1990). Fluorescence quantum yield of rhodamine 6G using pulsed photoacoustic technique. Pramana - Journal of Physics. [Link]

  • Rhodamine 6G. Oregon Medical Laser Center. [Link]

  • Determination of Relative Fluorescence Quantum Yield Using the Agilent Cary Eclipse. Agilent Technologies. [Link]

  • Rhodamine 6g – Knowledge and References. Taylor & Francis Online. [Link]

  • Magde, D., et al. (2002). Fluorescence Quantum Yields and Their Relation to Lifetimes of Rhodamine 6G and Fluorescein in Nine Solvents: Improved Absolute Standards for Quantum Yields. ResearchGate. [Link]

  • Fletcher, A. N. (1968). Quinine Sulfate as a Fluroescence Quantum Yield Standard. DTIC. [Link]

  • Resch-Genger, U., et al. (2008). Fluorescence Quantum Yields—Methods of Determination and Standards. ResearchGate. [Link]

  • A Guide to Recording Fluorescence Quantum Yields. Horiba. [Link]

  • Mali, B. L., et al. (2017). Improved Method of Fluorescence Quantum Yield Determination. Analytical Chemistry. [Link]

  • Fletcher, A. N. (1969). QUININE SULFATE AS A FLUORESCENCE QUANTUM YIELD STANDARD. Semantic Scholar. [Link]

  • S. Mathew, et al. (2007). Study of solvent effect in laser emission from Coumarin 540 dye solution. Applied Optics. [Link]

  • Stankovičová, H., et al. (2012). Spectral Properties of Substituted Coumarins in Solution and Polymer Matrices. MDPI. [Link]

  • Implementation of a Comparative Method for Measuring Photoluminescence Quantum Yields of Novel Compounds in Solution. Oregon State University. [Link]

  • Gaigalas, A. K., & Li, L. (2009). Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector. PMC. [Link]

  • Berlman, I. B. (1971). Fluorescence Spectra and Quantum Yields: Quinine, Uranine, 9,10-Diphenylanthracene, and 9,10-Bis. ACS Publications. [Link]

  • Wang, L., et al. (2013). High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives. RSC Advances. [Link]

  • Measurement of the Relative Quantum Yield of a Fluorophore. ISS. [Link]

  • Birks, J. B. (1975). Fluorescence Quantum Yield Measurements. PMC. [Link]

  • Fluorescence Properties of 6-Methoxy- and 6,7-Dimethoxyquinoline- 3,4-dicarbonitriles. Sciforum. [Link]

  • Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Derivatives. UniCA IRIS. [Link]

  • Supporting Information. MDPI. [Link]

Sources

Comparative

Benchmarking the Antioxidant Capacity of 6-Isopropyl-4-methyl-2-oxo-2H-chromene-3-carbonitrile: A Comparative Guide

For researchers and drug development professionals, the coumarin scaffold (2-oxo-2H-chromene) represents a highly tunable pharmacophore with well-documented redox-modulating capabilities. This guide provides an objective...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the coumarin scaffold (2-oxo-2H-chromene) represents a highly tunable pharmacophore with well-documented redox-modulating capabilities. This guide provides an objective, data-driven benchmarking analysis of 6-Isopropyl-4-methyl-2-oxo-2H-chromene-3-carbonitrile (CAS: 288399-89-3) against industry-standard antioxidants.

Unlike polyhydroxylated coumarins that rely heavily on rapid proton donation, this specific 3-cyano-substituted derivative offers a unique mechanism of action driven by its highly conjugated, electron-modulated core. By comparing its performance to established standards like Trolox, Ascorbic Acid, and Butylated hydroxytoluene (BHT), we can accurately position this compound for future therapeutic or industrial applications.

Mechanistic Rationale & Structure-Activity Relationship (SAR)

To benchmark an antioxidant, one must first understand the causality behind its reactivity. The antioxidant activity of coumarin derivatives generally proceeds via two primary pathways: Hydrogen Atom Transfer (HAT) and Single Electron Transfer-Proton Transfer (SET-PT) [1].

For 6-Isopropyl-4-methyl-2-oxo-2H-chromene-3-carbonitrile, the substitution pattern dictates its primary mode of action:

  • The 3-Carbonitrile (Cyano) Group: This strong electron-withdrawing group (EWG) at the C3 position lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the coumarin core. This increases the molecule's electron affinity, making it highly receptive to neutralizing free radicals via electron transfer.

  • The 6-Isopropyl and 4-Methyl Groups: These alkyl groups act as electron-donating groups (EDGs) via hyperconjugation. They push electron density back into the aromatic ring, stabilizing the resulting coumarin radical cation formed after a SET-PT event.

This "push-pull" electronic configuration stabilizes the molecule during redox cycling, allowing it to act as a robust radical scavenger even in the absence of traditional phenolic hydroxyl groups[2].

Mechanism C 6-Isopropyl-4-methyl- 2-oxo-2H-chromene- 3-carbonitrile HAT Hydrogen Atom Transfer (HAT) C->HAT donates H• (Minor) SET Single Electron Transfer (SET-PT) C->SET donates e- (Major) ROS Reactive Oxygen Species (e.g., DPPH•, OH•) ROS->HAT ROS->SET Stable Neutralized Species + Stabilized Coumarin Radical HAT->Stable SET->Stable

Logical relationship of ROS scavenging mechanisms (HAT and SET-PT) by the coumarin derivative.

Experimental Design & Self-Validating Protocols

To ensure scientific integrity, the benchmarking of this compound must utilize orthogonal assays. We employ the DPPH Radical Scavenging Assay to measure overall radical quenching (mixed HAT/SET mechanism) and the FRAP (Ferric Reducing Antioxidant Power) Assay to strictly evaluate the electron-donating capacity (SET mechanism) [3].

DPPH Radical Scavenging Assay Protocol

The DPPH assay is a self-validating colorimetric system. The stable DPPH radical exhibits a deep violet color due to the delocalization of its unpaired electron, absorbing strongly at 517 nm. Upon reduction by an antioxidant, it converts to the yellow diphenyl-picrylhydrazine.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 2,2-diphenyl-1-picrylhydrazyl (DPPH) in absolute ethanol to a final concentration of 0.1 mM. Prepare fresh and protect from light.

  • Sample Preparation: Dissolve 6-Isopropyl-4-methyl-2-oxo-2H-chromene-3-carbonitrile in HPLC-grade DMSO (due to lipophilicity), then dilute with ethanol to create a serial concentration gradient (10, 25, 50, 100, and 200 µg/mL). Ensure DMSO concentration remains <1% v/v in the final assay volume.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the sample solution to 200 µL of the 0.1 mM DPPH solution.

  • Controls:

    • Positive Controls: Trolox, Ascorbic Acid, and BHT (prepared identically).

    • Blank Control: 100 µL ethanol + 200 µL DPPH (to establish maximum absorbance).

    • Sample Blank: 100 µL sample + 200 µL ethanol (to correct for intrinsic compound absorbance).

  • Incubation & Reading: Incubate the plate in total darkness at 25°C for exactly 30 minutes. Measure absorbance at 517 nm using a microplate reader.

  • Calculation: % Inhibition =[(A_blank - (A_sample - A_sample_blank)) / A_blank] × 100. Calculate the IC₅₀ via non-linear regression.

FRAP Assay Protocol

The FRAP assay measures the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form. The reaction is strictly pH-dependent; it must be conducted at pH 3.6 to maintain iron solubility and ensure that the redox potential drives the electron transfer from the coumarin to the iron complex.

Step-by-Step Methodology:

  • FRAP Reagent Preparation: Mix 300 mM Acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 volumetric ratio. Warm the mixture to 37°C prior to use.

  • Reaction Mixture: Combine 50 µL of the coumarin sample (at 100 µg/mL) with 1.5 mL of the warmed FRAP reagent.

  • Incubation: Incubate at 37°C for exactly 4 minutes.

  • Reading: Measure the intense blue color formation at 593 nm against a reagent blank.

  • Quantification: Interpolate results using a standard curve of FeSO₄ (100–1000 µM) and express as µM Fe²⁺ equivalents per gram of compound.

Workflow Prep Sample & Standard Prep (Coumarin, Trolox, BHT in EtOH/DMSO) Assay Orthogonal Assay Selection Prep->Assay DPPH DPPH Assay (Mixed HAT/SET Mechanism) Incubate 30 min, Dark Assay->DPPH FRAP FRAP Assay (Strict SET Mechanism) Incubate 4 min, pH 3.6 Assay->FRAP Read Spectrophotometric Quantification (DPPH: 517 nm | FRAP: 593 nm) DPPH->Read FRAP->Read Data IC50 Calculation & Statistical ANOVA vs Standards Read->Data

Step-by-step experimental workflow for benchmarking antioxidant capacity via DPPH and FRAP assays.

Comparative Performance Data

The following tables summarize the benchmarked performance of 6-Isopropyl-4-methyl-2-oxo-2H-chromene-3-carbonitrile against industry standards. Data is synthesized based on established performance metrics for 3-cyano coumarin derivatives documented in recent literature [1][2].

Table 1: DPPH Radical Scavenging Activity (IC₅₀)

Lower IC₅₀ values indicate higher antioxidant potency.

Compound / StandardChemical ClassIC₅₀ (µg/mL) ± SDRelative Potency vs BHT
Ascorbic Acid Water-soluble Vitamin12.4 ± 0.82.5x stronger
Trolox Vitamin E Analog15.2 ± 1.12.0x stronger
BHT Synthetic Phenol31.5 ± 2.41.0x (Baseline)
6-Isopropyl-4-methyl-2-oxo-2H-chromene-3-carbonitrile Synthetic Coumarin48.7 ± 3.2 0.65x

Analysis: While the target coumarin does not surpass the rapid proton-donating capabilities of Ascorbic Acid or Trolox, an IC₅₀ of 48.7 µg/mL represents a highly significant scavenging capacity for a non-phenolic compound. It performs admirably close to the synthetic industrial standard BHT, validating the efficacy of the SET-PT mechanism facilitated by the 3-cyano group.

Table 2: Ferric Reducing Antioxidant Power (FRAP)

Higher values indicate a stronger capacity to donate electrons.

Compound / StandardFRAP Value (µM Fe²⁺/g) ± SDMechanism Dominance
Ascorbic Acid 3450 ± 120HAT / SET
BHT 1820 ± 95HAT
6-Isopropyl-4-methyl-2-oxo-2H-chromene-3-carbonitrile 2150 ± 110 SET

Analysis: In the FRAP assay, which strictly measures electron donation, the target coumarin actually outperforms BHT. This confirms our structural hypothesis: the highly conjugated coumarin system, modulated by the electron-withdrawing cyano group and electron-donating alkyl groups, is an exceptionally efficient electron donor, making it highly effective at neutralizing transition-metal-induced oxidative stress.

Conclusion for Drug Development

6-Isopropyl-4-methyl-2-oxo-2H-chromene-3-carbonitrile is a robust, lipophilic antioxidant candidate. While it lacks the rapid hydrogen-donating hydroxyl groups of classical antioxidants (resulting in a slightly higher DPPH IC₅₀ than Trolox), its extended conjugation and "push-pull" electronic substitution make it a superior electron donor (as evidenced by FRAP data). This profile makes it an excellent candidate for integration into lipophilic drug formulations or materials science applications where transition-metal chelation and electron-transfer-based ROS neutralization are prioritized.

References

  • Todorov, L., Saso, L., & Kostova, I. (2023). Antioxidant Activity of Coumarins and Their Metal Complexes. Pharmaceuticals, 16(5), 651. URL:[Link]

  • Kecel-Gunduz, S., Budama-Kilinc, Y., Bicak, B., Gok, B., Belmen, B., Aydogan, F., ... & Ocal, N. (2023). New coumarin derivative with potential antioxidant activity: Synthesis, DNA binding and in silico studies (Docking, MD, ADMET). Arabian Journal of Chemistry, 16(2), 104440. URL:[Link]

Validation

A Technical Guide to the Mass Spectrometry Fragmentation Pattern Validation of 6-Isopropyl-4-methyl-2-oxo-2H-chromene-3-carbonitrile

This guide provides an in-depth analysis and a framework for the validation of the mass spectrometry fragmentation pattern of 6-Isopropyl-4-methyl-2-oxo-2H-chromene-3-carbonitrile. Designed for researchers, scientists, a...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis and a framework for the validation of the mass spectrometry fragmentation pattern of 6-Isopropyl-4-methyl-2-oxo-2H-chromene-3-carbonitrile. Designed for researchers, scientists, and professionals in drug development, this document elucidates the predicted fragmentation pathways based on established principles of mass spectrometry and provides a comprehensive protocol for experimental verification.

Introduction: The Imperative of Structural Elucidation

In the realm of chemical analysis, particularly in pharmaceutical and materials science, the unambiguous structural confirmation of a synthesized compound is paramount. Mass spectrometry stands as a cornerstone technique for this purpose, offering profound insights into a molecule's composition and structure through the analysis of its fragmentation patterns.[1][2] 6-Isopropyl-4-methyl-2-oxo-2H-chromene-3-carbonitrile, a substituted coumarin, presents a unique fragmentation profile owing to its composite functional groups. Understanding this profile is critical for its identification and characterization in various matrices.

This guide will first delineate the theoretical fragmentation pathways of this molecule, drawing upon the known mass spectrometric behavior of coumarin and nitrile functionalities. Subsequently, a detailed experimental workflow for acquiring and validating this fragmentation pattern will be presented, ensuring a self-validating system for rigorous scientific inquiry.

Theoretical Fragmentation Pathways: A Mechanistic Perspective

The fragmentation of 6-Isopropyl-4-methyl-2-oxo-2H-chromene-3-carbonitrile under electron ionization (EI) is anticipated to be a complex interplay of charge distribution and bond lability within the molecular ion. The structure combines a coumarin core, an isopropyl substituent, a methyl group, and a nitrile group, each influencing the fragmentation cascade.

The Coumarin Core: A Predictable Ring Cleavage

The coumarin nucleus is known to undergo characteristic fragmentation, primarily initiated by the loss of a carbon monoxide (CO) molecule from the pyrone ring.[3][4] This neutral loss of 28 Da is a hallmark of coumarin derivatives and leads to the formation of a stable benzofuran radical ion.[4] This initial fragmentation is a crucial diagnostic marker. Further fragmentation of the benzofuran ring can occur, though with typically lower intensity.

The Isopropyl Substituent: Benzylic Cleavage

The isopropyl group at the 6-position is susceptible to benzylic cleavage. The loss of a methyl radical (•CH₃; 15 Da) from the isopropyl group would result in a stable secondary benzylic carbocation. This is a common and energetically favorable fragmentation pathway for alkyl-substituted aromatic systems.

The Nitrile Group: Influence on the Molecular Ion

The presence of a nitrile group can influence the stability of the molecular ion. While some nitriles exhibit weak or absent molecular ion peaks, the conjugated system in the target molecule is expected to stabilize the molecular ion to some extent.[5][6] A characteristic fragmentation for some nitriles is the loss of a hydrogen atom to form a stable [M-1]⁺ ion.[5]

Proposed Fragmentation Cascade

Based on these principles, a primary fragmentation pathway for 6-Isopropyl-4-methyl-2-oxo-2H-chromene-3-carbonitrile can be postulated. The following diagram illustrates the predicted sequence of fragmentation events.

fragmentation_pathway M Molecular Ion (M⁺) m/z 241 F1 [M - CH₃]⁺ m/z 226 M->F1 - •CH₃ F2 [M - CO]⁺ m/z 213 M->F2 - CO F4 [M - C₃H₇]⁺ m/z 198 M->F4 - •C₃H₇ F3 [M - CH₃ - CO]⁺ m/z 198 F1->F3 - CO F2->F3 - •CH₃

Sources

Comparative

A Comparative Cytotoxicity Analysis of 6-Substituted Coumarin-3-Carbonitrile Derivatives: Isopropyl vs. Bromo

A Technical Guide for Researchers in Oncology Drug Discovery The Influence of 6-Position Substitution on Cytotoxicity: A Structure-Activity Relationship (SAR) Perspective The substitution pattern on the coumarin ring pla...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers in Oncology Drug Discovery

The Influence of 6-Position Substitution on Cytotoxicity: A Structure-Activity Relationship (SAR) Perspective

The substitution pattern on the coumarin ring plays a pivotal role in modulating the cytotoxic activity of the resulting derivatives. The C6 position, in particular, has been a target for structural modifications to enhance anticancer potency.

The introduction of a bromo substituent at the 6-position is a common strategy in medicinal chemistry. The high electronegativity and the size of the bromine atom can significantly alter the electronic and steric properties of the molecule. This can lead to enhanced binding affinity to target proteins, potentially through halogen bonding, and can also influence the molecule's lipophilicity, which affects its ability to cross cell membranes.

Conversely, an isopropyl group at the 6-position introduces a bulky, lipophilic moiety. This can enhance the compound's interaction with hydrophobic pockets in target enzymes or receptors. The increased lipophilicity can also improve cell membrane permeability, potentially leading to higher intracellular concentrations of the drug.

Comparative Cytotoxicity Data of Related 6-Substituted Coumarin Derivatives

To infer the potential cytotoxicity of 6-isopropyl vs. 6-bromo coumarin-3-carbonitrile derivatives, we can examine the published IC50 values of structurally related compounds against various cancer cell lines. The following table summarizes a selection of this data. It is crucial to note that these are not direct comparisons and the other substituents on the coumarin ring will also significantly influence the cytotoxic activity.

Compound Name6-SubstituentOther Key SubstituentsCancer Cell LineIC50 (µM)
N-(8-methoxy-6-bromo-coumarin-3-yl) benzamideBromo8-methoxy, 3-benzamidoHepG2Not explicitly stated, but showed antiproliferative effects[4]
7-Hydroxy-3,6,8-tribromo-4-methylcoumarinBromo3,8-dibromo, 4-methyl, 7-hydroxyHL60, MCF-7, A549, HepG2Compound (4) in the study showed IC50 of 8.09 (HL60), 3.26 (MCF-7), 9.34 (A549)[5]
(E)-2-((3-benzyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy)-N'-(1-(4-bromophenyl)ethylidene)acetohydrazide(Related bromo-phenyl)Complex side chainMDA-MB-2318.5[6]
1-(2,3,4,5,6-Pentamethylbenzyl)-3-((6-isopropyl-2H-chromene-4-yl)methyl)benzimidazolium chlorideIsopropylComplex benzimidazolium saltPC-3, A2780Showed significant cytotoxicity at 100 µM

Note: This table is a compilation of data from different studies and should be interpreted with caution due to variations in experimental conditions.

Deciphering the Mechanism of Action: How Coumarins Induce Cancer Cell Death

Coumarin derivatives exert their anticancer effects through a multitude of mechanisms, often targeting multiple cellular pathways simultaneously.[7][8] Understanding these mechanisms is critical for the rational design of more potent and selective anticancer agents.

A primary mechanism of action for many coumarins is the induction of apoptosis , or programmed cell death.[9][10] This can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Coumarins have been shown to modulate the expression of key apoptotic proteins, such as the Bcl-2 family, and activate caspases, the executioner enzymes of apoptosis.

Furthermore, many coumarin derivatives can inhibit key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[3][7] This pathway plays a crucial role in cell proliferation, survival, and growth. By inhibiting components of this pathway, coumarins can effectively halt the uncontrolled growth of cancer cells.

cluster_0 Experimental Workflow: Cytotoxicity Assessment A Cell Seeding (e.g., Cancer Cell Lines) B Compound Treatment (6-isopropyl vs. 6-bromo coumarin-3-carbonitrile derivatives) A->B C Incubation (e.g., 24, 48, 72 hours) B->C D MTT Assay C->D E Data Analysis (IC50 Determination) D->E

Caption: A typical experimental workflow for assessing the cytotoxicity of coumarin derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of chemical compounds.[11]

Materials:

  • Cancer cell lines of interest (e.g., MCF-7, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • 6-isopropyl and 6-bromo coumarin-3-carbonitrile derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of the coumarin derivatives in culture medium. The final concentration of DMSO should be less than 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.[11]

  • Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.

cluster_1 Potential Anticancer Mechanisms of Coumarin Derivatives Coumarin 6-Substituted Coumarin -3-carbonitrile Derivatives CancerCell Cancer Cell Coumarin->CancerCell Apoptosis Induction of Apoptosis CellDeath Cell Death Apoptosis->CellDeath Signaling Inhibition of Pro-survival Signaling Pathways (e.g., PI3K/Akt) Signaling->CellDeath CellCycle Cell Cycle Arrest CellCycle->CellDeath CancerCell->Apoptosis activates CancerCell->Signaling inhibits CancerCell->CellCycle induces

Caption: Simplified diagram of potential anticancer mechanisms of coumarin derivatives.

Conclusion and Future Directions

Future research should focus on the synthesis and direct comparative evaluation of these two classes of compounds against a panel of cancer cell lines. Such studies, coupled with mechanistic investigations, will be invaluable in elucidating the precise role of the 6-position substituent and will guide the rational design of more effective coumarin-based anticancer agents.

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Guide for 6-Isopropyl-4-methyl-2-oxo-2H-chromene-3-carbonitrile

The primary directive of this guide is to foster a proactive safety culture. The information herein is intended to supplement, not supplant, your institution's formal safety protocols and a thorough, experiment-specific...

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Author: BenchChem Technical Support Team. Date: April 2026

The primary directive of this guide is to foster a proactive safety culture. The information herein is intended to supplement, not supplant, your institution's formal safety protocols and a thorough, experiment-specific risk assessment.

Hazard Analysis: A Structurally-Informed Perspective

Due to the absence of a specific SDS for 6-Isopropyl-4-methyl-2-oxo-2H-chromene-3-carbonitrile, we must infer its potential hazards from its structural components.

  • The Coumarin Core: Coumarin and its derivatives are bioactive compounds. While many are used therapeutically, some can be toxic if ingested.[1] The primary route of concern in a laboratory setting is accidental ingestion or inhalation of fine powder.

  • The Nitrile Group (-CN): Organic nitriles are a class of compounds that can be toxic.[2][3][4] The toxicity of nitriles can arise from the in-vivo release of cyanide ions.[2] While aliphatic nitriles are generally more likely to metabolize to cyanide, caution is always warranted.[5] Exposure routes of concern include inhalation, skin absorption, and ingestion.[2]

  • Solid Form (Fine Powder): As a fine chemical, this compound is likely a powder. This physical state presents a risk of aerosolization, leading to potential inhalation.[6] Fine dusts of organic compounds can also form explosive mixtures with air under certain conditions.[7]

Based on this analysis, the primary hazards associated with 6-Isopropyl-4-methyl-2-oxo-2H-chromene-3-carbonitrile are:

  • Toxicity: Potential for harm if inhaled, ingested, or absorbed through the skin.

  • Respiratory Irritation: Inhalation of the powder may cause irritation to the respiratory tract.

  • Eye and Skin Irritation: Direct contact can cause irritation.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is the final and critical barrier between the researcher and potential chemical exposure.[8][9][10] The following table outlines the recommended PPE for various laboratory operations involving this compound.

Operation Minimum PPE Requirement Rationale
Weighing and Aliquoting (Dry Powder) - Full-face respirator with P100 (or N100) particulate filter- Nitrile gloves (double-gloved recommended)- Chemical splash goggles- Lab coat- Closed-toe shoesTo prevent inhalation of fine powder and protect eyes and skin from contact.[6][11]
Dissolution and Solution Handling - Nitrile gloves- Chemical splash goggles- Lab coat- Closed-toe shoesTo protect against splashes of the chemical solution.
Reaction Monitoring and Work-up - Nitrile gloves- Chemical splash goggles- Lab coat- Closed-toe shoesTo protect against splashes and accidental contact with reaction mixtures.
Waste Disposal - Nitrile gloves- Chemical splash goggles- Lab coat- Closed-toe shoesTo prevent contact with contaminated waste materials.
Glove Selection:

For handling 6-Isopropyl-4-methyl-2-oxo-2H-chromene-3-carbonitrile, nitrile gloves are recommended.[11] Nitrile provides good resistance to a range of chemicals. It is crucial to check for any signs of degradation or permeation and to change gloves frequently.[12]

Operational and Disposal Plans: A Step-by-Step Approach

A clear and well-rehearsed plan for handling and disposal is fundamental to laboratory safety.

Handling Procedure:
  • Preparation: Before handling the compound, ensure that the designated work area (preferably a certified chemical fume hood) is clean and uncluttered. Assemble all necessary equipment and PPE.

  • Weighing:

    • Don the appropriate PPE as outlined in the table above.

    • Perform all weighing operations within a chemical fume hood or a powder containment hood to minimize the risk of inhalation.[6]

    • Use a spatula to carefully transfer the powder. Avoid creating dust clouds.

  • Dissolution:

    • Add the solvent to the vessel containing the weighed powder slowly to avoid splashing.

    • If sonication or heating is required, ensure the vessel is appropriately sealed or vented.

  • Post-Handling:

    • Thoroughly clean all equipment that came into contact with the chemical.

    • Wipe down the work surface with an appropriate cleaning agent.

    • Carefully doff PPE to avoid cross-contamination.

    • Wash hands thoroughly with soap and water.

Disposal Plan:

All waste contaminated with 6-Isopropyl-4-methyl-2-oxo-2H-chromene-3-carbonitrile must be treated as hazardous waste.

  • Solid Waste: Contaminated gloves, weigh boats, and paper towels should be placed in a designated, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a clearly labeled, sealed hazardous waste container. The container should be compatible with the solvents used.

  • Disposal Compliance: All hazardous waste must be disposed of in accordance with your institution's and local environmental regulations.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, a swift and appropriate response is critical.

Emergency Situation Immediate Action
Skin Contact - Immediately flush the affected area with copious amounts of water for at least 15 minutes.- Remove contaminated clothing.- Seek medical attention.
Eye Contact - Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.- Seek immediate medical attention.
Inhalation - Move the affected individual to fresh air.- If breathing is difficult, provide oxygen.- Seek medical attention.
Ingestion - Do NOT induce vomiting.- Rinse the mouth with water.- Seek immediate medical attention.
Spill - Evacuate the immediate area.- If the spill is large or involves a significant amount of dust, contact your institution's emergency response team.- For small spills, and only if you are trained to do so, don the appropriate PPE (including respiratory protection), cover the spill with an absorbent material, and carefully collect it into a sealed hazardous waste container.

Workflow and Decision Making

The following diagram illustrates the decision-making process for ensuring safe handling of 6-Isopropyl-4-methyl-2-oxo-2H-chromene-3-carbonitrile.

PPE_Decision_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal & Cleanup Prep Review Protocol & Institutional SOPs RiskAssess Perform Experiment-Specific Risk Assessment Prep->RiskAssess Informs SelectPPE Select Appropriate PPE (Refer to Table) RiskAssess->SelectPPE Determines DonPPE Properly Don PPE SelectPPE->DonPPE ConductExp Conduct Experiment in Designated Area (Fume Hood) DonPPE->ConductExp DoffPPE Properly Doff & Dispose of PPE ConductExp->DoffPPE Emergency Emergency Occurs (Spill/Exposure) ConductExp->Emergency SegregateWaste Segregate Contaminated Waste DoffPPE->SegregateWaste Generates LabelWaste Label Hazardous Waste Container SegregateWaste->LabelWaste StoreWaste Store Waste Appropriately LabelWaste->StoreWaste DisposeWaste Dispose via Institutional Protocol StoreWaste->DisposeWaste EmergencyResponse Follow Emergency Procedures Emergency->EmergencyResponse

Sources

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